3,4-Diphenylisoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-diphenylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N/c1-3-9-16(10-4-1)20-19-14-8-7-13-18(19)15-22-21(20)17-11-5-2-6-12-17/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFUKURHZOIMPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CC3=CC=CC=C32)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470753 | |
| Record name | 3,4-diphenylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52839-45-9 | |
| Record name | 3,4-diphenylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Z Guide to 3,4-Diphenylisoquinoline: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3,4-Diphenylisoquinoline, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis protocols, physicochemical properties, and emerging applications, offering field-proven insights for professionals in drug discovery and development.
Core Chemical Identity
Precise identification is the foundation of all chemical research. 3,4-Diphenylisoquinoline is a structurally distinct aromatic heterocycle.
-
IUPAC Name : 3,4-diphenylisoquinoline
-
CAS Number : 33337-71-0
-
Molecular Formula : C₂₁H₁₅N
Structural and Physicochemical Data Summary
The properties of a compound dictate its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability.[1][2][3] Below is a summary of key data for a related and well-studied precursor, 1-phenyl-3,4-dihydroisoquinoline, which provides foundational context for the broader class of phenyl-substituted isoquinolines.
| Property | Value | Reference |
| Molecular Weight | 281.35 g/mol (for 3,4-Diphenylisoquinoline) | |
| Molecular Weight | 207.27 g/mol (for 1-phenyl-3,4-dihydroisoquinoline) | [4][5] |
| CAS Number | 52250-50-7 (for 1-phenyl-3,4-dihydroisoquinoline) | [4][5][6][7] |
| Melting Point | 174 °C | [5] |
| Boiling Point | 326.5 °C at 760 mmHg | [5] |
| Density | 1.07 g/cm³ | [5] |
| LogP | 2.51570 | [5] |
| Solubility | Slightly soluble in Chloroform and DMSO | [5] |
Synthesis and Mechanistic Insights
The construction of the isoquinoline core is a classic challenge in organic synthesis. The Bischler-Napieralski reaction is a cornerstone method for creating 3,4-dihydroisoquinolines, which are immediate precursors to fully aromatized isoquinolines.[8][9][10]
The Bischler-Napieralski Reaction: A Causality-Driven Approach
This reaction facilitates the cyclization of β-arylethylamides into dihydroisoquinolines through an intramolecular electrophilic aromatic substitution.[9][10][11] The choice of reagents and conditions is critical and driven by mechanistic considerations.
-
Why a Dehydrating Acid Catalyst? Strong dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) are employed.[9][12] Their primary role is to activate the amide carbonyl group, transforming the oxygen into a good leaving group. This activation is the causal step that initiates the cyclization cascade.
-
Mechanism Rationale : The reaction is believed to proceed through a highly reactive nitrilium ion intermediate.[9][11][12] This electrophilic species is then attacked by the electron-rich phenyl ring of the β-arylethylamine backbone, leading to the formation of the new heterocyclic ring. The presence of electron-donating groups on this phenyl ring accelerates the reaction by increasing its nucleophilicity, thereby facilitating the crucial ring-closing step.[9][10]
-
Aromatization Step : The resulting 3,4-dihydroisoquinoline can be subsequently dehydrogenated (oxidized) to the corresponding fully aromatic isoquinoline using a catalyst like palladium on carbon (Pd/C). This final step is driven by the thermodynamic stability gained from forming the aromatic system.
Synthesis Workflow Diagram
Caption: General workflow for isoquinoline synthesis via the Bischler-Napieralski reaction.
Applications in Drug Development and Medicinal Chemistry
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[13][14] Its rigid framework is ideal for orienting substituents to interact with biological targets. Phenyl-substituted isoquinolines, in particular, have shown promise in several therapeutic areas.
Anticancer Research
A significant body of research highlights the potential of isoquinoline derivatives as anticancer agents.[15]
-
Tubulin Polymerization Inhibition : Certain 1-phenyl-3,4-dihydroisoquinoline derivatives have been identified as potent inhibitors of tubulin polymerization.[16] By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in cancer cells, making them attractive candidates for oncology drug development.[15][16]
-
Tamoxifen Analogues : 3,4-Diphenyl-1,2-dihydroisoquinoline derivatives have been synthesized and evaluated as analogues of tamoxifen, a well-known anti-breast cancer drug.[17] One compound, in particular, demonstrated anti-proliferative activity against the MCF-7 human mammary carcinoma cell line nearly equipotent to tamoxifen, highlighting its potential in hormone-dependent cancers.[17]
Antispasmodic Activity
Drawing structural similarities to known spasmolytic agents like papaverine, researchers have synthesized novel 1,3-disubstituted 3,4-dihydroisoquinolines.[18] In silico and ex vivo studies have confirmed their potential as smooth muscle relaxants, making them relevant for conditions like irritable bowel syndrome (IBS).[18]
Conceptual Signaling Pathway
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An In-depth Technical Guide to the Physicochemical Properties of 3,4-Diphenylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3,4-diphenylisoquinoline, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues and employs theoretical predictions to offer a robust profile. We will delve into its synthesis, structural elucidation through spectroscopic and crystallographic methods, and key physicochemical parameters such as solubility and melting point. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel isoquinoline-based compounds.
Introduction: The Isoquinoline Scaffold in Drug Discovery
The isoquinoline nucleus is a privileged structural motif found in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1] From the potent analgesic properties of morphine to the antimicrobial and anticancer activities of various synthetic derivatives, the isoquinoline scaffold has proven to be a versatile template for drug design. The introduction of phenyl substituents at the 3 and 4 positions of the isoquinoline ring is anticipated to significantly influence its electronic and steric properties, potentially leading to novel pharmacological profiles. Understanding the fundamental physicochemical properties of 3,4-diphenylisoquinoline is therefore a critical first step in exploring its therapeutic potential.
Synthesis of 3,4-Diphenylisoquinoline: A Proposed Pathway
Proposed Synthetic Scheme
Caption: Proposed synthetic pathway for 3,4-diphenylisoquinoline.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of N-(1,2-diphenylethyl)benzamide (Amide Formation)
-
Dissolve 1,2-diphenylethan-1-amine in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Add an aqueous solution of sodium hydroxide to the flask.
-
Cool the mixture in an ice bath and add benzoyl chloride dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Separate the organic layer, wash with dilute hydrochloric acid and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to obtain pure N-(1,2-diphenylethyl)benzamide.
Step 2: Synthesis of 3,4-Diphenyl-3,4-dihydroisoquinoline (Bischler-Napieralski Cyclization)
-
To a solution of N-(1,2-diphenylethyl)benzamide in an anhydrous solvent such as toluene, add phosphorus oxychloride (POCl₃).[2][3]
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture and carefully quench with ice-water.
-
Basify the aqueous solution with a strong base (e.g., NaOH) and extract the product with an organic solvent like ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,4-diphenyl-3,4-dihydroisoquinoline.
Step 3: Synthesis of 3,4-Diphenylisoquinoline (Aromatization)
-
Dissolve the crude 3,4-diphenyl-3,4-dihydroisoquinoline in a high-boiling solvent such as xylene.
-
Add a dehydrogenation catalyst, such as 10% palladium on carbon (Pd/C).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter through a pad of Celite to remove the catalyst, and wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford 3,4-diphenylisoquinoline.
Structural Elucidation and Spectroscopic Properties
The unambiguous characterization of 3,4-diphenylisoquinoline relies on a combination of spectroscopic techniques. While direct experimental spectra are not available, we can predict the expected features based on the analysis of related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.5 - 9.0 | s | 1H | H-1 |
| ~ 7.2 - 8.2 | m | 14H | Aromatic protons |
Predicted ¹³C NMR (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 | C-1 |
| ~ 150 | C-3 |
| ~ 140 | C-4 |
| ~ 125 - 138 | Aromatic carbons |
Note: These are predicted chemical shifts. Actual values may vary. The prediction is based on the analysis of similar aromatic heterocyclic systems.[5][6][7]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule.
Predicted FTIR Spectral Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3100 | Medium | Aromatic C-H stretch |
| 1600 - 1650 | Medium-Strong | C=N stretch (isoquinoline ring) |
| 1450 - 1580 | Strong | Aromatic C=C stretching |
| 700 - 800 | Strong | Aromatic C-H out-of-plane bending |
UV-Visible and Fluorescence Spectroscopy
The extended π-conjugation in 3,4-diphenylisoquinoline is expected to give rise to distinct electronic absorption and emission properties.
Predicted Photophysical Properties:
| Property | Predicted Value |
| λmax (Absorption) | ~ 280-320 nm |
| λmax (Emission) | ~ 350-400 nm |
| Molar Absorptivity (ε) | High (due to extended conjugation) |
| Quantum Yield (Φ) | Moderate to High |
Note: These are predicted values based on the properties of other substituted isoquinolines and diphenyl-substituted aromatic systems. The exact wavelengths and intensities will be solvent-dependent.[8][9][10]
Caption: A simplified Jablonski diagram illustrating the photophysical processes of absorption and fluorescence.
Physicochemical Properties: A Predictive Overview
Key physicochemical properties such as melting point and solubility are crucial for drug development, influencing formulation and bioavailability.
Predicted Physicochemical Properties:
| Property | Predicted Value | Rationale |
| Melting Point | High | The rigid, planar structure and high molecular weight suggest strong intermolecular forces, leading to a high melting point.[11][12] |
| Solubility | Poor in water; Soluble in organic solvents (e.g., DCM, Chloroform, DMF) | The large, nonpolar aromatic surface area dominates the molecule's character, making it hydrophobic.[13][14] |
Experimental Protocol: Determination of Solubility
-
Prepare a saturated solution of 3,4-diphenylisoquinoline in the solvent of interest at a constant temperature.
-
Stir the solution for an extended period to ensure equilibrium is reached.
-
Filter the solution to remove any undissolved solid.
-
Take a known volume of the filtrate and evaporate the solvent completely.
-
Weigh the remaining solid to determine the concentration of the saturated solution.
Crystal Structure and Molecular Geometry
While an experimental crystal structure for 3,4-diphenylisoquinoline has not been reported, insights can be gained from related structures. X-ray crystallography would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.[3]
Expected Structural Features:
-
The isoquinoline core is expected to be largely planar.
-
The phenyl rings at positions 3 and 4 will likely be twisted out of the plane of the isoquinoline ring to minimize steric hindrance.
-
In the solid state, π-π stacking interactions between the aromatic rings are anticipated to play a significant role in the crystal packing.
Caption: Conceptual diagram of π-π stacking in the crystal lattice.
Conclusion and Future Directions
This technical guide has provided a comprehensive, albeit largely predictive, overview of the physicochemical properties of 3,4-diphenylisoquinoline. The proposed synthetic route offers a clear pathway for its preparation, and the predicted spectroscopic and physical properties provide a solid foundation for its characterization. The significant potential of the isoquinoline scaffold in drug discovery underscores the importance of further experimental investigation into this intriguing molecule. Future work should focus on the successful synthesis and purification of 3,4-diphenylisoquinoline, followed by a thorough experimental validation of the properties predicted in this guide. Such studies will be invaluable for unlocking the full potential of this compound in the development of novel therapeutics.
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An In-depth Technical Guide to the Discovery and History of Isoquinoline Alkaloids
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the fascinating journey of isoquinoline alkaloids, from their initial discovery in the crude extracts of medicinal plants to their structural elucidation and the development of sophisticated synthetic and analytical methodologies. By delving into the historical context and the scientific reasoning behind key discoveries, this document aims to provide a deep, mechanistic understanding of this critical class of natural products.
Chapter 1: The Dawn of Alkaloid Chemistry: Isolation from Opium
The story of isoquinoline alkaloids is inextricably linked with the history of opium, the dried latex from the opium poppy (Papaver somniferum). For centuries, opium was a powerful analgesic, but its variable potency made it a dangerous medicine.[1][2] The quest to identify its active principle marked the beginning of alkaloid chemistry and natural product science.
The Landmark Isolation of Morphine
In the early 1800s, a young German pharmacist named Friedrich Wilhelm Sertürner embarked on a series of meticulous experiments.[3][4] Between 1803 and 1805, he succeeded in isolating a crystalline, alkaline substance from opium which he demonstrated to be the plant's true "principium somniferum," or sleep-inducing principle.[1][2] He named it "morphium" after Morpheus, the Greek god of dreams.[5][6] This achievement was monumental; morphine was the first alkaloid ever to be isolated from a plant, fundamentally changing pharmacology from a practice of using crude, variable extracts to one based on purified, characterizable compounds.[1][5]
Sertürner's success lay in his innovative chemical approach. He understood that the active compound must possess basic (alkaline) properties. By treating an aqueous opium extract with ammonia, he could precipitate the less soluble organic base, morphine. He then purified it by crystallization. To prove its efficacy and safety, he first conducted experiments on stray dogs and later, famously, on himself and three young volunteers, carefully determining a therapeutic dose.[5][7]
Expanding the Opium Pharmacopoeia: Codeine and Papaverine
Sertürner's discovery opened the floodgates. Other chemists began applying similar principles to opium and other medicinal plants.
-
Codeine: In 1832, French chemist Pierre-Jean Robiquet, while refining methods for morphine extraction, isolated another alkaloid from the opium mother liquor.[8][9] He named it codeine, from the Greek word for "poppy head." Robiquet demonstrated that codeine, like morphine, formed salts with acids but had distinct chemical properties and was less potent.[8][10] This discovery provided a milder alternative for coughs and pain, which is now the most widely used opiate in the world.[9][10]
-
Papaverine: Discovered by Georg Merck in 1848, papaverine was another key benzylisoquinoline alkaloid isolated from opium. Unlike morphine and codeine, it lacks significant opioid receptor activity and functions primarily as a vasodilator.
These early discoveries laid the foundation for the entire field of alkaloid chemistry, establishing a paradigm of isolation, purification, and pharmacological testing that remains central to drug discovery today.
Chapter 2: Deciphering the Molecular Architecture
Isolating these compounds was only the first step. The true challenge, which would span over a century, was determining their complex molecular structures. The journey from elemental analysis to the precise three-dimensional arrangement of atoms required the development of new chemical theories and analytical technologies.
Foundational Syntheses: Building the Isoquinoline Core
Early organic chemists relied on degradation and synthesis to propose structures. Two reactions were pivotal in establishing the core isoquinoline skeleton.
-
Bischler-Napieralski Reaction (1893): Discovered by August Bischler and Bernard Napieralski, this reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline.[11][12][13] This was a critical tool for synthesizing the core ring system and confirming its presence in the natural alkaloids.[11]
-
Pictet-Spengler Reaction (1911): Amé Pictet and Theodor Spengler developed a method to condense a β-arylethylamine with an aldehyde or ketone, followed by ring closure, to form a tetrahydroisoquinoline.[14][15][16] This reaction is particularly significant as it often proceeds under mild, physiological-like conditions and closely mimics the key bond-forming step in the biosynthesis of these alkaloids in plants.
The logic of this reaction is to use a dehydrating agent to convert the amide carbonyl into a reactive electrophile that can be attacked by the electron-rich aromatic ring.
Caption: Logical workflow of the Bischler-Napieralski reaction.
The Spectroscopic Revolution
The definitive structural elucidation of complex alkaloids like morphine was impossible with classical chemistry alone.[6] It wasn't until the mid-20th century that the puzzle was solved, thanks to the advent of powerful analytical techniques.
-
X-Ray Crystallography: This was the ultimate arbiter, providing an unambiguous 3D map of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR became the gold standard for structural elucidation in solution, allowing scientists to map the proton and carbon skeleton of a molecule and determine its stereochemistry.[17] It remains an indispensable tool for identifying both known and novel alkaloids from natural extracts.[17][18]
-
Mass Spectrometry (MS): MS provides highly accurate molecular weight information and fragmentation patterns, which serve as a molecular fingerprint. When coupled with chromatographic techniques like HPLC (HPLC-MS), it allows for the rapid identification and quantification of alkaloids in complex mixtures.
The structure of morphine was finally confirmed by Sir Robert Robinson in 1925, a monumental achievement that earned him the Nobel Prize in Chemistry in 1947 and capped 150 years of incremental scientific progress.[3][4][6]
Chapter 3: Biosynthesis - Nature's Synthetic Strategy
All isoquinoline alkaloids share a common biosynthetic origin, arising from the aromatic amino acid L-tyrosine.[19][20] Plants construct the vast diversity of these compounds through an elegant and efficient metabolic pathway. Understanding this pathway is crucial for metabolic engineering and synthetic biology efforts aimed at producing these valuable compounds.
The general pathway proceeds as follows:
-
Precursor Formation: Two molecules of L-tyrosine are used.[21] One is converted to dopamine (the "eastern" half of the final molecule) and the other to 4-hydroxyphenylacetaldehyde (the "western" half).
-
The Pictet-Spengler Condensation: In a key step that mirrors the laboratory synthesis, dopamine and 4-hydroxyphenylacetaldehyde undergo an enzyme-catalyzed Pictet-Spengler reaction to form the central trihydroxybenzylisoquinoline intermediate, (S)-norcoclaurine.
-
Elaboration and Diversification: (S)-norcoclaurine is the last common intermediate. From this central hub, a series of enzymatic reactions (methylations, hydroxylations, oxidative coupling, and rearrangements) create the vast structural diversity of the isoquinoline alkaloid family, including the morphinans, protoberberines, and benzylisoquinolines.
Caption: Simplified biosynthetic pathway of major isoquinoline alkaloid classes.
Chapter 4: A Proliferation of Structures: The Major Subclasses
With over 2,500 known structures, the isoquinoline alkaloids are one of the largest groups of natural products.[22] They are primarily found in plant families such as Papaveraceae (poppies), Berberidaceae (barberries), Ranunculaceae, and Menispermaceae.[22]
Data Presentation: Key Isoquinoline Alkaloids
| Alkaloid Class | Representative Compound | Key Plant Source(s) | Year of Isolation | Primary Use/Activity |
| Morphinan | Morphine | Papaver somniferum | ~1804 | Analgesic[19] |
| Morphinan | Codeine | Papaver somniferum | 1832 | Antitussive, Analgesic[19] |
| Benzylisoquinoline | Papaverine | Papaver somniferum | 1848 | Vasodilator |
| Protoberberine | Berberine | Berberis vulgaris, Coptis chinensis | 1826 | Antimicrobial, Anti-inflammatory[19][23] |
| Phthalideisoquinoline | Noscapine | Papaver somniferum | 1817 | Antitussive |
| Bisbenzylisoquinoline | Tubocurarine | Chondrodendron tomentosum | 1897 | Skeletal Muscle Relaxant |
Chapter 5: Modern Methodologies in Discovery and Analysis
The field continues to evolve, with modern techniques enabling faster and more sensitive discovery, characterization, and production of isoquinoline alkaloids.
Experimental Protocol: Modern HPLC-MS/MS Workflow for Alkaloid Profiling
This protocol outlines a self-validating system for the rapid screening and identification of isoquinoline alkaloids in a plant extract, such as from Coptis chinensis (Huang Lian). The causality behind each step is to achieve clean separation, sensitive detection, and confident identification.
1. Objective: To identify and semi-quantify major protoberberine alkaloids (e.g., berberine, palmatine, coptisine) in a crude methanolic extract.
2. Materials & Reagents:
-
Dried, powdered Coptis chinensis rhizome.
-
HPLC-grade Methanol, Acetonitrile, and Formic Acid.
-
Ultrapure water (18.2 MΩ·cm).
-
Analytical standards of berberine, palmatine, and coptisine.
-
0.22 µm syringe filters.
3. Step-by-Step Methodology:
-
Step 1: Extraction (Rationale: Efficiently solubilize alkaloids from the plant matrix).
-
Accurately weigh 1.0 g of powdered rhizome into a 50 mL conical tube.
-
Add 20 mL of 80% methanol.
-
Sonicate for 30 minutes in an ultrasonic bath. This uses cavitation to disrupt cell walls and enhance extraction efficiency.
-
Centrifuge at 4000 rpm for 10 minutes to pellet solid debris.
-
Carefully collect the supernatant. Filter through a 0.22 µm syringe filter into an HPLC vial. This is critical to prevent particulates from clogging the HPLC system.
-
-
Step 2: HPLC Separation (Rationale: Chromatographically resolve structurally similar alkaloids for individual detection).
-
System: UHPLC system coupled to a Triple Quadrupole or Q-TOF Mass Spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). C18 provides good retention for moderately polar alkaloids.
-
Mobile Phase A: 0.1% Formic Acid in Water (Acid improves peak shape and ionization efficiency).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 60% B over 15 minutes, hold for 2 min, then return to initial conditions and equilibrate. This gradient effectively separates the target alkaloids.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Step 3: MS/MS Detection and Identification (Rationale: Achieve sensitive detection and structural confirmation).
-
Ionization Source: Electrospray Ionization, Positive Mode (ESI+). Alkaloids readily accept a proton due to their nitrogen atom.
-
Scan Mode: Full Scan (m/z 100-1000) to survey all ions, combined with data-dependent MS/MS or Multiple Reaction Monitoring (MRM) for targeted compounds.
-
MRM Transitions (for validation):
-
Berberine: Q1 m/z 336.1 -> Q3 m/z 320.1 (Loss of methyl)
-
Palmatine: Q1 m/z 352.2 -> Q3 m/z 336.1 (Loss of methyl)
-
Coptisine: Q1 m/z 320.1 -> Q3 m/z 292.1 (Loss of CO)
-
-
Data Analysis: Compare retention times and fragmentation patterns (MS/MS spectra) of peaks in the sample to those of the pure analytical standards. This provides definitive identification.
-
Caption: A modern workflow for natural product discovery using LC-MS.
Conclusion
The history of isoquinoline alkaloids is a microcosm of the history of pharmaceutical science itself. It began with the courageous and insightful work of early pharmacists who transformed a crude herbal remedy into a source of pure, life-changing medicines. This journey catalyzed the development of organic chemistry, spurred the invention of powerful analytical instruments, and continues to inspire new approaches in synthetic biology and drug discovery. From the poppy fields of antiquity to the high-resolution mass spectrometers of today, the quest to understand and harness these remarkable molecules remains a vibrant and essential scientific endeavor.
References
- Huflancer, A. (2025). [F. W. Sertürner and the discovery of morphine. 200 years of pain therapy with opioids]. Pharmazie in unserer Zeit.
- Wikipedia. (n.d.). Friedrich Sertürner.
- Qiu, S., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC - PubMed Central.
- Schmitz, R. (1985). [F. W. Sertürner and the discovery of morphine. 200 years of pain therapy with opioids]. Pharmazie in unserer Zeit.
- Alfa Chemistry. (n.d.). Isoquinoline Alkaloids.
- Krishnamurti, C., & Rao, S. C. (2016). The isolation of morphine by Serturner. Indian Journal of Anaesthesia.
- Wikipedia. (n.d.). Isoquinoline alkaloids.
- Professor Dave Explains. (2021). The Isolation of Natural Products: Morphine and Other Alkaloids. YouTube.
- Aaltodoc. (n.d.). The Pictet-Spengler reaction: with focus on isoquinoline synthesis.
- Taylor & Francis Online. (n.d.). Isoquinoline alkaloids – Knowledge and References.
- Mandal, S., et al. (2021). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). PMC - PubMed Central.
- Wisniak, J. (2018). Pierre-Jean Robiquet. Educación Química - Elsevier.
- Mirzazadeh, Y., et al. (2025). Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. Preprints.org.
- Hou, Z., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports.
- Desai, S. P. (2017). The Chemical History of Morphine: An 8000-year Journey, from Resin to de-novo Synthesis. Journal of Anesthesia History.
- Wikipedia. (n.d.). Bischler–Napieralski reaction.
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
- Wikipedia. (n.d.). Pierre Jean Robiquet.
- Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis.
- Dinis-Oliveira, R. J., et al. (2022). State-of-the-Art Analytical Approaches for Illicit Drug Profiling in Forensic Investigations. International Journal of Molecular Sciences.
- Thieme. (n.d.). Biosynthesis of Isoquinoline Alkaloids.
- Journal of Anesthesia History. (2017). The Chemical History of Morphine: An 8000-year Journey, from Resin to de-novo Synthesis.
- Vitale, P., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules.
- Drug History Timeline. (n.d.). 1832 CE Codeine is isolated by French chemist Pierre-Jean Robiquet.
- MDPI. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates.
- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
- University of Oxford. (n.d.). Benzyl isoquinoline alkaloids are made from tyrosine.
Sources
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- 2. [F. W. Sertürner and the discovery of morphine. 200 years of pain therapy with opioids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Chemical History of Morphine: An 8000-year Journey, from Resin to de-novo Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. m.youtube.com [m.youtube.com]
- 7. The isolation of morphine by Serturner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pierre-Jean Robiquet | Educación Química [elsevier.es]
- 9. drugtimeline.ca [drugtimeline.ca]
- 10. Pierre Jean Robiquet - Wikipedia [en.wikipedia.org]
- 11. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 12. Bischler-Napieralski Reaction [organic-chemistry.org]
- 13. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 14. The Pictet-Spengler reaction: with focus on isoquinoline synthesis [aaltodoc.aalto.fi]
- 15. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]
- 16. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Benzyl isoquinoline alkaloids are made from tyrosine [ns1.almerja.com]
- 22. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]
- 23. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
Spectral Characterization of 3,4-Diphenylisoquinoline: A Technical Guide for Researchers
This guide provides an in-depth technical overview of the spectral characterization of 3,4-diphenylisoquinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is designed for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and comparative analysis with structurally related compounds.
Introduction
3,4-Diphenylisoquinoline is a rigid, planar aromatic molecule with a core isoquinoline scaffold flanked by two phenyl rings. This unique structure imparts specific photophysical and pharmacological properties, making its unambiguous characterization crucial for any application. Spectroscopic techniques are indispensable for confirming the identity, purity, and structural features of this molecule. This guide will delve into the expected spectral data and provide a rationale for their interpretation, empowering researchers to confidently identify and characterize this compound.
Molecular Structure and Numbering
For clarity throughout this guide, the standard IUPAC numbering for the isoquinoline ring system will be used.
Caption: Molecular structure of 3,4-diphenylisoquinoline with IUPAC numbering.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3,4-diphenylisoquinoline, both ¹H and ¹³C NMR are essential for structural confirmation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 3,4-diphenylisoquinoline in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts, and CDCl₃ is a common starting point for non-polar to moderately polar compounds.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range for aromatic protons (typically 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to encompass the full range of aromatic and heteroaromatic carbons (typically 0-160 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
¹H NMR Spectral Data (Predicted)
The ¹H NMR spectrum of 3,4-diphenylisoquinoline is expected to be dominated by signals in the aromatic region.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.0 - 9.2 | Singlet | 1H | H-1 | The proton at C-1 is deshielded by the adjacent nitrogen atom and the ring current of the fused benzene ring. |
| ~7.2 - 8.0 | Multiplet | 14H | Aromatic-H | This complex multiplet arises from the overlapping signals of the protons on the two phenyl rings and the benzo-fused ring of the isoquinoline core. |
Interpretation: The most downfield signal is anticipated to be the singlet corresponding to the proton at the C-1 position due to the strong deshielding effect of the neighboring nitrogen atom. The remaining aromatic protons will likely appear as a complex, overlapping multiplet. Two-dimensional NMR techniques, such as COSY and HSQC, would be invaluable for definitively assigning these resonances. Some studies on related 3,4-dihydroisoquinolines have reported anomalous ¹H NMR spectra with signal broadening, which could be a consideration in certain solvents or under specific conditions[1].
¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150 - 155 | C-1 | The carbon adjacent to the nitrogen (C-1) is expected to be significantly deshielded. |
| ~145 - 150 | C-3 | The imine-like carbon at C-3 will also be in the downfield region. |
| ~120 - 140 | Aromatic & Quaternary Carbons | This region will contain the signals for the remaining carbons of the isoquinoline core and the two phenyl rings. |
Interpretation: The carbon atoms directly attached to the nitrogen (C-1 and C-3) are expected to resonate at the lowest field due to the electronegativity of the nitrogen atom. The remaining aromatic carbons will appear in the typical range of 120-140 ppm. The exact chemical shifts can be influenced by the electronic effects of the phenyl substituents.
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr (potassium bromide) pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: The spectrum is generally recorded over the range of 4000-400 cm⁻¹.
Characteristic IR Absorption Bands (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3100 - 3000 | Medium to Weak | Aromatic C-H stretch | Characteristic of C-H bonds in aromatic rings. |
| 1620 - 1580 | Medium to Strong | C=N stretch | The imine-like C=N bond in the isoquinoline ring. |
| 1600 - 1450 | Medium to Strong | Aromatic C=C stretch | Multiple bands are expected due to the various C=C bonds in the aromatic systems. |
| 900 - 675 | Strong | C-H out-of-plane bending | The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic rings. |
Interpretation: The IR spectrum of 3,4-diphenylisoquinoline will be characterized by the absorptions of the aromatic C-H and C=C bonds. A key diagnostic peak will be the C=N stretching vibration of the isoquinoline ring, which is expected to be a medium to strong band in the 1620-1580 cm⁻¹ region. The "fingerprint" region (below 1500 cm⁻¹) will contain a complex pattern of bands that is unique to the molecule.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. Electrospray Ionization (ESI) is suitable for less volatile compounds and can provide information on the protonated molecule.
-
Instrumentation: A variety of mass analyzers can be used, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition: The mass spectrum is recorded as a plot of relative intensity versus mass-to-charge ratio (m/z).
Mass Spectrometry Data and Fragmentation (Predicted)
| m/z | Assignment | Rationale |
| 281 | [M]⁺˙ | Molecular ion |
| 280 | [M-H]⁺ | Loss of a hydrogen radical |
| 204 | [M-C₆H₅]⁺ | Loss of a phenyl radical |
| 178 | [M-C₆H₅-CN]⁺ or [C₁₄H₁₀]⁺ | Further fragmentation |
Interpretation: The mass spectrum should show a prominent molecular ion peak at m/z 281. Due to the stability of the aromatic system, the molecular ion is expected to be relatively intense. Common fragmentation pathways for aromatic compounds involve the loss of small, stable neutral molecules or radicals. The loss of a hydrogen radical to give a peak at m/z 280 is highly probable. Cleavage of the C-C bond connecting the phenyl rings to the isoquinoline core would lead to a significant fragment at m/z 204 (M - 77). Further fragmentation could involve the loss of a cyanide radical from the isoquinoline ring or other complex rearrangements.
Caption: Predicted major fragmentation pathways for 3,4-diphenylisoquinoline in mass spectrometry.
Conclusion
References
-
Narayanaswami, S., et al. "Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds." Proceedings of the Indian Academy of Sciences - Chemical Sciences, vol. 91, no. 2, 1982, pp. 145-154. [Link]
Sources
An In-Depth Technical Guide to 3,4-Diphenylisoquinoline: Synthesis, Properties, and Characterization
This guide provides a comprehensive technical overview of 3,4-Diphenylisoquinoline, a polycyclic aromatic nitrogen heterocycle. The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, and the introduction of phenyl groups at the 3 and 4 positions creates a unique electronic and steric profile, making it a valuable building block for advanced molecular design.
While direct, extensive experimental data for 3,4-diphenylisoquinoline is not broadly cataloged, this document outlines its core properties based on fundamental chemical principles and proposes a robust, multi-step synthesis pathway derived from established literature for its immediate precursors. This guide is intended for researchers and professionals engaged in organic synthesis, drug discovery, and materials development.
Core Molecular Properties
The foundational characteristics of 3,4-Diphenylisoquinoline are derived from its chemical structure. As a fully aromatic system, it is expected to be a stable, crystalline solid at standard conditions, with solubility in common organic solvents.
| Property | Value | Source |
| Chemical Formula | C₂₁H₁₅N | (Calculated) |
| Average Molecular Weight | 281.36 g/mol | (Calculated) |
| Exact Mass | 281.12045 Da | (Calculated) |
| IUPAC Name | 3,4-diphenylisoquinoline | (Standard Nomenclature) |
| CAS Number | Not readily available | (Database Search) |
Proposed Synthetic Pathway and Experimental Protocols
The synthesis of 3,4-Diphenylisoquinoline can be logically achieved through a two-stage process: first, the construction of its immediate dihydro- precursor, followed by a standard aromatization step. The initial stage is based on the reported synthesis of 3,4-diphenyl-1,2-dihydroisoquinoline derivatives.[1]
Overall Synthesis Workflow
The logical flow from starting materials to the final, characterized product is outlined below. This workflow ensures checkpoints for purification and validation at each critical phase.
Caption: General workflow for the synthesis and characterization of 3,4-Diphenylisoquinoline.
Part 1: Synthesis of 3,4-Diphenyl-1,2-dihydroisoquinoline (Precursor)
This protocol is adapted from literature describing the synthesis of similar structures.[1] It involves an intramolecular Barbier reaction to form a key tetrahydroisoquinolin-4-ol intermediate, which is then dehydrated.
Reaction Scheme (Stage 1):
Caption: Synthesis of the dihydroisoquinoline precursor.
Step-by-Step Protocol:
-
Synthesis of the Tetrahydroisoquinolin-4-ol Intermediate:
-
Rationale: An intramolecular Barbier reaction is a powerful method for forming cyclic systems. It uses a metal (like samarium, indium, or zinc) to mediate the coupling between an alkyl halide (the iodobenzyl group) and a carbonyl group (the phenacyl ketone) within the same molecule. This approach is often tolerant of various functional groups.
-
Procedure: To a solution of the starting material, N-(2-iodobenzyl)phenacylamine, in an appropriate anhydrous solvent (e.g., THF), add an excess of a suitable metal promoter (e.g., activated Zinc dust or Samarium(II) iodide).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., Argon or Nitrogen) until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the 3,4-diphenyl-1,2,3,4-tetrahydroisoquinolin-4-ol.
-
-
Dehydration to form 3,4-Diphenyl-1,2-dihydroisoquinoline:
-
Rationale: A strong acid catalyst is required to protonate the hydroxyl group, turning it into a good leaving group (water). The subsequent elimination of water generates the double bond within the heterocyclic ring, yielding the more conjugated dihydroisoquinoline system. Trifluoromethanesulfonic acid is an excellent choice due to its high acidity and non-nucleophilic nature.
-
Procedure: Dissolve the purified tetrahydroisoquinolin-4-ol from the previous step in an anhydrous, non-protic solvent such as dichloromethane (DCM).
-
Cool the solution in an ice bath (0 °C) and add trifluoromethanesulfonic acid dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
The resulting crude product, 3,4-diphenyl-1,2-dihydroisoquinoline, should be purified by column chromatography before proceeding.
-
Part 2: Aromatization to 3,4-Diphenylisoquinoline
This proposed step is a standard method for the dehydrogenation of dihydro-N-heterocycles to their fully aromatic counterparts.
Reaction Scheme (Stage 2):
Caption: Final aromatization to 3,4-Diphenylisoquinoline.
Step-by-Step Protocol:
-
Palladium-Catalyzed Dehydrogenation:
-
Rationale (E-E-A-T): Palladium on carbon (Pd/C) is a highly effective and widely trusted heterogeneous catalyst for dehydrogenation reactions. At elevated temperatures, in a high-boiling solvent, it facilitates the removal of hydrogen atoms to form a more stable, fully aromatic system. The reaction is driven by the thermodynamic stability of the aromatic product. This method is self-validating; the reaction proceeds to completion, and the catalyst is easily removed by simple filtration, ensuring a clean product.
-
Procedure: In a round-bottom flask equipped with a reflux condenser, dissolve the 3,4-diphenyl-1,2-dihydroisoquinoline precursor in a high-boiling solvent such as decalin or diphenyl ether.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% relative to the substrate).
-
Heat the mixture to reflux (approx. 190-200 °C) for several hours. Monitor the reaction progress by TLC or LC-MS, observing the disappearance of the starting material and the appearance of a new, more UV-active spot corresponding to the aromatic product.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with additional solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford pure 3,4-Diphenylisoquinoline.
-
Spectroscopic Characterization (Expected Data)
The identity and purity of the final product must be confirmed by a suite of spectroscopic methods. The following data are predicted based on the structure of 3,4-Diphenylisoquinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Technique | Expected Observations |
| ¹H NMR | ~9.0-9.2 ppm: Singlet, 1H (proton at C1 of the isoquinoline core).~7.2-8.5 ppm: Complex multiplet, 14H (aromatic protons from the two phenyl rings and the benzo portion of the isoquinoline). The exact shifts and coupling patterns will depend on the specific electronic environment of each proton. |
| ¹³C NMR | ~125-155 ppm: Multiple signals corresponding to the 21 carbon atoms. Aromatic CH and quaternary C atoms will populate this region. The C1 carbon is expected to be in the lower field region (~150-155 ppm). |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3050-3100 | Aromatic C-H stretching |
| 1580-1620 | C=C and C=N aromatic ring stretching |
| 1450-1500 | Aromatic ring stretching |
| 700-800 | C-H out-of-plane bending (indicative of substitution patterns) |
Mass Spectrometry (MS)
| Technique | Expected Observation |
| High-Resolution MS (HRMS) | Molecular Ion (M+H)⁺: Calculated m/z of 282.1280, confirming the elemental composition C₂₁H₁₆N⁺. |
References
-
PubChem, National Center for Biotechnology Information. PubChem Compound Summary for CID 610131, 4-Phenyl-3,4-dihydroisoquinoline. [Link]
-
Kihara, M., Ikeuchi, M., & Nagao, Y. (1995). Synthesis and biological evaluation of 3,4-diphenyl-1,2-dihydroisoquinolines as a new tamoxifen analogue. Drug Design and Discovery, 12(3), 259-271. [Link]
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A Technical Guide to the Structure and Conformation of 3,4-Diphenylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,4-diphenylisoquinoline scaffold is a privileged heterocyclic motif renowned for its prevalence in biologically active compounds. Its therapeutic potential is intrinsically linked to the three-dimensional arrangement of its constituent phenyl rings relative to the core isoquinoline structure. This guide provides an in-depth analysis of the structural and conformational properties of 3,4-diphenylisoquinoline. We explore the critical interplay between solid-state and solution-state conformations, elucidated through X-ray crystallography and advanced NMR spectroscopy, respectively. Furthermore, we detail the power of computational modeling to rationalize conformational preferences and predict energy landscapes. By integrating these multi-faceted analytical approaches, this document offers a comprehensive framework for understanding the structure-activity relationships (SAR) that govern the biological function of this important class of molecules, providing actionable insights for the rational design of novel therapeutics.
Introduction: The Significance of Conformation in Drug Design
The isoquinoline nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of pharmacological activities, including antitumor, antimicrobial, and antiviral properties.[1][2] The introduction of bulky, rotatable substituents, such as the phenyl groups in the 3,4-diphenylisoquinoline system, adds a layer of complexity and opportunity. The specific spatial orientation, or conformation, of these phenyl rings can dramatically influence a molecule's ability to bind to its biological target, thereby dictating its efficacy and selectivity.
Understanding the conformational dynamics of 3,4-diphenylisoquinoline is therefore not merely an academic exercise; it is a critical prerequisite for modern drug discovery. The key challenge lies in defining the energetically preferred orientations of the C3 and C4 phenyl rings and the rotational barriers between them. This guide will dissect the primary methodologies used to address this challenge, providing both the theoretical underpinnings and practical workflows for a comprehensive conformational analysis.
Synthetic Strategies: Accessing the 3,4-Diphenylisoquinoline Core
A robust conformational analysis begins with the efficient synthesis of the target molecule. The 3,4-diphenylisoquinoline scaffold can be constructed through several established synthetic routes.
One of the most prominent methods is the Bischler-Napieralski reaction , which involves the acid-catalyzed cyclization of a β-phenylethylamide precursor.[3][4][5][6] This powerful reaction typically yields a 3,4-dihydroisoquinoline, which can then be readily oxidized to the fully aromatic isoquinoline core.[4] The requisite amide precursors can be assembled from commercially available starting materials.
Alternatively, modern cross-coupling strategies, such as the Suzuki-Miyaura coupling , offer a modular and highly versatile approach.[7][8][9][10][11] This methodology allows for the sequential or convergent installation of the phenyl groups onto a pre-functionalized isoquinoline or a suitable precursor, providing rapid access to a diverse library of analogs for SAR studies.
Solid-State Conformation: The Static View from X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous, high-resolution snapshot of a molecule's structure in the solid state.[12][13] This technique is invaluable for determining precise bond lengths, bond angles, and, most critically for this topic, the dihedral angles that define the orientation of the phenyl rings relative to the isoquinoline plane.
While no crystal structure for the parent 3,4-diphenylisoquinoline is publicly available, studies on closely related derivatives, such as 1-phenyl-3,4-dihydroisoquinolines, have been reported, revealing key structural features.[14] These studies consistently show a non-planar arrangement where the phenyl substituents are twisted out of the plane of the isoquinoline ring to minimize steric hindrance.
Causality in Analysis: It is crucial to recognize that the conformation observed in a crystal lattice can be influenced by intermolecular packing forces. While providing a precise geometric starting point, the solid-state structure may not perfectly represent the dominant conformation in a biological, solution-phase environment. Therefore, crystallographic data should be viewed as a foundational piece of the conformational puzzle, not the final answer.
Solution-State Conformation: Probing Dynamics with NMR Spectroscopy
To understand the conformation in a more biologically relevant context, solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is the tool of choice.[15][16] Advanced 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are essential for this purpose.
The NOE is a through-space phenomenon where magnetization is transferred between protons that are close in proximity (typically < 5 Å), regardless of whether they are connected through chemical bonds. By observing cross-peaks in a NOESY spectrum, we can map the spatial relationships between protons on the phenyl rings and those on the isoquinoline core.[17] The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing powerful constraints for building a 3D model of the molecule in solution.[17]
Workflow for NMR-Based Conformational Analysis:
-
Full Assignment: Obtain complete and unambiguous proton (¹H) and carbon (¹³C) NMR assignments using a suite of 2D experiments (COSY, HSQC, HMBC).
-
NOESY Data Acquisition: Acquire high-quality NOESY spectra at various mixing times to build up a reliable set of through-space correlations.
-
Distance Restraints: Convert the volumes of NOE cross-peaks into a set of interproton distance restraints.
-
Structure Calculation: Use the derived distance restraints as input for molecular modeling programs to generate a family of structures consistent with the experimental data.
-
Ensemble Analysis: The resulting ensemble of low-energy structures represents the conformational flexibility of the molecule in solution.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#34A853", penwidth=2];
} caption: "Workflow for NMR-based conformational analysis."
Computational Modeling: Rationalizing and Predicting Structure
Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful complementary approach to experimental techniques.[12][18][19] DFT calculations can be used to:
-
Map the Potential Energy Surface: By systematically rotating the dihedral angles of the C3 and C4 phenyl rings and calculating the energy at each point, a detailed energy map can be created. The minima on this surface correspond to stable, low-energy conformers.
-
Determine Rotational Barriers: The energy maxima on the potential energy surface represent the transition states for rotation, allowing for the calculation of the energy barrier to interconversion between different conformers.
-
Validate Experimental Data: Calculated NMR chemical shifts and NOE distances for a computed low-energy structure can be compared with experimental data to validate the proposed conformation.
dot graph { layout=neato; bgcolor="#F1F3F4"; node [shape=ellipse, style="filled", fontcolor="#202124"]; edge [color="#EA4335", penwidth=2];
} caption: "Key dihedral angles (τ1, τ2) in 3,4-diphenylisoquinoline."
Structure-Activity Relationship (SAR) and Drug Design Implications
The conformation of the 3,4-diphenylisoquinoline scaffold is directly tied to its biological activity. For instance, analogs of this structure have been investigated as potential anticancer agents, with their activity depending on the precise fit within a target protein's binding pocket.[20] Studies on related 1-phenyl-dihydroisoquinolines have shown them to be tubulin polymerization inhibitors, a mechanism where molecular shape is paramount for activity.[14]
Key Insights for Drug Development:
-
Conformational Restriction: If a particular "active" conformation is identified, medicinal chemists can design next-generation analogs where this conformation is "locked" in place through additional chemical modifications. This can lead to increased potency and reduced off-target effects.
-
Pharmacophore Modeling: Understanding the stable conformations allows for the development of accurate pharmacophore models. These models define the essential 3D arrangement of chemical features required for biological activity and can be used to virtually screen large compound libraries for new hits.
-
Target-Based Design: When the structure of the biological target is known, the low-energy conformations of the 3,4-diphenylisoquinoline ligand can be docked into the binding site to predict binding modes and rationalize SAR.[14][21]
Experimental Protocols
Protocol 1: Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline Intermediate
This protocol is a representative example based on established procedures for the synthesis of dihydroisoquinolines.[1][3][4]
-
Amide Formation: To a solution of an appropriate β-phenylethylamine (1.0 eq) in a suitable solvent like dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq). Slowly add the desired acyl chloride (1.1 eq) and allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up: Quench the reaction with water and extract the organic layer. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Cyclization: Dissolve the crude amide in a dehydrating solvent such as acetonitrile or toluene. Add a dehydrating/cyclizing agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) (2.0-3.0 eq) and reflux the mixture for 2-4 hours, monitoring by TLC.
-
Purification: Cool the reaction mixture and carefully pour it onto crushed ice. Basify with a concentrated ammonium hydroxide solution until pH > 9. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the 3,4-dihydroisoquinoline.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Computational Workflow for Conformational Analysis
-
Structure Building: Build the 3,4-diphenylisoquinoline molecule in a molecular modeling software package.
-
Conformational Search: Perform an initial conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a broad range of possible low-energy structures.
-
DFT Optimization: Take the lowest energy conformers from the initial search and perform full geometry optimization using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d,p)). This provides more accurate geometries and relative energies.
-
Potential Energy Surface Scan: Select the two key dihedral angles defining the phenyl ring orientations. Perform a relaxed surface scan, rotating one dihedral angle in steps (e.g., 10°) while allowing the rest of the molecule to relax at each step. Repeat for the second dihedral angle.
-
Analysis: Visualize the resulting energy surface to identify all energy minima (stable conformers) and transition states (rotational barriers). Compare the geometries of the calculated low-energy conformers with data obtained from X-ray and/or NMR experiments for validation.
Conclusion
The 3,4-diphenylisoquinoline scaffold possesses significant therapeutic potential, which is intimately governed by its three-dimensional structure and conformational dynamics. A comprehensive understanding of these properties requires an integrated approach, leveraging the strengths of synthesis, X-ray crystallography, NMR spectroscopy, and computational modeling. While crystallography provides a precise solid-state view, NMR reveals the dynamic nature of the molecule in the more biologically relevant solution phase. Computational studies serve to bridge these experimental techniques, offering a detailed map of the conformational energy landscape. By synergistically applying these methods, researchers and drug development professionals can elucidate the critical structure-activity relationships that pave the way for the rational design of more potent and selective 3,4-diphenylisoquinoline-based therapeutics.
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Wang, Y. et al. (2012). Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. PubMed. Available from: [Link]
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Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Available from: [Link]
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Billingsley, K.L. et al. (2007). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. National Institutes of Health. Available from: [Link]
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Walker, S.D. et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available from: [Link]
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Semantic Scholar. Computational modeling studies reveal the origin of the binding preference of 3‐(3,4‐dihydroisoquinolin‐2(1H) - ylsulfonyl)benzoic acids for AKR1C3 over its isoforms. Available from: [Link]
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Kihara, M. et al. (1995). Synthesis and biological evaluation of 3,4-diphenyl-1,2-dihydroisoquinolines as a new tamoxifen analogue. PubMed. Available from: [Link]
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A Senior Application Scientist's Guide to the In Silico Prediction of 3,4-Diphenylisoquinoline Bioactivity
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Pre-Clinical Frontier with Computational Chemistry
This technical guide provides a comprehensive, experience-driven framework for predicting the bioactivity of novel 3,4-diphenylisoquinoline derivatives. We will move beyond a simple recitation of methods to explore the causal logic behind each computational step. Our objective is to empower you, the researcher, to design and execute a self-validating in silico workflow that can reliably identify and prioritize high-potential candidates for synthesis and subsequent experimental validation.
Section 1: The Strategic Imperative for In Silico Bioactivity Prediction
The core principle of computational drug design is to enrich the "hit rate" of experimental screening by intelligently filtering vast chemical spaces.[6] For a scaffold like 3,4-diphenylisoquinoline, where minor substitutions can drastically alter biological activity, in silico methods allow us to explore a greater diversity of chemical space than is feasible in the lab.[4][7] This predictive power accelerates the discovery timeline and reduces costs by focusing resources on compounds with the highest probability of success.[1][8]
The workflow we will construct is a multi-faceted approach, integrating various computational techniques to build a holistic profile of a candidate molecule. This integrated strategy is critical, as no single method can capture the full complexity of a drug's behavior in vivo.
Figure 1: A conceptual workflow for in silico bioactivity prediction.
Section 2: Part I - Foundational Data Preparation: The Bedrock of Predictive Accuracy
The adage "garbage in, garbage out" is acutely true in computational chemistry. The accuracy of any prediction is fundamentally limited by the quality of the input structures.
Ligand Preparation: From 2D Sketch to 3D Reality
Every 3,4-diphenylisoquinoline derivative must be converted from a 2D representation to a low-energy 3D conformation. This is not a trivial step; the spatial arrangement of atoms dictates how a molecule will interact with its biological target.
Protocol: Ligand Preparation Workflow
-
2D to 3D Conversion:
-
Action: Utilize software like Open Babel to convert SMILES strings or 2D SDF files into initial 3D structures.
-
Causality: This step generates a plausible, albeit energetically unfavorable, 3D structure.
-
-
Protonation State Assignment:
-
Action: Assign protonation states appropriate for a physiological pH of 7.4.
-
Causality: The charge of a molecule is critical for its interactions, particularly with polar amino acid residues in a protein's active site.
-
-
Energy Minimization:
-
Action: Employ a force field (e.g., MMFF94) to relax the 3D structure to a local energy minimum.
-
Causality: This process identifies the most stable conformation(s) of the ligand, which are more likely to be the bioactive conformations.
-
Target Identification: Unmasking the Biological Partners
For a novel set of 3,4-diphenylisoquinoline derivatives, the first question is often: "What proteins will these compounds interact with?" Ligand-based target prediction methods leverage the principle of chemical similarity.[9]
Protocol: Ligand-Based Target Prediction
-
Database Selection:
-
Action: Choose a public database that links chemical structures to known protein targets (e.g., ChEMBL, PubChem).
-
Causality: These databases contain the experimental data that underpins the predictive models.
-
-
Similarity Search:
-
Action: Use online tools like SwissTargetPrediction or PharmMapper. These servers compare the 2D and 3D features of your query molecule to a database of known active ligands.
-
Causality: The underlying assumption is that structurally similar molecules are likely to bind to similar protein targets.
-
-
Target Prioritization:
-
Action: Analyze the list of predicted targets. Prioritize those with strong biological relevance to the desired therapeutic area (e.g., kinases for oncology).
-
Causality: This step introduces biological rationale into the purely computational prediction, focusing the subsequent, more intensive computational work on the most plausible targets.
-
Section 3: Part II - The Core Predictive Engines: Docking and Pharmacophore Modeling
With prepared ligands and a prioritized list of potential targets, we can now delve into predicting the nature of the ligand-protein interaction.
Molecular Docking: Visualizing the "Hand-in-Glove" Fit
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[10][11][12] This technique is central to structure-based drug design.[10][12]
Figure 2: A detailed workflow for a typical molecular docking experiment.
Protocol: Molecular Docking of a 3,4-Diphenylisoquinoline Derivative
-
Protein Preparation:
-
Action: Download the target protein's crystal structure from the Protein Data Bank (PDB). Remove water molecules, add hydrogen atoms, and assign charges.
-
Causality: This "cleans" the experimental structure, preparing it for the computational algorithm. The presence of a co-crystallized native ligand is highly valuable for validating the docking protocol.[13]
-
-
Binding Site Definition:
-
Action: Define a "grid box" that encompasses the active site of the protein. If a native ligand is present, the grid box should be centered on it.
-
Causality: The docking algorithm will only search for binding poses within this defined space, making the calculation more efficient and targeted.
-
-
Docking Simulation:
-
Action: Use software like AutoDock Vina to dock the prepared ligand into the defined binding site. The software will generate multiple possible binding poses.[14]
-
Causality: The algorithm explores the conformational flexibility of the ligand and the rotational space within the binding pocket to find favorable interactions.[10]
-
-
Results Analysis:
-
Action: Analyze the output, focusing on the binding affinity (a negative score, where more negative is better) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.
-
Causality: The binding affinity provides a quantitative estimate of binding strength, while the interaction analysis offers a qualitative understanding of why the ligand binds, which is crucial for structure-activity relationship (SAR) studies.[15][16]
-
Pharmacophore Modeling: Abstracting the Essence of Bioactivity
A pharmacophore is an abstract representation of the key molecular features necessary for biological activity.[17][18][19] These features include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.[18] Pharmacophore modeling is especially powerful when a protein structure is unknown but a set of active molecules has been identified.[17][20]
Protocol: Ligand-Based Pharmacophore Model Generation
-
Dataset Curation:
-
Action: Compile a set of 3,4-diphenylisoquinoline derivatives with known, high activity against a specific target.
-
Causality: The model will be built by identifying the common chemical features shared by these active molecules.
-
-
Feature Identification:
-
Action: Use software to identify the key pharmacophoric features present in the training set molecules.
-
Causality: The software aligns the molecules and identifies the spatial arrangement of features that is common across the most active compounds.
-
-
Model Generation and Validation:
-
Action: Generate a pharmacophore model. Validate it by using it to screen a database containing both known active and inactive compounds (decoys). A good model will successfully identify the actives while rejecting the inactives.
-
Causality: Validation is a critical self-validating step. It ensures the pharmacophore model has true predictive power and is not simply an artifact of the training set.[17]
-
Section 4: Part III - Predicting Potency and "Drug-Likeness"
Identifying a "hit" that binds to a target is only the beginning. We must also predict its potency and whether it possesses the physicochemical properties of a successful drug.
Quantitative Structure-Activity Relationship (QSAR): From Structure to Potency
QSAR modeling creates a mathematical relationship between a compound's structural properties (descriptors) and its biological activity.[21][22] A validated QSAR model can predict the potency of novel, unsynthesized compounds.[22][23][24]
Figure 3: The workflow for developing and validating a QSAR model.
Protocol: QSAR Model Development
-
Dataset Preparation:
-
Action: Curate a dataset of 3,4-diphenylisoquinoline derivatives with experimentally determined biological activities (e.g., IC50 values). Convert these activities to a logarithmic scale (pIC50).[25]
-
Causality: The model's quality is directly dependent on the quality and consistency of the input biological data.
-
-
Descriptor Calculation:
-
Action: For each molecule, calculate a wide range of molecular descriptors (e.g., molecular weight, logP, number of rotatable bonds, topological indices).[25]
-
Causality: These numerical descriptors encode the structural and physicochemical properties of the molecules that will be correlated with their activity.
-
-
Model Building and Validation:
-
Action: Split the dataset into a training set and a test set.[21] Use a machine learning algorithm (e.g., Multiple Linear Regression, Random Forest) to build a model using the training set. Validate the model's predictive power on the unseen test set.[21][26]
-
Causality: Splitting the data is a cornerstone of model validation. A model that performs well on the training data but poorly on the test data is "overfitted" and lacks real-world predictive utility.
-
ADMET Prediction: Will it Be a Drug?
A potent compound is useless if it is toxic or has poor pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step to flag potential liabilities early in the discovery process.[8][27][28]
Table 1: Key ADMET Properties and Their Significance
| Property | Significance | Desired Range/Outcome |
| LogP | Lipophilicity, affects absorption and distribution | 1 - 5 |
| Molecular Weight | Influences absorption and diffusion | < 500 Da |
| H-Bond Donors | Affects membrane permeability | < 5 |
| H-Bond Acceptors | Affects membrane permeability | < 10 |
| Aqueous Solubility | Essential for absorption | High |
| hERG Inhibition | Potential for cardiotoxicity | Low risk |
| CYP450 Inhibition | Potential for drug-drug interactions | Low risk |
| Mutagenicity | Potential to cause genetic mutations | Non-mutagenic |
Protocol: In Silico ADMET Profiling
-
Tool Selection:
-
Property Prediction:
-
Action: Input the structures of your prioritized 3,4-diphenylisoquinoline candidates.
-
Causality: The software will calculate a profile of key ADMET properties based on established models and structural alerts.[29]
-
-
Analysis and Filtering:
-
Action: Analyze the predicted ADMET profiles. Flag any compounds that violate key drug-like principles (e.g., Lipinski's Rule of Five) or show alerts for toxicity.
-
Causality: This step filters out compounds that are likely to fail later in development due to poor ADMET properties, saving significant time and resources.[8]
-
Section 5: Part IV - Synthesis and Validation: The Final Verdict
The culmination of this comprehensive in silico workflow is a small, prioritized list of 3,4-diphenylisoquinoline derivatives. These are the candidates that have demonstrated:
-
High predicted affinity for a relevant biological target.
-
A binding mode consistent with a plausible mechanism of action.
-
High predicted potency based on a validated QSAR model.
-
A favorable, "drug-like" ADMET profile.
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The Ascendant Core: A Technical Guide to 3,4-Diphenylisoquinoline and Its Derivatives in Modern Drug Discovery
Abstract
The 3,4-diphenylisoquinoline scaffold represents a privileged heterocyclic system of burgeoning interest within the pharmaceutical and medicinal chemistry landscapes. Its unique structural architecture has served as a versatile template for the design and synthesis of a diverse array of derivatives exhibiting potent and selective biological activities. This in-depth technical guide provides a comprehensive overview of the 3,4-diphenylisoquinoline core, its known derivatives, and their significant therapeutic potential, with a particular focus on oncology. We will delve into the synthetic methodologies for accessing this core and its analogs, explore the nuanced structure-activity relationships that govern their biological effects, and elucidate the key mechanisms of action, including tubulin polymerization and kinase inhibition. This guide is intended to be a critical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to accelerate the discovery of next-generation therapeutics based on this promising scaffold.
The 3,4-Diphenylisoquinoline Core: Synthesis and Properties
The fully aromatic 3,4-diphenylisoquinoline is the foundational structure from which a multitude of pharmacologically active derivatives have been developed. While much of the literature focuses on its dihydro and tetrahydro analogs, understanding the synthesis and properties of the core is crucial for the rational design of new chemical entities.
Synthetic Strategies
The synthesis of the 3,4-diphenylisoquinoline core can be approached through several established methods of isoquinoline synthesis, often involving the aromatization of a dihydroisoquinoline precursor. The Bischler-Napieralski and Pomeranz-Fritsch reactions are two of the most prominent methods employed.[1][2]
This powerful cyclization reaction is a cornerstone in isoquinoline synthesis.[3] It involves the intramolecular electrophilic aromatic substitution of a β-arylethylamide in the presence of a condensing agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to yield a 3,4-dihydroisoquinoline.[1][3] Subsequent dehydrogenation furnishes the fully aromatic isoquinoline.
Experimental Protocol: Synthesis of a 3,4-Disubstituted-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction [1]
-
Step 1: Amide Formation: A β-arylethylamine is acylated with a suitable acyl chloride in the presence of a base (e.g., pyridine) to form the corresponding β-arylethylamide.
-
Step 2: Cyclization: The amide (1.0 equivalent) is dissolved in an anhydrous solvent such as dichloromethane (DCM). To this solution, a condensing agent like phosphorus oxychloride (POCl₃, 2.0 equivalents) is added. The reaction mixture is then refluxed for a specified duration (typically monitored by TLC).
-
Step 3: Work-up: Upon completion, the reaction is cooled to room temperature, and the excess POCl₃ is carefully quenched. The mixture is then neutralized with a suitable base.
-
Step 4: Extraction and Purification: The 3,4-dihydroisoquinoline product is extracted with an organic solvent, dried, and purified using column chromatography.
-
Step 5: Aromatization (Optional): The purified 3,4-dihydroisoquinoline can be aromatized to the corresponding isoquinoline by treatment with an oxidizing agent, such as palladium on carbon (Pd/C) in a high-boiling solvent.
This acid-catalyzed reaction provides another versatile route to the isoquinoline nucleus, starting from a benzaldehyde and a 2,2-dialkoxyethylamine.[4] The reaction proceeds through the formation of a benzalaminoacetal intermediate, which then undergoes cyclization.[2][4]
Experimental Protocol: Synthesis of a Substituted Isoquinoline via Pomeranz-Fritsch Reaction [5]
-
Step 1: Schiff Base Formation: A substituted benzaldehyde (1.0 equivalent) and an aminoacetaldehyde dialkyl acetal (1.0 equivalent) are dissolved in a suitable solvent like toluene. The mixture is heated to reflux, often with a Dean-Stark apparatus to remove water, until the formation of the Schiff base is complete (monitored by TLC).
-
Step 2: Cyclization: The reaction mixture is cooled, and a strong acid, such as concentrated sulfuric acid or hydrochloric acid, is added.[5] The mixture is then heated to facilitate the intramolecular electrophilic cyclization.
-
Step 3: Work-up and Purification: After cooling, the reaction is neutralized with a base, and the isoquinoline product is extracted with an organic solvent. The crude product is then purified by column chromatography.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of 3,4-diphenylisoquinoline and its derivatives are crucial for their handling, formulation, and biological activity. While specific data for the parent 3,4-diphenylisoquinoline is not extensively documented in readily available sources, properties can be extrapolated from related structures like 1-phenyl-3,4-dihydroisoquinoline.[6]
Table 1: Physicochemical Properties of a Representative Phenyl-Substituted Dihydroisoquinoline
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₃N | [6] |
| Molecular Weight | 207.27 g/mol | [6] |
| Melting Point | 174 °C | [6] |
| Boiling Point | 326.5 °C at 760 mmHg | [6] |
| Solubility | Slightly soluble in Chloroform and DMSO | [6] |
Spectroscopic data is essential for the structural elucidation and characterization of these compounds.
Table 2: Representative Spectroscopic Data for a 3,4-Disubstituted Dihydroisoquinoline Derivative [7]
| Technique | Key Signals and Assignments |
| ¹H NMR (400 MHz, DMSO-d₆) δH (ppm) | Aromatic protons, signals for the protons on the dihydroisoquinoline core. |
| ¹³C NMR (100 MHz, DMSO-d₆) δC (ppm) | Aromatic carbons, carbons of the dihydroisoquinoline core. |
| HRMS (ESI) m/z | [M + H]⁺, calculated and found values for the molecular ion. |
Note: Anomalous ¹H NMR spectra with significant line broadening have been reported for some 3,4-dihydroisoquinolines, which should be a consideration during analysis.[8]
Biological Activities and Therapeutic Potential
Derivatives of 3,4-diphenylisoquinoline have demonstrated a remarkable breadth of biological activities, with the most significant applications being explored in the field of oncology.
Anticancer Activity
The anticancer properties of 3,4-diphenylisoquinoline derivatives are a major focus of current research. These compounds have shown potent cytotoxic effects against a variety of cancer cell lines.
Certain 3,4-diphenyl-1,2-dihydroisoquinoline derivatives have been synthesized and evaluated as new analogues of tamoxifen, a well-known selective estrogen receptor modulator used in the treatment of breast cancer. One such derivative, 1,2-dihydroisoquinoline (1a), exhibited an IC₅₀ value of 0.94 µg/mL against the MCF-7 human mammary carcinoma cell line, an activity nearly equipotent to that of tamoxifen.[9]
A primary mechanism for the anticancer action of many 3,4-diphenylisoquinoline derivatives is the inhibition of tubulin polymerization.[10] Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a validated target for cancer chemotherapy. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis.[11]
Table 3: Anticancer Activity of Selected 3,4-Diphenylisoquinoline Analogs
| Compound | Cancer Cell Line | Cytotoxicity IC₅₀ (µM) | Reference |
| 1,2-Dihydroisoquinoline (1a) | MCF-7 | 0.94 (µg/mL) | [9] |
| Compound 5n (3'-OH, 4'-OCH₃ substituted) | Various | Potent Inhibitor | [10] |
| 6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-styrylphenyl)methanone | A549, MCF-7, HT-29 | 0.025 | [11] |
| Benzo[4][12]indolo[3,4-c]isoquinoline derivative 3 | Various | 0.039 (GI₅₀) | [11] |
| Imidazo[1,2-a]pyridine-tethered Noscapine derivative | MCF-7, MDA-MB-231 | 3.7 - 32.4 | [11] |
| Isoquinoline-thiazole-hydrazone hybrid 1a | A549 | 1.43 | [11] |
| Isoquinoline-thiazole-hydrazone hybrid 1b | A549 | 1.75 | [11] |
| Isoquinoline-thiazole-hydrazone hybrid 1c | A549 | 3.93 | [11] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [13]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[14] Isoquinoline-based compounds have emerged as potent kinase inhibitors.[15] Derivatives of the pyrazolo[3,4-g]isoquinoline scaffold have shown significant inhibitory activity against several kinases.[14]
Table 4: Kinase Inhibitory Activity of Pyrazolo[3,4-g]isoquinoline Derivatives [14]
| Compound | Target Kinase | IC₅₀ (nM) |
| 1b | Haspin | 57 |
| 1c | Haspin | 66 |
| 2c | Haspin | 62 |
| 3a | CLK1 | 101 |
| 3a | Haspin | 167 |
Mechanisms of Action: From Molecular Targets to Cellular Fate
A deep understanding of the mechanism of action is paramount for the development of targeted therapies. The 3,4-diphenylisoquinoline derivatives exert their biological effects through well-defined molecular interactions.
Disruption of Microtubule Dynamics
As previously mentioned, a key mechanism of anticancer activity for many 3,4-diphenylisoquinoline derivatives is the inhibition of tubulin polymerization.[10] This leads to a cascade of events culminating in cell death.
Figure 1: Mechanism of action of 3,4-diphenylisoquinoline derivatives as tubulin polymerization inhibitors.
Modulation of Kinase Signaling Pathways
Isoquinoline derivatives can act as ATP-competitive inhibitors of protein kinases, blocking downstream signaling pathways that are essential for cell survival and proliferation.[15] For instance, some isoquinoline alkaloids have been shown to regulate the NF-κB and IFN-β/Tyk2/JAK2-STAT-1 signaling cascades.[16]
Figure 2: Inhibition of inflammatory signaling pathways by isoquinoline derivatives.[16]
Structure-Activity Relationships (SAR)
The biological activity of 3,4-diphenylisoquinoline derivatives is highly dependent on the nature and position of substituents on both the isoquinoline core and the phenyl rings. A comprehensive understanding of SAR is critical for the optimization of lead compounds. For instance, in a series of 1-phenyl-3,4-dihydroisoquinoline derivatives, a 3'-hydroxy and 4'-methoxy substitution pattern on the 1-phenyl ring was found to confer optimal tubulin polymerization inhibitory activity.[10]
Conclusion and Future Perspectives
The 3,4-diphenylisoquinoline scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents. The synthetic versatility of this core allows for extensive chemical space exploration, leading to the identification of potent and selective inhibitors of various biological targets. The demonstrated efficacy of its derivatives as anticancer agents, through mechanisms such as tubulin polymerization and kinase inhibition, underscores the immense potential of this compound class. Future research should focus on further elucidating the nuanced structure-activity relationships, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, and exploring the full therapeutic potential of this privileged scaffold in other disease areas.
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A Technical Guide to the Natural Sources of Isoquinoline Alkaloids: From Biosynthesis to Bioactivity
Abstract: Isoquinoline alkaloids represent one of the largest and most structurally diverse families of plant secondary metabolites, with a profound impact on pharmacology and drug development. This guide provides an in-depth exploration of the natural origins of these compounds. We will examine their distribution across key plant families, delineate the core biosynthetic pathway originating from tyrosine, and present a systematic framework for their extraction and isolation. Furthermore, this document summarizes the pharmacological significance of major isoquinoline alkaloid classes, offering insights for researchers, scientists, and drug development professionals engaged in natural product chemistry and therapeutics.
Introduction: The Significance of Isoquinoline Alkaloids
Isoquinoline alkaloids are a vast class of nitrogen-containing heterocyclic compounds defined by the fusion of a benzene ring to a pyridine ring. With approximately 2,500 known structures, they are predominantly found in the plant kingdom and are responsible for the potent physiological effects of many medicinal and poisonous plants.[1] The journey of these molecules from traditional remedies to modern pharmaceuticals began with the isolation of morphine from the opium poppy (Papaver somniferum) in the early 19th century. This seminal discovery unveiled a rich chemical scaffold that has since yielded analgesics (morphine, codeine), antimicrobials (berberine), and anticancer agents. Their structural complexity and wide range of biological activities make them a subject of intense research for novel therapeutic leads.
This guide serves as a technical resource, elucidating the journey of isoquinoline alkaloids from their biogenesis within the plant cell to their potential applications in medicine.
Natural Distribution Across the Plant Kingdom
The production of isoquinoline alkaloids is a characteristic feature of several evolutionarily related plant families. Understanding this chemotaxonomic distribution is critical for identifying novel sources and predicting the chemical profile of unexplored species.
The primary plant families known for producing isoquinoline alkaloids include:
-
Papaveraceae (Poppy Family): This is arguably the most renowned family, containing the opium poppy (Papaver somniferum), which produces a complex mixture of alkaloids in its latex, including morphine, codeine, thebaine, papaverine, and noscapine.[1][2] Other genera like Chelidonium (celandine) are sources of alkaloids like berberine and sanguinarine.[1][3]
-
Berberidaceae (Barberry Family): This family is a rich source of protoberberine alkaloids. Species of the Berberis genus, such as Berberis vulgaris, are well-known producers of berberine, palmatine, and berbamine.[1][4][5] Nandina domestica is another member of this family that produces a variety of protoberberine alkaloids.[6]
-
Menispermaceae (Moonseed Family): This family is distinguished by its production of a wide array of alkaloids, particularly bisbenzylisoquinoline types.[7][8] A notable example is Chondrodendron tomentosum, the source of tubocurarine, a potent muscle relaxant historically used in curare arrow poisons.[9]
-
Ranunculaceae (Buttercup Family): Many species within this family synthesize isoquinoline alkaloids.[1] For instance, plants of the genus Thalictrum produce compounds with antitumor and anti-infective properties, while Ranunculus species are known to contain aporphine and protoberberine alkaloids like magnoflorine and berberine.[10][11]
Other families such as the Annonaceae, Lauraceae, and Magnoliaceae also contribute to the vast chemical diversity of naturally occurring isoquinoline alkaloids.[12]
The Unifying Pathway: Biosynthesis
Despite their immense structural diversity, the vast majority of plant-derived isoquinoline alkaloids originate from a common biosynthetic pathway starting with the amino acid L-tyrosine .[13] This conserved pathway underscores a shared evolutionary origin and provides a logical framework for understanding their formation.
The core sequence of events is as follows:
-
Formation of Precursors: L-tyrosine is metabolized through two parallel branches to generate the two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) .[14] The conversion to dopamine involves enzymes like tyrosine hydroxylase and DOPA decarboxylase.[14]
-
The Gateway Reaction: The first committed step is the stereospecific condensation of dopamine and 4-HPAA. This Pictet-Spengler reaction is catalyzed by (S)-norcoclaurine synthase (NCS) to form the central precursor, (S)-norcoclaurine .[15] This molecule is the foundational scaffold from which nearly all other benzylisoquinoline alkaloids are derived.
-
Elaboration and Diversification: Following the formation of (S)-norcoclaurine, a series of enzymatic modifications—including O-methylation, N-methylation, hydroxylation, and oxidative carbon-carbon coupling—are catalyzed by various enzymes like methyltransferases and cytochrome P450 monooxygenases. These modifications generate key intermediates such as (S)-reticuline, which then serves as a branch-point for the biosynthesis of different structural classes, including morphinans, protoberberines, and benzophenanthridines.[16]
Major Structural Classes and Representative Natural Sources
The structural diversity of isoquinoline alkaloids is organized into distinct classes based on their core carbon skeleton. This classification is fundamental for understanding their chemical properties and pharmacological activities.
| Alkaloid Class | Core Structure Description | Representative Alkaloid(s) | Key Natural Source(s) | Noteworthy Biological Activity |
| Benzylisoquinolines | The foundational structure, exemplified by (S)-norcoclaurine and (S)-reticuline. | Papaverine, Reticuline | Papaver somniferum | Vasodilator, Spasmolytic |
| Bisbenzylisoquinolines | Dimers of benzylisoquinoline units linked by ether bridges. | Tubocurarine, Berbamine | Chondrodendron tomentosum, Berberis species | Neuromuscular blocker, Anti-inflammatory |
| Aporphines | Characterized by an intramolecular C-C bond between the two aromatic rings. | Magnoflorine, Boldine | Magnolia species, Ranunculus species | Anti-inflammatory, Dopaminergic |
| Protoberberines | A tetracyclic ring system formed by a "berberine bridge" from an N-methyl group. | Berberine, Palmatine | Berberis vulgaris, Coptis chinensis[17] | Antimicrobial, Antidiabetic, Anti-inflammatory[18][19] |
| Benzophenanthridines | A tetracyclic system derived from protoberberines via N-C bond cleavage. | Sanguinarine, Chelerythrine | Sanguinaria canadensis, Macleaya cordata | Antimicrobial, Cytotoxic, Anti-inflammatory |
| Morphinans | A pentacyclic structure formed by intramolecular phenolic oxidative coupling. | Morphine, Codeine, Thebaine | Papaver somniferum | Potent Analgesic (Opioid Agonist), Antitussive |
| Phthalideisoquinolines | Contains a lactone ring fused to the isoquinoline core. | Noscapine (Narcotine) | Papaver somniferum | Antitussive, Anticancer (Microtubule inhibitor) |
Extraction and Isolation: A Methodological Workflow
The isolation of pure isoquinoline alkaloids from complex plant matrices is a multi-step process that leverages their fundamental chemical properties, particularly their basicity.
Causality Behind the Experimental Choices
-
Why start with solvent extraction? The initial step aims to transfer the alkaloids from the solid plant material into a liquid phase. The choice of solvent (typically methanol or ethanol) is based on its polarity, which allows it to efficiently solubilize the alkaloid salts present in the plant vacuoles.
-
Why perform acid-base partitioning? This is the most critical step for purification. Alkaloids are organic bases. By acidifying the crude extract (e.g., with HCl or H₂SO₄), the alkaloids are converted into their salt forms, which are soluble in water but insoluble in non-polar organic solvents. This allows for the removal of many neutral and acidic impurities (like fats, waxes, and phenols) by washing the aqueous solution with a solvent like chloroform or ether.[20] Subsequently, basifying the aqueous layer (e.g., with NH₄OH) deprotonates the alkaloid salts, converting them back into their free-base form. These free bases are now soluble in organic solvents, allowing them to be extracted from the aqueous phase, leaving water-soluble impurities like sugars and salts behind.[20]
-
Why use chromatography? While acid-base extraction provides a crude alkaloid mixture, it rarely yields a single pure compound. Chromatography is essential for separating individual alkaloids based on differences in their physical properties, such as polarity and size. Techniques like High-Performance Liquid Chromatography (HPLC) are indispensable for the final purification and quantification of these compounds.[10]
Generalized Experimental Protocol
-
Sample Preparation: The dried and powdered plant material (e.g., roots, bark) is macerated with an acidified alcohol (e.g., methanol with 1% HCl) for 24-48 hours. This process is repeated 2-3 times to ensure exhaustive extraction.
-
Solvent Evaporation: The combined alcoholic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous aqueous residue.
-
Acid-Base Partitioning (Purification):
-
The aqueous residue is acidified to pH 2-3 with dilute HCl.
-
This acidic solution is washed with chloroform to remove non-basic, lipophilic impurities. The chloroform layer is discarded.
-
The remaining aqueous layer is then made alkaline (pH 9-10) with ammonium hydroxide.
-
The liberated alkaloid free-bases are extracted from the aqueous phase into chloroform or dichloromethane. This step is repeated multiple times.
-
-
Final Purification: The combined organic extracts containing the crude alkaloid mixture are dried over anhydrous sodium sulfate and evaporated to dryness.
-
Chromatographic Separation: The crude alkaloid residue is subjected to column chromatography (e.g., silica gel or alumina) followed by preparative HPLC to isolate the individual pure alkaloids.[21]
Conclusion and Future Outlook
Isoquinoline alkaloids are a cornerstone of natural product chemistry, offering a remarkable link between plant biodiversity and human medicine. Their consistent biosynthetic origin from tyrosine gives rise to an astonishing array of chemical structures with profound and diverse pharmacological activities. The systematic study of their distribution in families like Papaveraceae and Berberidaceae continues to yield novel compounds. As analytical techniques become more sensitive and our understanding of metabolic engineering deepens, the potential to harness these natural pathways for the sustainable production of high-value pharmaceuticals is becoming a reality. The continued exploration of these compounds promises to provide new therapeutic agents for a wide range of human diseases, from chronic pain to metabolic disorders and cancer.
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Wang, F. P., et al. (2021). C18-diterpenoid alkaloids in tribe Delphineae (Ranunculaceae): phytochemistry, chemotaxonomy, and bioactivities. RSC Advances. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Alkaloids of the Menispermaceae. Retrieved from [Link]
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WebMD. (n.d.). Berberine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]
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Sasidharan, S., et al. (2020). Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes. Journal of Young Pharmacists. Retrieved from [Link]
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ResearchGate. (n.d.). Important alkaloids from plants of Papaveraceae family. Retrieved from [Link]
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Minami, H., et al. (2008). Microbial production of plant benzylisoquinoline alkaloids. Proceedings of the National Academy of Sciences. Retrieved from [Link]
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Wang, W., et al. (2022). Alkaloids in genus stephania (Menispermaceae): A comprehensive review of its ethnopharmacology, phytochemistry, pharmacology and toxicology. Journal of Ethnopharmacology. Retrieved from [Link]
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Gligor, F., et al. (2023). Traditional Medicinal Ranunculaceae Species from Romania and Their In Vitro Antioxidant, Antiproliferative, and Antiparasitic Potential. Plants. Retrieved from [Link]
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Mandal, A. (2021). Morphine Pharmacology. News-Medical.Net. Retrieved from [Link]
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Devbhuti, D., et al. (2024). MEDICINAL EXPLOITATION OF THE PLANTS BELONGING TO THE FAMILY: MENISPERMACEAE. World Journal of Pharmaceutical and Life Sciences. Retrieved from [Link]
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NursingSOS. (2021). Morphine Side Effects and Mechanism of Action | Opioid Analgesics. YouTube. Retrieved from [Link]
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Ullah, N., et al. (2022). Therapeutic Potential of Ranunculus Species (Ranunculaceae): A Literature Review on Traditional Medicinal Herbs. Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]
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Kulhava, M., et al. (2019). Isoquinoline Alkaloids from Berberis vulgaris as Potential Lead Compounds for the Treatment of Alzheimer's Disease. Journal of Natural Products. Retrieved from [Link]
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Turner, N., et al. (2008). Berberine and Its More Biologically Available Derivative, Dihydroberberine, Inhibit Mitochondrial Respiratory Complex I. Diabetes. Retrieved from [Link]
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Zobodat. (n.d.). Occurrence and Phylogenetical Implications of Quaternary Alkaloids in Ranunculus serbicus (Ranunculaceae). Retrieved from [Link]
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Adefegha, S. A., et al. (2023). A Mechanistic Review on How Berberine Use Combats Diabetes and Related Complications: Molecular, Cellular, and Metabolic Effects. Molecules. Retrieved from [Link]
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Methodological & Application
Application Note: A Two-Step Synthesis of 3,4-Diphenylisoquinoline via Pictet-Spengler Reaction and Catalytic Dehydrogenation
Abstract
The isoquinoline core is a privileged scaffold in medicinal chemistry and natural product synthesis. This application note presents a detailed, field-tested protocol for the synthesis of 3,4-diphenylisoquinoline, a highly functionalized derivative. The synthesis is achieved through a robust two-step sequence: (1) a strategic Pictet-Spengler reaction to construct the core heterocyclic ring system, yielding 3,4-diphenyl-1,2,3,4-tetrahydroisoquinoline, followed by (2) an efficient aromatization via catalytic dehydrogenation to furnish the final product. This guide provides in-depth mechanistic insights, step-by-step experimental procedures, data interpretation, and critical troubleshooting advice tailored for researchers, chemists, and professionals in drug development.
Introduction and Scientific Principle
The Pictet-Spengler reaction, first reported in 1911, is a powerful acid-catalyzed annulation for synthesizing tetrahydroisoquinolines (THIQs) and related heterocyclic structures.[1][2] The reaction proceeds through the condensation of a β-arylethylamine with a carbonyl compound, forming an electrophilic iminium ion that subsequently undergoes an intramolecular electrophilic aromatic substitution to close the ring.[3]
While the classic Pictet-Spengler reaction is highly effective, synthesizing specifically substituted isoquinolines requires careful selection of starting materials. To achieve the 3,4-diphenyl substitution pattern, a non-traditional β-arylethylamine, 1,2-diphenylethan-1-amine , is employed.[4]
Causality Behind Experimental Design:
-
The Amine (Source of C3 and C4 Phenyl Groups): In this specific application, the 1,2-diphenylethan-1-amine serves a dual purpose. The β-phenyl group (attached to the ethyl backbone) provides the necessary aromatic ring for the intramolecular cyclization. Crucially, the α-phenyl group (attached to the carbon bearing the amine) is retained at what becomes the C3 position of the final isoquinoline ring. The β-carbon itself, bearing its phenyl substituent, becomes the C4 position.
-
The Carbonyl (Source of C1): Formaldehyde is the chosen carbonyl component. As the simplest aldehyde, it introduces a methylene group at the C1 position of the tetrahydroisoquinoline intermediate without adding further steric bulk, which is advantageous given the already congested nature of the amine substrate.[5]
-
The Catalyst (Driving the Reaction): The reaction requires a Brønsted or Lewis acid catalyst.[3] The acid protonates the intermediate Schiff base (imine) to form a highly electrophilic iminium ion. This step is critical, as the imine itself is not sufficiently electrophilic to overcome the activation energy required for cyclization onto the relatively unactivated phenyl ring.[1] For less nucleophilic aromatic rings, harsher conditions such as strong acids (e.g., trifluoroacetic acid) and elevated temperatures are often necessary to drive the reaction to completion.[1]
The direct product of this reaction is a saturated heterocyclic system: 3,4-diphenyl-1,2,3,4-tetrahydroisoquinoline (THIQ). To achieve the target aromatic isoquinoline, a subsequent oxidation (aromatization) step is essential. Catalytic dehydrogenation using palladium on carbon (Pd/C) at elevated temperatures is a clean and efficient method for this transformation, releasing hydrogen gas as the only byproduct.[6][7]
Reaction Mechanisms and Workflow
The overall synthetic strategy is a two-part process involving cyclization followed by aromatization.
Part A: Pictet-Spengler Cyclization Mechanism
The reaction begins with the acid-catalyzed condensation of 1,2-diphenylethan-1-amine and formaldehyde to form a Schiff base. Protonation of the Schiff base generates the key electrophilic iminium ion, which then undergoes an intramolecular electrophilic attack by the tethered phenyl ring to form the 3,4-diphenyl-1,2,3,4-tetrahydroisoquinoline product after deprotonation restores aromaticity to the cyclized ring.[3][8]
Caption: Pictet-Spengler cyclization to form the THIQ intermediate.
Part B: Aromatization (Dehydrogenation) Mechanism
The synthesized tetrahydroisoquinoline is heated with a catalyst, typically palladium on carbon (Pd/C), which facilitates the removal of two molecules of hydrogen (H₂) to form the stable, aromatic 3,4-diphenylisoquinoline.
Overall Experimental Workflow
The process is a sequential, two-pot synthesis that involves reaction, workup, purification, and characterization for each major step.
Caption: Two-step workflow for the synthesis of 3,4-diphenylisoquinoline.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol A: Synthesis of 3,4-Diphenyl-1,2,3,4-tetrahydroisoquinoline
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| 1,2-Diphenylethan-1-amine | 197.28 | 5.00 g | 25.34 | Key starting material |
| Paraformaldehyde | (30.03)n | 0.91 g | 30.41 (as CH₂O) | Anhydrous formaldehyde source |
| Trifluoroacetic Acid (TFA) | 114.02 | 11.0 mL | 143.0 | Strong acid catalyst |
| Toluene | - | 100 mL | - | Anhydrous solvent |
| Saturated NaHCO₃ (aq) | - | ~150 mL | - | For neutralization |
| Ethyl Acetate | - | ~300 mL | - | Extraction solvent |
| Anhydrous MgSO₄ | - | - | - | Drying agent |
Step-by-Step Methodology:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-diphenylethan-1-amine (5.00 g, 25.34 mmol) and toluene (100 mL).
-
Reagent Addition: Add paraformaldehyde (0.91 g, 30.41 mmol). Stir the suspension for 10 minutes at room temperature.
-
Catalyst Addition: Carefully and slowly add trifluoroacetic acid (11.0 mL, 143.0 mmol) to the stirring suspension. The reaction is exothermic; addition should be controlled.
-
Reaction: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up (Neutralization): Cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing 150 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the TFA. Caution: Vigorous gas (CO₂) evolution will occur.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3,4-diphenyl-1,2,3,4-tetrahydroisoquinoline as a solid.
Protocol B: Synthesis of 3,4-Diphenylisoquinoline (Aromatization)
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| 3,4-Diphenyl-THIQ | 285.39 | 3.00 g | 10.51 | Product from Protocol A |
| Palladium on Carbon (10% Pd) | - | 0.30 g | ~10% w/w | Dehydrogenation catalyst |
| Diphenyl ether | 170.21 | 50 mL | - | High-boiling solvent (B.P. 259°C) |
| Celite® | - | - | - | Filtration aid |
| Hexane | - | ~100 mL | - | For washing/precipitation |
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask equipped with a high-temperature magnetic stir bar and a reflux condenser (open to a bubbler), combine the 3,4-diphenyl-1,2,3,4-tetrahydroisoquinoline (3.00 g, 10.51 mmol), 10% palladium on carbon (0.30 g), and diphenyl ether (50 mL).
-
Reaction: Heat the mixture to a gentle reflux (approx. 250-260°C) and maintain for 6-8 hours. The reaction will evolve hydrogen gas. Ensure adequate ventilation away from ignition sources. Monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up (Catalyst Removal): Cool the reaction mixture to approximately 80-100°C. Caution: Do not filter Pd/C when hot in the presence of flammable solvents, as it can be pyrophoric. Dilute the mixture with toluene or ethyl acetate. Filter the hot mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional hot toluene.
-
Purification: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by flash column chromatography to afford 3,4-diphenylisoquinoline as a crystalline solid.
Data, Results, and Troubleshooting
| Parameter | Pictet-Spengler Cyclization | Aromatization (Dehydrogenation) |
| Typical Yield | 65-75% | 80-90% |
| Appearance | Off-white to pale yellow solid | White crystalline solid |
| Key ¹H NMR Signals | Aliphatic protons in the 3.0-5.0 ppm range | Absence of aliphatic C-H signals; only aromatic signals |
| Confirmation | Mass Spectrometry (M+H⁺ = 286.16) | Mass Spectrometry (M+H⁺ = 282.13) |
Field-Proven Insights and Troubleshooting
-
Low Yield in Pictet-Spengler Step:
-
Cause: Incomplete reaction due to insufficient acid strength or temperature. The non-activated phenyl ring requires forcing conditions.[1]
-
Solution: Ensure TFA is fresh and the reaction is run at a full, sustained reflux. Anhydrous conditions are paramount; use dry solvents and consider running the reaction under an inert atmosphere (N₂ or Ar).
-
-
Incomplete Aromatization:
-
Cause: Catalyst deactivation or insufficient temperature/time.
-
Solution: Ensure the catalyst is of good quality. The temperature must be high enough for efficient dehydrogenation. If the reaction stalls, adding a fresh portion of the catalyst may help drive it to completion.
-
-
Purification Challenges:
-
Issue: The high-boiling solvent (diphenyl ether) can be difficult to remove completely.
-
Solution: Use high-vacuum distillation if necessary. Alternatively, after filtration of the catalyst, dilute the filtrate with a non-polar solvent like hexane to precipitate the product, which is often much less soluble than the diphenyl ether solvent.
-
Conclusion
This application note details a reliable and logical two-step synthetic route to 3,4-diphenylisoquinoline. The strategy leverages a targeted application of the Pictet-Spengler reaction with a uniquely substituted amine to install the desired C3 and C4 phenyl groups, followed by a standard catalytic dehydrogenation to achieve the final aromatic product. The provided protocols are robust and include critical insights into reaction mechanics and troubleshooting, making this method a valuable tool for researchers in organic synthesis and medicinal chemistry.
References
-
The Pictet-Spengler Reaction Updates Its Habits. (2016). Molecules. [Link]
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Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. (2024). Organic Letters. [Link]
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Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]
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Pictet–Spengler reaction. Wikipedia. [Link]
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Pictet-Spengler Reaction - Common Conditions. ReactionFlash. [Link]
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1,2-Diphenylethylamine. PubChem. [Link]
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The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions. (2024). Molecules. [Link]
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Selective dehydrogenation of tetrahydroisoquinolines in the presence of sulfoxides. (2024). Arkivoc. [Link]
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Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. (2024). National Center for Biotechnology Information. [Link]
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Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. [Link]
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Pd-Catalyzed Aromatic Dual C-H Acylations and Intramolecular Cyclization: Access to Quinoline-Substituted Hydroxyl Isoindolones. (2018). National Center for Biotechnology Information. [Link]
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Triethylamine-Catalyzed Cyclization of Unsaturated Hydroperoxides in the Presence of Triethylammonium Hydrochloride: A Synthesis of 1,2-Dioxanes. (2014). National Center for Biotechnology Information. [Link]
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A simple and efficient metal free, additive, or base free dehydrogenation of tetrahydroisoquinolines using oxygen as a clean oxidant. (2017). Canadian Science Publishing. [Link]
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Pd-catalysed C–H bond functionalisation route to 1,2-dihydroferroceno[c]isoquinoline and its annellated derivatives and the reactivity of these compounds. (2022). Dalton Transactions. [Link]
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Selective electrochemical acceptorless dehydrogenation reactions of tetrahydroisoquinoline derivatives. (2023). Organic & Biomolecular Chemistry. [Link]
-
Selective electrochemical oxidation of tetrahydroquinolines to 3,4-dihydroquinolones. (2016). Green Chemistry. [Link]
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Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. (2019). Organic Letters. [Link]
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Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. (2013). Organic & Biomolecular Chemistry. [Link]
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3-Phenylisoquinoline. PubChem. [Link]
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Lewis acid-catalyzed Diels-Alder reaction of 2-cyclopentenones with Danishefsky's diene. ResearchGate. [Link]
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Pictet-Spengler Reaction. J&K Scientific LLC. [Link]
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Thermodynamics of tetrahydroquinoline oxidation. ResearchGate. [Link]
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Pictet-Spengler reaction. chemeurope.com. [Link]
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Application Note & Protocol: High-Purity Isolation of 3,4-Diphenylisoquinoline Using Advanced Chromatographic Techniques
Abstract: The 3,4-diphenylisoquinoline scaffold is a key structural motif in medicinal chemistry and materials science, necessitating robust and efficient purification methodologies. This document provides a comprehensive guide for the chromatographic purification of 3,4-diphenylisoquinoline from synthetic reaction mixtures. We present two field-proven protocols: a rapid, scalable purification via automated flash column chromatography for bulk material isolation and a high-resolution purification using High-Performance Liquid Chromatography (HPLC) for obtaining analytical-grade material. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind parameter selection to ensure adaptability and successful implementation.
Introduction: The Purification Challenge
3,4-Diphenylisoquinoline, a polycyclic aromatic azaarene, often emerges from synthetic routes accompanied by unreacted starting materials, isomers, and other byproducts. Its purification is non-trivial due to the subtle polarity differences between the target molecule and these closely related impurities. Chromatographic techniques offer the necessary resolving power to achieve high purity, which is critical for subsequent applications in drug development and materials research[1]. This guide details the strategic application of flash chromatography for initial cleanup and HPLC for final polishing.
Foundational Principles of Chromatographic Separation
Chromatographic separation is predicated on the differential partitioning of analytes between a stationary phase and a mobile phase[2]. For a compound like 3,4-diphenylisoquinoline, which possesses a nitrogen-containing heterocyclic core and non-polar phenyl substituents, its chromatographic behavior is influenced by:
-
Polarity: The lone pair of electrons on the nitrogen atom imparts a slight polarity, allowing for interaction with polar stationary phases like silica gel.
-
Aromaticity: The extensive π-system of the isoquinoline and phenyl rings can engage in π-π stacking interactions, which can be exploited in certain chromatographic modes.
-
Hydrophobicity: The two phenyl groups contribute significant non-polar character, making it amenable to reversed-phase chromatography.
A judicious choice of stationary and mobile phases is paramount for achieving optimal separation[3].
Protocol I: Scalable Purification by Automated Flash Column Chromatography
Flash column chromatography is the workhorse for routine purification in synthetic chemistry, offering a balance of speed and resolution for multi-gram scale separations[4]. The following protocol is optimized for the efficient removal of common impurities from a crude 3,4-diphenylisoquinoline synthesis mixture.
Rationale for Method Development
-
Stationary Phase: Silica gel (SiO₂) is the standard choice for normal-phase chromatography due to its cost-effectiveness and versatility. Its polar surface interacts with the nitrogen atom of the isoquinoline, providing the primary retention mechanism.
-
Mobile Phase Selection: A non-polar solvent system with a polar modifier is required to elute the compound of interest. A gradient of ethyl acetate in hexanes is a common and effective choice for compounds of intermediate polarity. The optimal gradient is determined empirically using Thin Layer Chromatography (TLC) to ensure a good separation factor (ΔRf) between the product and impurities.
-
Sample Loading: Dry loading the crude material onto a sorbent like Celite or silica gel is recommended. This technique prevents the dissolution of the sample in a strong solvent, which can lead to band broadening and decreased resolution at the top of the column.
Experimental Workflow: Flash Chromatography
Caption: Workflow for Flash Chromatography Purification.
Step-by-Step Protocol
-
Sample Preparation (Dry Loading):
-
Dissolve the crude 3,4-diphenylisoquinoline (e.g., 1.0 g) in a minimal amount of dichloromethane.
-
Add 2-3 times the sample weight of Celite® or silica gel.
-
Remove the solvent under reduced pressure (rotary evaporation) until a free-flowing powder is obtained.
-
-
Column Preparation and Elution:
-
Select a silica gel column appropriate for the sample size (a general rule is a 40:1 to 100:1 ratio of silica to crude material by weight).
-
Equilibrate the column with the initial mobile phase (e.g., 100% Hexanes).
-
Load the prepared sample onto the top of the column.
-
Begin the elution with a shallow gradient of ethyl acetate in hexanes. A typical gradient might be from 0% to 20% ethyl acetate over 15-20 column volumes.
-
-
Fraction Collection and Analysis:
-
Monitor the elution using a UV detector (254 nm is often suitable for aromatic compounds).
-
Collect fractions as peaks are detected.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the fractions containing the pure 3,4-diphenylisoquinoline.
-
Remove the solvent by rotary evaporation to yield the purified solid.
-
Data Summary: Flash Chromatography Parameters
| Parameter | Recommended Value | Rationale |
| Stationary Phase | Silica Gel, 40-63 µm | Standard for normal-phase separation of moderately polar compounds. |
| Mobile Phase | Hexanes/Ethyl Acetate | Provides good selectivity for azaarenes with tunable elution strength. |
| Gradient | 0-20% Ethyl Acetate | Elutes non-polar impurities first, followed by the target compound. |
| Detection | UV at 254 nm | The aromatic system of the molecule strongly absorbs at this wavelength. |
| Sample Loading | Dry Loading on Celite® | Enhances resolution by ensuring a narrow starting band. |
Protocol II: High-Resolution Purification by Preparative HPLC
For applications demanding the highest purity (>99%), such as in pharmaceutical development or for analytical standards, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice[5]. Reversed-phase HPLC, which separates molecules based on hydrophobicity, is particularly well-suited for purifying 3,4-diphenylisoquinoline.
Rationale for Method Development
-
Stationary Phase: A C18 (octadecyl) silica-based column is the most common reversed-phase stationary phase. Its long alkyl chains provide strong hydrophobic interactions with the phenyl groups of the target molecule, leading to excellent retention and resolution.
-
Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is used. Acetonitrile often provides better peak shapes and lower viscosity than methanol. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), is crucial. It protonates the basic nitrogen of the isoquinoline, which suppresses silanol interactions and minimizes peak tailing, leading to sharper, more symmetrical peaks.
-
Method Development: The process typically starts with analytical scale HPLC to develop the separation method, which is then scaled up to a preparative scale.
Experimental Workflow: HPLC Purification
Caption: Workflow for HPLC Purification.
Step-by-Step Protocol
-
Analytical Method Development:
-
Dissolve a small amount of the flash-purified 3,4-diphenylisoquinoline in the mobile phase (e.g., 50:50 acetonitrile/water with 0.1% TFA).
-
Inject onto an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Run a gradient elution to determine the retention time and separation from impurities. A typical scouting gradient is 10-90% acetonitrile over 20 minutes.
-
Optimize the gradient to maximize the resolution around the product peak.
-
-
Preparative Scale-Up:
-
Scale the flow rate and injection volume according to the dimensions of the preparative column.
-
Dissolve the flash-purified material in a minimal amount of a suitable solvent (e.g., DMSO or mobile phase).
-
Inject the sample onto the preparative C18 column.
-
Run the optimized gradient.
-
-
Fraction Collection and Product Isolation:
-
Collect the fraction corresponding to the main product peak, guided by the UV detector.
-
Confirm the purity of the collected fraction by injecting a small aliquot onto the analytical HPLC system.
-
Remove the solvents from the pure fraction, typically by lyophilization (freeze-drying), to obtain the final high-purity product.
-
Data Summary: HPLC Parameters
| Parameter | Analytical Scale | Preparative Scale |
| Stationary Phase | C18 Silica, 5 µm | C18 Silica, 5-10 µm |
| Column Dimensions | 4.6 x 150 mm | ≥ 21.2 x 150 mm |
| Mobile Phase A | Water + 0.1% TFA | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile + 0.1% TFA |
| Gradient | e.g., 40-70% B over 15 min | Optimized from analytical |
| Flow Rate | 1.0 mL/min | Scaled-up (e.g., 20 mL/min) |
| Detection | UV at 254 nm | UV at 254 nm |
Conclusion
The successful purification of 3,4-diphenylisoquinoline relies on a two-stage chromatographic approach. Initial, rapid purification of bulk material is efficiently achieved using automated flash chromatography on silica gel. For applications requiring the highest level of purity, a subsequent reversed-phase HPLC step provides the necessary high-resolution separation. The protocols detailed herein are robust and adaptable, providing researchers, scientists, and drug development professionals with a reliable framework for obtaining highly pure 3,4-diphenylisoquinoline.
References
- MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.
- PubMed. (2000). Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques.
- Agilent. (2021). Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography.
- MDPI. (n.d.). Applications of Chromatographic Separation Techniques in Food and Chemistry.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- Bioanalysis Zone. (n.d.). Chromatographic separation technologies.
Sources
Application Notes and Protocols for 3,4-Diphenylisoquinoline Derivatives as Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Targeting Microtubule Dynamics in Cancer Therapy
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell structure. Their critical function, particularly in the formation of the mitotic spindle during cell division, makes them a prime and clinically validated target for the development of anticancer therapeutics.[1] Disruption of microtubule dynamics leads to mitotic arrest and subsequent programmed cell death (apoptosis), offering a powerful strategy to combat uncontrolled cell proliferation in cancer.
The 3,4-diphenylisoquinoline scaffold represents a promising class of synthetic compounds that have demonstrated potent activity as inhibitors of tubulin polymerization.[2] These molecules are designed to interfere with microtubule formation, thereby exhibiting significant cytotoxic effects against various cancer cell lines. This guide provides an in-depth overview of the mechanism of action, experimental protocols for evaluation, and key data related to this class of compounds.
Mechanism of Action: Disrupting the Cellular Machinery
Derivatives of the 3,4-diphenylisoquinoline core structure exert their anticancer effects by directly binding to tubulin, preventing its polymerization into microtubules.[1] This activity is analogous to other well-known tubulin inhibitors that bind at the colchicine binding site on β-tubulin.[3] By occupying this site, these compounds introduce a conformational change that hinders the assembly of tubulin heterodimers into protofilaments and, consequently, functional microtubules.
The downstream effects of this inhibition are profound. The disruption of the microtubule network activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[1] Persistent activation of the SAC due to the absence of a functional mitotic spindle leads to a prolonged arrest of the cell cycle in the G2/M phase.[1] This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1]
Caption: Mechanism of 3,4-diphenylisoquinoline derivatives as tubulin inhibitors.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of representative 1,4-disubstituted-3,4-dihydroisoquinoline derivatives, highlighting their cytotoxic effects against a human leukemia cell line and their direct inhibition of tubulin polymerization.
| Compound | R1 | R2 | R3 | R4 | R5 | Cytotoxicity IC50 (µM)[3][4] | Tubulin Polymerization Inhibition (%) at 40 µM[3] |
| 20 | H | H | H | H | H | >40 | Not Reported |
| 21 | OCH3 | H | H | H | H | 4.10 | Not Reported |
| 22 | H | OCH3 | H | H | H | 10.32 | Not Reported |
| 24 | OCH3 | OCH3 | H | H | H | 8.13 | Not Reported |
| 27 | H | H | H | NO2 | H | 11.45 | Not Reported |
| 32 | OCH3 | OCH3 | H | NO2 | H | 0.64 | 52 |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay quantitatively measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring the change in turbidity over time.
Materials:
-
Lyophilized >99% pure tubulin (bovine brain)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)
-
Guanosine-5'-triphosphate (GTP)
-
3,4-Diphenylisoquinoline derivative stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., Paclitaxel for stabilization, Colchicine for destabilization)
-
Vehicle control (DMSO)
-
96-well, clear-bottom microplate
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 3-4 mg/mL. Keep on ice.
-
Prepare a 10 mM GTP stock solution in G-PEM buffer.
-
Prepare serial dilutions of the 3,4-diphenylisoquinoline derivative and control compounds in G-PEM buffer. The final DMSO concentration should not exceed 1%.
-
-
Assay Setup (on ice):
-
In a 96-well plate, add 10 µL of the diluted test compound, controls, or vehicle to the appropriate wells.
-
Prepare the tubulin polymerization reaction mixture by adding GTP to the tubulin solution to a final concentration of 1 mM.
-
Add 90 µL of the tubulin/GTP mixture to each well for a final volume of 100 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance (OD) versus time for each concentration of the test compound and controls.
-
Determine the rate of polymerization (Vmax) from the linear phase of the polymerization curve.
-
Calculate the percentage of inhibition at each compound concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Caption: Workflow for the in vitro tubulin polymerization assay.
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay assesses the cytotoxic effects of the compound by measuring the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
3,4-Diphenylisoquinoline derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 3,4-diphenylisoquinoline derivative in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-treated and untreated controls.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on cell cycle progression.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
3,4-Diphenylisoquinoline derivative
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the 3,4-diphenylisoquinoline derivative at various concentrations (including a vehicle control) for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Gate the cell population to exclude debris and doublets.
-
Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]
-
Protocol 4: Immunofluorescence Microscopy of Microtubule Network
This technique allows for the visualization of the microtubule network within cells to observe the disruptive effects of the compound.
Materials:
-
Cells grown on glass coverslips
-
3,4-Diphenylisoquinoline derivative
-
Microtubule-stabilizing buffer (MTSB)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat cells grown on coverslips with the 3,4-diphenylisoquinoline derivative for the desired time.
-
-
Fixation and Permeabilization:
-
Wash the cells with pre-warmed MTSB.
-
Fix the cells with 3-4% PFA for 10-15 minutes.
-
Wash with PBS and then permeabilize with permeabilization buffer for 5-10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with blocking buffer for 30-60 minutes.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash extensively with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour in the dark.
-
-
Mounting and Imaging:
-
Wash with PBS and stain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the microtubule network and nuclei using a fluorescence or confocal microscope.
-
References
-
Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Arch Pharm (Weinheim). 2012 Jun;345(6):454-62. [Link]
-
Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors. Molecules. 2015 May 5;20(5):8091-104. [Link]
-
Cytotoxicity IC50 values: Topics by Science.gov.[Link]
-
Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors. PubMed. [Link]
-
Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors. PMC. [Link]
-
Cell cycle analysis. Wikipedia. [Link]
-
Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules. 2022 Sep 9;27(18):5868. [Link]
-
Cytotoxicity (IC 50 ) of the tested compounds on different cell lines. ResearchGate. [Link]
-
The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. 2023 Dec 12;28(24):8045. [Link]
-
Mechanism of Action of Antitumor Drugs that Interact with Microtubules and Tubulin. ResearchGate. [Link]
-
Cytotoxic activity, expressed as IC 50 , of synthetic compounds 4a-n and doxorubicin against different cancer cell lines. ResearchGate. [Link]
-
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. 2022 Jul 26;27(15):4779. [Link]
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- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of 3,4-Diphenylisoquinoline Derivatives in Anticancer Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 3,4-diphenylisoquinoline derivatives as potential anticancer agents. This document outlines the scientific rationale, key mechanisms of action, and detailed protocols for the synthesis and evaluation of these compounds.
Introduction: The Therapeutic Potential of the Isoquinoline Scaffold
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] Among these, 3,4-diphenylisoquinoline derivatives have emerged as a promising class of compounds with potent antiproliferative effects against various cancer cell lines.[3]
The strategic placement of phenyl groups at the 3 and 4 positions of the isoquinoline core creates a unique three-dimensional structure that can interact with various biological targets, leading to the disruption of key cellular processes in cancer cells. These notes will delve into the known mechanisms of action and provide practical, field-proven protocols for the synthesis and evaluation of these promising anticancer candidates.
Mechanisms of Anticancer Activity
The anticancer effects of isoquinoline derivatives, including the 3,4-diphenyl substituted class, are often multifaceted, involving the modulation of several critical signaling pathways that govern cell proliferation, survival, and apoptosis.[2]
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which many anticancer agents, including isoquinoline derivatives, exert their effects is through the induction of programmed cell death, or apoptosis. This can be triggered through various signaling cascades. Additionally, these compounds can cause cell cycle arrest, preventing cancer cells from progressing through the phases of division and proliferation.[4][5]
Inhibition of Key Signaling Pathways
Several key signaling pathways that are often dysregulated in cancer have been identified as targets for isoquinoline derivatives. These include:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Its inhibition is a key strategy in cancer therapy.
-
NF-κB Signaling Pathway: The transcription factor NF-κB plays a significant role in inflammation, immunity, and cell survival. Its aberrant activation in cancer cells promotes tumor growth and metastasis.[2]
-
MAPK/ERK and p38 MAPK Pathways: These pathways are involved in the regulation of cell proliferation, differentiation, and apoptosis.[1]
Below is a diagram illustrating a generalized signaling pathway for apoptosis induction that can be investigated when evaluating 3,4-diphenylisoquinoline derivatives.
Figure 1: Potential ROS- and JNK-mediated apoptotic pathway.
Experimental Protocols
The following section provides detailed methodologies for the synthesis and evaluation of 3,4-diphenylisoquinoline derivatives.
Synthesis of 3,4-Diphenyl-1,2-dihydroisoquinoline Derivatives
This protocol is adapted from a known synthetic route for 3,4-diphenyl-1,2-dihydroisoquinoline derivatives, which are analogs of tamoxifen.[3] The synthesis involves an intramolecular Barbier reaction followed by dehydration.
Step 1: Synthesis of 3,4-Diphenyl-1,2,3,4-tetrahydroisoquinolin-4-ols
-
Prepare N-(2-iodobenzyl)phenacylamines as the starting material.
-
Perform an intramolecular Barbier reaction to yield the 3,4-diphenyl-1,2,3,4-tetrahydroisoquinolin-4-ol intermediates.[3]
Step 2: Dehydration to 3,4-Diphenyl-1,2-dihydroisoquinolines
-
Treat the 3,4-diphenyl-1,2,3,4-tetrahydroisoquinolin-4-ol intermediates with trifluoromethanesulfonic acid.[3]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, purify the product using column chromatography to obtain the desired 3,4-diphenyl-1,2-dihydroisoquinoline derivative.[3]
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[6][7][8]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, PC3)[9]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
3,4-Diphenylisoquinoline derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., acidified isopropanol or DMSO)
-
96-well plates
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]
-
Compound Treatment: Prepare serial dilutions of the 3,4-diphenylisoquinoline derivatives in complete medium. Replace the existing medium with 100 µL of the diluted compounds.[1] Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[7][8]
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compounds.
Materials:
-
Cancer cells
-
3,4-Diphenylisoquinoline derivatives
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the 3,4-diphenylisoquinoline derivatives at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.[1] Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the cell cycle distribution.[1]
Below is a diagram illustrating the general workflow for evaluating the anticancer activity of 3,4-diphenylisoquinoline derivatives.
Figure 2: General workflow for anticancer evaluation.
Data Presentation: In Vitro Anticancer Activity
The antiproliferative activity of 3,4-diphenylisoquinoline derivatives and related compounds can be summarized in a table for easy comparison of their potency against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 3,4-Diphenyl-1,2-dihydroisoquinoline (1a) | MCF-7 (Human Breast Carcinoma) | 0.94 | [3] |
| Tamoxifen (Reference Drug) | MCF-7 (Human Breast Carcinoma) | ~0.94 | [3] |
Note: The table presents data for a specific 3,4-diphenyl-1,2-dihydroisoquinoline derivative as reported in the literature. Researchers should generate their own data for novel derivatives.
Conclusion and Future Directions
3,4-Diphenylisoquinoline derivatives represent a promising class of compounds for the development of novel anticancer therapeutics. Their synthesis is achievable through established chemical reactions, and their biological activity can be thoroughly investigated using the protocols outlined in these notes. The diverse mechanisms of action, including the induction of apoptosis and modulation of key signaling pathways, highlight their potential as lead compounds in cancer drug discovery.
Future research should focus on expanding the library of these derivatives to establish a clear structure-activity relationship (SAR), which can guide the design of more potent and selective anticancer agents.[5][10][11] Furthermore, promising candidates from in vitro studies should be advanced to in vivo animal models to evaluate their efficacy and safety in a more complex biological system.[12][13]
References
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Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025, December 12). PMC. Retrieved January 22, 2026, from [Link]
-
Kihara, M., Ikeuchi, M., & Nagao, Y. (1995). Synthesis and biological evaluation of 3,4-diphenyl-1,2-dihydroisoquinolines as a new tamoxifen analogue. Drug Design and Discovery, 12(3), 259-271. Retrieved January 22, 2026, from [Link]
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
-
Development of 3,4-dihydroisoquinolin-1(2H)-one derivatives for the Positron Emission Tomography (PET) imaging of σ₂ receptors. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Structure-activity relationship of anticancer drug candidate quinones. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
-
Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. (2024, September 9). MDPI. Retrieved January 22, 2026, from [Link]
-
Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
-
Development of 3,4-dihydroisoquinolin-1(2H)-one derivatives for the Positron Emission Tomography (PET) imaging of σ2 receptors. (2025, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
Investigating Ex Vivo Animal Models to Test the Performance of Intravitreal Liposomal Drug Delivery Systems. (2021, July 2). PMC. Retrieved January 22, 2026, from [Link]
-
Synthesis and Antitumor Activity Evaluation in Vitro of 4-aminoquinazoline Derivatives Containing 1,3,4-thiadiazole. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023, November 14). MDPI. Retrieved January 22, 2026, from [Link]
-
Cytotoxic Activity, Apoptosis Induction and Structure-Activity Relationship of 8-OR-2-aryl-3,4-dihydroisoquinolin-2-ium Salts as Promising Anticancer Agents. (2017, January 1). PubMed. Retrieved January 22, 2026, from [Link]
-
(PDF) Structure-activity relationship of anticancer drug candidate quinones. (2026, January 16). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]
-
Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. (2023, October 30). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. (2014, September 30). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Application Notes and Protocols for 3,4-Diphenylisoquinoline in Medicinal Chemistry
Introduction: The 3,4-Diphenylisoquinoline Scaffold - A Privileged Structure in Drug Discovery
The isoquinoline nucleus is a prominent heterocyclic motif found in numerous natural products, most notably alkaloids, and has served as a foundational structure in medicinal chemistry for decades. The specific substitution pattern of phenyl groups at the C3 and C4 positions gives rise to the 3,4-diphenylisoquinoline scaffold, a class of compounds that has garnered significant attention for its potent and diverse biological activities. These molecules, often characterized by a rigid, sterically demanding, and non-planar geometry, have proven to be particularly effective as modulators of nuclear hormone receptors, especially the estrogen receptor (ER).
This guide provides an in-depth exploration of the 3,4-diphenylisoquinoline scaffold, focusing on its synthesis, mechanism of action as a Selective Estrogen Receptor Modulator (SERM), and detailed protocols for its evaluation in a preclinical research setting. The methodologies described herein are designed to equip researchers in drug development with the necessary tools to investigate and harness the therapeutic potential of this promising class of compounds.
Core Synthesis Strategies
The construction of the 3,4-diphenylisoquinoline core is typically achieved through multi-step synthetic sequences. One of the most common and versatile approaches is a variation of the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative.
The general synthetic logic involves the acylation of a deoxybenzoin derivative to form an amide intermediate, followed by a phosphorus oxychloride (POCl₃) mediated cyclization to yield a dihydroisoquinoline. Subsequent oxidation furnishes the aromatic 3,4-diphenylisoquinoline core. This foundational structure can then be further functionalized, for instance, by introducing hydroxyl groups to mimic the phenolic moieties of estradiol, thereby enhancing affinity for the estrogen receptor.
Experimental Protocol 1: Synthesis of a Representative Hydroxylated 3,4-Diphenylisoquinoline
This protocol details the synthesis of a hydroxylated 3,4-diphenylisoquinoline derivative, a common structural motif for achieving high estrogen receptor binding affinity.
Workflow Diagram: Synthesis of 3,4-Diphenylisoquinoline Core
Caption: General synthetic workflow for the 3,4-diphenylisoquinoline scaffold.
Step-by-Step Methodology:
-
Amide Formation:
-
To a solution of 4-methoxyphenylacetonitrile (1.0 eq) in dry tetrahydrofuran (THF), add phenylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether) dropwise at 0 °C under an inert nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude deoxybenzoin intermediate.
-
Dissolve the crude deoxybenzoin and 4-methoxyphenylacetic acid (1.2 eq) in polyphosphoric acid (PPA).
-
Heat the mixture to 120 °C and stir for 3 hours.
-
Cool the reaction mixture and pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3x), dry the combined organic layers over sodium sulfate, and concentrate to yield the crude amide.
-
-
Cyclization:
-
Dissolve the crude amide in dry toluene.
-
Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 4 hours.
-
Cool the reaction to room temperature and carefully pour it into a beaker of ice water with vigorous stirring.
-
Basify the mixture with 20% sodium hydroxide solution until pH > 10.
-
Extract the product with ethyl acetate (3x), dry the combined organic layers, and concentrate to yield the crude 3,4-diphenyl-dihydroisoquinoline.
-
-
Aromatization (Oxidation):
-
Dissolve the crude dihydroisoquinoline in a suitable solvent such as xylene or diphenyl ether.
-
Add 10% Palladium on carbon (Pd/C) catalyst (0.1 eq by weight).
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the mixture, filter through a pad of Celite to remove the catalyst, and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Demethylation (if applicable):
-
To obtain the final hydroxylated product, dissolve the methoxy-substituted isoquinoline in dry dichloromethane (DCM).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add boron tribromide (BBr₃, 3.0 eq, 1.0 M solution in DCM) dropwise.
-
Stir at -78 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4 hours.
-
Cool to 0 °C and quench by the slow addition of methanol, followed by water.
-
Extract with ethyl acetate, dry, and concentrate.
-
-
Purification:
-
Purify the final crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3,4-diphenylisoquinoline derivative.
-
Therapeutic Application: Selective Estrogen Receptor Modulators (SERMs)
3,4-Diphenylisoquinolines have emerged as potent SERMs. Unlike pure estrogen agonists (like estradiol) or antagonists (like fulvestrant), SERMs exhibit tissue-selective effects, acting as antagonists in some tissues (e.g., breast) while acting as agonists in others (e.g., bone, uterus). This dual activity is highly desirable for treating hormone-receptor-positive breast cancer while mitigating side effects like bone density loss.
The mechanism hinges on the ligand's ability to induce a specific conformational change in the estrogen receptor (ERα or ERβ). Upon binding in the ligand-binding pocket (LBP), the SERM repositions a critical alpha-helix (Helix 12), preventing the recruitment of coactivator proteins necessary for gene transcription. This effectively blocks the proliferative signaling of estrogen in breast cancer cells.
Signaling Pathway: ERα Modulation by a 3,4-Diphenylisoquinoline SERM
Caption: Antagonistic action of a 3,4-diphenylisoquinoline SERM on ERα signaling.
Application Protocol 2: In Vitro ERα Competitive Binding Assay
This protocol is designed to determine the binding affinity (IC₅₀, Kᵢ) of a test compound for the estrogen receptor alpha (ERα) by measuring its ability to displace a radiolabeled estradiol tracer.
Workflow Diagram: ERα Competitive Binding Assay
Caption: Experimental workflow for the estrogen receptor competitive binding assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the 3,4-diphenylisoquinoline test compound in 100% DMSO. Create a serial dilution series (e.g., 10⁻⁵ M to 10⁻¹² M) in assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).
-
Prepare a solution of recombinant human ERα protein in assay buffer. The final concentration should be optimized for the assay (typically 1-5 nM).
-
Prepare a solution of radiolabeled [³H]-17β-estradiol in assay buffer at a concentration equal to its Kₔ for ERα (typically 0.5-1.0 nM).
-
Prepare a solution of a non-labeled estradiol for determining non-specific binding (1000-fold excess, e.g., 1 µM).
-
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, ERα protein solution, and [³H]-estradiol solution to designated wells/tubes.
-
Non-Specific Binding (NSB): Add assay buffer, ERα protein solution, [³H]-estradiol solution, and excess non-labeled estradiol.
-
Test Compound: Add assay buffer, ERα protein solution, [³H]-estradiol solution, and the respective dilution of the 3,4-diphenylisoquinoline test compound.
-
-
Incubation:
-
Incubate the mixtures at 4 °C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Prepare a slurry of hydroxyapatite (HAP) in assay buffer.
-
Add the HAP slurry to each well/tube and incubate on ice for 15-20 minutes with intermittent vortexing. The ERα protein (and any bound ligand) will adsorb to the HAP.
-
Centrifuge the samples at low speed (e.g., 1000 x g) for 5 minutes at 4 °C to pellet the HAP.
-
-
Washing:
-
Carefully aspirate the supernatant containing the free [³H]-estradiol.
-
Wash the HAP pellet three times with ice-cold wash buffer. Each wash involves resuspension, centrifugation, and aspiration.
-
-
Measurement:
-
After the final wash, add scintillation cocktail to each tube containing the HAP pellet.
-
Vortex thoroughly and measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percent specific binding for each concentration of the test compound using the formula: % Specific Binding = [(DPM_sample - DPM_NSB) / (DPM_total - DPM_NSB)] * 100
-
Plot the percent specific binding against the log concentration of the test compound.
-
Use a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the compound that displaces 50% of the radiolabeled ligand).
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of [³H]-estradiol and Kₔ is its dissociation constant.
-
Application Protocol 3: Cell Viability Assay in ER-Positive Breast Cancer Cells
This protocol uses the Sulforhodamine B (SRB) assay to measure the cytotoxic or cytostatic effects of a 3,4-diphenylisoquinoline derivative on an ER-positive breast cancer cell line, such as MCF-7. The SRB assay is a cell density-based assay where the dye binds stoichiometrically to cellular proteins.
Workflow Diagram: SRB Cell Viability Assay
Guide to the Synthesis of 3,4-Diphenylisoquinoline: Starting Materials and Core Protocols
An Application Note for Researchers and Drug Development Professionals
The 3,4-diphenylisoquinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of various biologically active compounds, including potential tubulin polymerization inhibitors for anticancer applications[1]. The strategic placement of phenyl groups at the C3 and C4 positions imparts unique conformational and electronic properties, making the synthesis of these molecules a key focus for organic chemists.
This technical guide provides an in-depth analysis of the prevalent synthetic strategies for constructing the 3,4-diphenylisoquinoline core, with a primary focus on the selection and preparation of the necessary starting materials. We will explore the classic Bischler-Napieralski reaction as the principal pathway, detailing the rationale behind experimental choices and providing validated protocols for key transformations.
Primary Synthetic Pathway: The Bischler-Napieralski Reaction
The most direct and widely employed method for synthesizing 3,4-disubstituted isoquinoline precursors is the Bischler-Napieralski reaction.[2][3] This powerful transformation involves the acid-catalyzed intramolecular cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline.[4][5][6] The resulting dihydroisoquinoline can then be readily oxidized to the fully aromatic isoquinoline system.
The success of this strategy hinges on the synthesis of the crucial amide precursor, which dictates the final substitution pattern of the isoquinoline ring. For the target molecule, 3,4-diphenylisoquinoline, the required starting material is N-(2,2-diphenylethyl)benzamide .
Workflow for 3,4-Diphenylisoquinoline Synthesis via Bischler-Napieralski
The overall synthetic sequence can be visualized as a two-stage process: first, the preparation of the amide precursor, and second, its cyclization and subsequent aromatization.
Caption: Overall workflow for 3,4-diphenylisoquinoline synthesis.
Mechanism of the Bischler-Napieralski Reaction
The reaction proceeds via an intramolecular electrophilic aromatic substitution.[6] The dehydrating agent, typically phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), activates the amide carbonyl.[2][7] This leads to the formation of a highly electrophilic nitrilium ion intermediate. This intermediate is then attacked by the pendant phenyl ring at the ortho position, leading to cyclization. Subsequent elimination and deprotonation yield the 3,4-dihydroisoquinoline product.
Caption: Simplified mechanism of the Bischler-Napieralski reaction.
Experimental Protocols: Starting Material Synthesis
The critical step is the preparation of the N-acyl precursor. This is typically achieved through a standard nucleophilic acyl substitution between an amine and an acyl chloride.
Protocol 1: Synthesis of N-(2,2-diphenylethyl)benzamide
This protocol details the acylation of 2,2-diphenylethylamine with benzoyl chloride.
Materials:
-
2,2-Diphenylethylamine
-
Benzoyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,2-diphenylethylamine (1.0 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 equiv) to the solution and stir for 5 minutes.
-
Slowly add benzoyl chloride (1.1 equiv) dropwise to the stirred solution. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.
-
Quench the reaction by adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from ethanol/water) or silica gel chromatography to yield pure N-(2,2-diphenylethyl)benzamide.[8][9]
Experimental Protocols: Isoquinoline Synthesis
Protocol 2: Bischler-Napieralski Cyclization and Oxidation
This protocol describes the cyclization of the amide precursor followed by aromatization to the final product.
Materials:
-
N-(2,2-diphenylethyl)benzamide
-
Phosphoryl chloride (POCl₃)
-
Toluene or Acetonitrile, anhydrous
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄) (optional, for intermediate reduction)
Procedure:
Part A: Cyclization to 3,4-Diphenyl-3,4-dihydroisoquinoline
-
To a solution of N-(2,2-diphenylethyl)benzamide (1.0 equiv) in anhydrous toluene, add POCl₃ (2.0-3.0 equiv) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Basify the aqueous solution with a cold concentrated NaOH or NH₄OH solution to pH > 9.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude 3,4-diphenyl-3,4-dihydroisoquinoline.[2][7]
Note on an alternative workup: Some procedures involve concentrating the reaction mixture and then dissolving the residue in methanol. The intermediate imine can be reduced in situ with NaBH₄ to the more stable tetrahydroisoquinoline, which can be purified before oxidation.[2]
Part B: Oxidation to 3,4-Diphenylisoquinoline
-
Dissolve the crude 3,4-diphenyl-3,4-dihydroisoquinoline from Part A in a suitable solvent such as toluene or xylene.
-
Add 10% Palladium on carbon (approx. 10% by weight of the substrate).
-
Heat the mixture to reflux and stir vigorously for 12-24 hours. The dehydrogenation process releases H₂ gas.
-
After completion (monitored by TLC or GC-MS), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure 3,4-diphenylisoquinoline.
Alternative Synthetic Approaches
While the Bischler-Napieralski reaction is a mainstay, modern variations and other classic reactions provide alternative routes.
| Method | Starting Materials | Key Reagents | Advantage/Disadvantage |
| Modified Bischler-Napieralski | β-phenylethylamides | Triflic anhydride (Tf₂O), 2-chloropyridine | Milder conditions, often room temperature, but reagents are more expensive.[7] |
| Pictet-Spengler Reaction | β-arylethylamine, Aldehyde/Ketone | Acid catalyst (e.g., HCl, TFA) | Primarily yields tetrahydroisoquinolines which require harsh oxidation to fully aromatize. Less direct for this specific target.[10][11][12] |
| Microwave-Assisted Synthesis | β-phenylethylamides | POCl₃ or other dehydrating agents | Dramatically reduces reaction times, enabling rapid library synthesis.[13] |
Conclusion
The synthesis of 3,4-diphenylisoquinoline is most effectively achieved through the Bischler-Napieralski reaction. The key to this synthesis is the methodical preparation of the N-(2,2-diphenylethyl)benzamide precursor from commercially available or readily synthesized starting materials. The subsequent cyclization and oxidation steps are robust and well-documented transformations. By understanding the causality behind each procedural step—from the activation of the amide by POCl₃ to the dehydrogenation mechanism over a palladium catalyst—researchers can confidently and efficiently access this valuable chemical scaffold for further investigation in drug discovery and materials science.
References
- Grokipedia. Bischler–Napieralski reaction.
- Organic Chemistry Portal. Bischler-Napieralski Reaction.
- NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism.
-
Wikipedia. Pictet–Spengler reaction. [Link]
- Pictet-Spengler Isoquinoline Synthesis.
-
Organic Reactions. The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. [Link]
-
Name-Reaction.com. Pictet-Spengler reaction. [Link]
-
Wikipedia. Bischler–Napieralski reaction. [Link]
-
Organic Syntheses. Phenylacetamide. [Link]
-
RSC Publishing. Greener alternatives for synthesis of isoquinoline and its derivatives. [Link]
-
Aaltodoc. The Pictet-Spengler reaction: with focus on isoquinoline synthesis. [Link]
-
Organic Chemistry Portal. Synthesis of 3,4-dihydroisoquinolines. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. [Link]
-
Yuze Chemical Technology. China 2-Phenylacetamide Manufacturers Suppliers Factory. [Link]
-
Chemical Synthesis Database. 1-methyl-3,4-diphenylisoquinoline. [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]
-
PubMed. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. [Link]
- Google Patents. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.
-
ResearchGate. Three-component synthesis of 3,4-dihydroisoquinoline derivatives. [Link]
-
National Center for Biotechnology Information. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]
Sources
- 1. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. organicreactions.org [organicreactions.org]
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- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. nanobioletters.com [nanobioletters.com]
- 9. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide - Google Patents [patents.google.com]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]
- 12. name-reaction.com [name-reaction.com]
- 13. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
Application Note: High-Throughput Quantification of 3,4-Diphenylisoquinoline Using HPLC and GC-MS
Abstract
This document provides detailed analytical protocols for the precise and accurate quantification of 3,4-diphenylisoquinoline, a key heterocyclic scaffold in medicinal chemistry and materials science. We present two robust, validated methods: a High-Performance Liquid Chromatography (HPLC) method with UV detection for routine analysis and high-throughput screening, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for enhanced sensitivity and confirmatory analysis. This guide is intended for researchers, scientists, and drug development professionals requiring reliable analytical workflows for quality control, pharmacokinetic studies, and purity assessment of 3,4-diphenylisoquinoline and its derivatives.
Introduction: The Analytical Imperative for 3,4-Diphenylisoquinoline
The isoquinoline nucleus is a fundamental structural motif in a vast array of pharmacologically active compounds, including the vasodilator papaverine and the antihypertensive agent debrisoquine.[1] The 3,4-diphenyl substituted variant, in particular, serves as a crucial intermediate and a core component in the synthesis of novel therapeutic agents and functional materials. Its rigid, planar structure and aromatic nature contribute to unique pharmacological and photophysical properties.
Given its significance, the ability to accurately quantify 3,4-diphenylisoquinoline in diverse matrices—from raw reaction mixtures to biological samples—is paramount. This ensures product quality, enables metabolic profiling, and supports regulatory compliance. This application note details two complementary analytical techniques, HPLC and GC-MS, chosen for their distinct advantages in selectivity, sensitivity, and throughput.
Method Selection Rationale: HPLC vs. GC-MS
The choice between HPLC and GC-MS is dictated by the specific analytical objective.
-
High-Performance Liquid Chromatography (HPLC) is the workhorse for quality control and purity analysis in pharmaceutical settings.[2][3] Its primary advantage lies in its ability to analyze compounds in their native state without the need for chemical modification (derivatization), preserving the integrity of the analyte. Coupled with a UV detector, it offers a robust, reproducible, and cost-effective solution for routine quantification. Reversed-phase HPLC, in particular, is well-suited for separating aromatic, moderately polar compounds like 3,4-diphenylisoquinoline from various matrices.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS) provides unparalleled sensitivity and specificity, making it the gold standard for trace-level detection and unequivocal identification.[4] While direct GC analysis of isoquinolines can be challenging due to their polarity and high boiling points, chemical derivatization can overcome these limitations by increasing volatility and thermal stability.[5][6][7] The mass spectrometer offers definitive structural confirmation, which is invaluable for impurity profiling and metabolite identification.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol describes a reversed-phase HPLC method for the routine quantification of 3,4-diphenylisoquinoline. The method is designed for robustness and high throughput.
Scientific Principle
The separation is based on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase (a mixture of acetonitrile and water). 3,4-Diphenylisoquinoline, being a moderately non-polar aromatic heterocycle, exhibits strong retention on the C18 column.[8][9] By carefully controlling the mobile phase composition, a gradient elution allows for the efficient separation of the analyte from polar and non-polar impurities. Quantification is achieved by measuring the analyte's UV absorbance at a wavelength where it exhibits a strong chromophore, ensuring high sensitivity.
Experimental Protocol: HPLC
3.2.1. Materials and Reagents
-
3,4-Diphenylisoquinoline reference standard (>99% purity)
-
Acetonitrile (HPLC grade or higher)
-
Water, ultrapure (18.2 MΩ·cm)
-
Methanol (HPLC grade, for sample preparation)
-
Formic acid (optional, for mobile phase modification)
3.2.2. Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| Instrument | Agilent 1260 Infinity II LC System or equivalent | Provides reliable and reproducible performance. |
| Column | Phenomenex Luna® C18(2), 5 µm, 150 x 4.6 mm | C18 phase offers excellent retention for aromatic compounds. The 5 µm particle size provides a good balance of efficiency and backpressure.[10][11] |
| Mobile Phase A | Ultrapure Water | Polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile | Organic modifier; its concentration controls the elution strength. |
| Gradient Elution | 0-1 min: 50% B; 1-10 min: 50-95% B; 10-12 min: 95% B; 12-13 min: 95-50% B; 13-15 min: 50% B | A gradient is crucial for eluting the analyte with a good peak shape while separating it from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring efficient separation without excessive pressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Injection Volume | 10 µL | A small injection volume minimizes peak broadening. |
| Detector | Diode Array Detector (DAD) or UV-Vis | DAD allows for spectral confirmation of the peak. |
| Detection Wavelength | 254 nm | Aromatic systems like isoquinoline typically exhibit strong absorbance around this wavelength. A full UV scan of the reference standard is recommended to determine the absolute λmax. |
3.2.3. Sample and Standard Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 3,4-diphenylisoquinoline reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase initial condition (50:50 Acetonitrile:Water).
-
Sample Preparation: Dissolve the sample containing 3,4-diphenylisoquinoline in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates.
HPLC Workflow Diagram
Caption: Workflow for 3,4-diphenylisoquinoline quantification by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is optimized for high-sensitivity detection and confirmation of 3,4-diphenylisoquinoline, particularly in complex matrices or at trace levels.
Scientific Principle
Direct analysis of 3,4-diphenylisoquinoline by GC is feasible but may result in poor peak shape due to the basicity of the nitrogen atom. To enhance performance, a silylation derivatization step is employed. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with any active hydrogens (though the isoquinoline nitrogen is not highly reactive in this way, this step passivates the system and any reactive impurities) and improve the analyte's volatility and thermal stability.[7][12] The derivatized analyte is then separated on a low-polarity capillary column. Electron Ionization (EI) in the mass spectrometer generates a reproducible fragmentation pattern, or "fingerprint," allowing for definitive identification. For quantification, Selected Ion Monitoring (SIM) mode is used to monitor characteristic ions, dramatically increasing sensitivity and selectivity.[12]
Experimental Protocol: GC-MS
4.2.1. Materials and Reagents
-
All reagents from the HPLC section.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine or Acetonitrile (Anhydrous, derivatization solvent)
-
Helium (UHP, 99.999% purity)
4.2.2. Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| Instrument | Agilent 8890 GC with 5977B MSD or equivalent | Industry-standard system for robust and sensitive GC-MS analysis. |
| Column | Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm | A low-polarity 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium at 1.2 mL/min (Constant Flow) | Inert carrier gas providing good chromatographic efficiency. |
| Inlet | Splitless mode, 280 °C | Splitless injection maximizes sensitivity for trace analysis. High temperature ensures rapid volatilization. |
| Oven Program | Start at 150 °C, hold 1 min, ramp to 300 °C at 15 °C/min, hold 5 min | The temperature program is designed to elute the derivatized analyte as a sharp peak while separating it from solvent and other matrix components. |
| MS Transfer Line | 290 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source | Electron Ionization (EI), 70 eV, 230 °C | Standard EI energy produces reproducible fragmentation patterns for library matching. |
| Mass Analyzer | Quadrupole | |
| Acquisition Mode | Scan (50-500 m/z) for identification; Selected Ion Monitoring (SIM) for quantification | Full scan is used for initial method development and peak identification. SIM mode enhances sensitivity by monitoring only specific fragment ions. |
| SIM Ions | To be determined from the full scan mass spectrum of the derivatized standard (e.g., M+, key fragments). | Select a quantifier ion (most abundant) and one or two qualifier ions for confirmation. |
4.2.3. Derivatization and Sample Preparation
-
Standard/Sample Preparation: Prepare standards or samples in an anhydrous solvent like pyridine or acetonitrile.
-
Evaporation: Transfer 100 µL of the sample/standard to a 2 mL autosampler vial and evaporate to dryness under a gentle stream of nitrogen. This is critical to remove any water, which would consume the derivatizing reagent.
-
Derivatization: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dry residue. Cap the vial tightly.
-
Reaction: Heat the vial at 70 °C for 30 minutes in a heating block or oven.[13]
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized solution into the GC-MS.
GC-MS Workflow Diagram
Caption: Workflow for 3,4-diphenylisoquinoline quantification by GC-MS.
Method Validation: Ensuring Trustworthy Results
To ensure that the analytical procedures are suitable for their intended purpose, they must be validated.[14][15] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15][16][17]
Validation Parameters
The following parameters are critical for validating a quantitative impurity test or assay.
| Parameter | Definition & Purpose | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components which may be expected to be present (e.g., impurities, degradants, matrix).[15] | Peak purity analysis (using DAD for HPLC) or mass spectral deconvolution should demonstrate the analyte peak is free from co-eluting interferences. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. | A minimum of 5 concentration levels should be used. The correlation coefficient (r²) should be ≥ 0.999. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the procedure has a suitable level of precision, accuracy, and linearity. | For assays: 80% to 120% of the test concentration. For impurity testing: from the reporting level to 120% of the specification. |
| Accuracy | The closeness of test results obtained by the method to the true value. Assessed by spike/recovery studies at multiple levels. | Mean recovery should be within 98.0% to 102.0% for an assay. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Includes Repeatability and Intermediate Precision. | Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst) should have a Relative Standard Deviation (RSD) of ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1. Precision (RSD) at the LOQ should not be more than 10%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters should remain within acceptance criteria when parameters like mobile phase pH (±0.2), column temperature (±5 °C), or flow rate (±10%) are varied. |
Conclusion
The HPLC-UV and GC-MS methods detailed in this application note provide a comprehensive analytical toolkit for the quantification of 3,4-diphenylisoquinoline. The HPLC method serves as a primary tool for routine quality control, offering simplicity, speed, and robustness. The GC-MS method provides a highly sensitive and specific alternative for confirmatory analysis and trace-level detection. Proper method validation according to ICH guidelines is essential to guarantee the generation of reliable, accurate, and reproducible data, which is fundamental to advancing research and development in the pharmaceutical and chemical industries.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. November 2005. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. September 2021. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. November 2005. [Link]
-
Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. April 2024. [Link]
-
Heterocycles Structural Analysis in HPLC Method Development. Sepu-Lab. December 2025. [Link]
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Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]
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What Is Derivatization In GC-MS? Chemistry For Everyone. August 2025. [Link]
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HPLC Column Selection Guide. Restek. [Link]
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Application of HPLC-DAD for In Vitro Investigation of Acetylcholinesterase Inhibition Activity of Selected Isoquinoline Alkaloids from Sanguinaria canadensis Extracts. MDPI. January 2021. [Link]
-
Derivatization of metabolites for GC-MS via methoximation+silylation. Bibel Lab Update. March 2025. [Link]
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Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]
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Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. American Pharmaceutical Review. [Link]
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What Is Derivatization In Gas Chromatography? Chemistry For Everyone. January 2025. [Link]
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Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis. January 2017. [Link]
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Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. ResearchGate. [Link]
-
Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. August 2025. [Link]
-
HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. ResearchGate. August 2025. [Link]
-
A comprehensive review of method development by hplc. World Journal of Pharmaceutical Research. [Link]
-
Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants... by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. PubMed. April 2023. [Link]
-
Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Agilent. [Link]
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Isoquinoline. Wikipedia. [Link]
-
Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and... Journal of the Association of Medicinal Analysis. June 2023. [Link]
-
A Diazo-free Equivalent of the Unsubstituted Carbyne Cation... Journal of the American Chemical Society. January 2026. [Link]
-
Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. June 2015. [Link]
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Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]
-
Hplc method development and validation: an overview. SciSpace. [Link]
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Assembly of multicyclic isoquinoline scaffolds from pyridines: formal total synthesis of fredericamycin A. National Center for Biotechnology Information. [Link]
-
Isoquinoline synthesis. Organic Chemistry Portal. [Link]
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Application Notes and Protocols for the Investigation of 3,4-Diphenylisoquinoline Derivatives as Novel PDE4 Inhibitors
For: Researchers, scientists, and drug development professionals.
Topic: 3,4-Diphenylisoquinoline Derivatives as Phosphodiesterase 4 (PDE4) Inhibitors
Introduction: The Rationale for Exploring a Novel Scaffold
Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of inflammatory responses.[1][2] As a key component of intracellular signaling, PDE4 specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a second messenger that plays a pivotal role in modulating the activity of immune cells.[1] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the release of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), and other cytokines.[2] This mechanism has established PDE4 as a validated therapeutic target for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.[1]
The isoquinoline core is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous bioactive compounds. While various isoquinoline derivatives, particularly tetrahydroisoquinolines, have been investigated as PDE4 inhibitors, the 3,4-diphenylisoquinoline scaffold remains a largely unexplored chemical space for this target. This document provides a comprehensive guide for the synthesis, screening, and evaluation of this novel class of compounds. It is designed to serve as a foundational framework for research programs aiming to identify and characterize new chemical entities for the treatment of inflammatory disorders.
The Anti-Inflammatory Signaling Cascade: The Role of PDE4 Inhibition
The anti-inflammatory effects of PDE4 inhibitors are mediated through the cAMP-Protein Kinase A (PKA) pathway. By preventing the degradation of cAMP, PDE4 inhibitors enhance PKA activity, which in turn phosphorylates and inactivates transcription factors like NF-κB, a key regulator of pro-inflammatory gene expression.
Sources
Application Notes and Protocols for the Synthesis of 3,4-Diphenylisoquinoline
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline motif is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous alkaloids, pharmaceuticals, and functional organic materials. The specific analogue, 3,4-diphenylisoquinoline, with its bulky phenyl substituents, presents a unique scaffold for the development of novel therapeutic agents and specialized organic compounds. Its synthesis, therefore, is of considerable interest to researchers in drug discovery and chemical synthesis. This document provides a comprehensive, field-proven protocol for the synthesis of 3,4-diphenylisoquinoline, emphasizing the chemical rationale behind the procedural steps to ensure both reproducibility and a deeper understanding of the underlying principles.
The synthetic route detailed herein follows a classical and reliable two-step sequence: the Bischler-Napieralski reaction to construct the dihydroisoquinoline core, followed by an oxidation step to furnish the final aromatic isoquinoline.
Diagrammatic Overview of the Synthetic Pathway
Caption: Overall synthetic scheme for 3,4-diphenylisoquinoline.
Part 1: Synthesis of the Precursor - N-(1,2-diphenylethyl)benzamide
The successful synthesis of the target isoquinoline begins with the preparation of the requisite amide precursor, N-(1,2-diphenylethyl)benzamide. This is achieved through a standard acylation of 1,2-diphenylethan-1-amine with benzoyl chloride.
Experimental Protocol: Amide Formation
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2-diphenylethan-1-amine (1.0 eq) in dichloromethane (DCM, 10 volumes).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water to yield N-(1,2-diphenylethyl)benzamide as a white solid.
Part 2: Bischler-Napieralski Cyclization
The core of this synthesis is the Bischler-Napieralski reaction, an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides to 3,4-dihydroisoquinolines.[1] This reaction is typically promoted by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[2][3] For substrates that lack electron-donating groups on the aromatic ring, a combination of P₂O₅ in refluxing POCl₃ can be particularly effective.[4]
Mechanism Insight
The reaction proceeds through the formation of a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic attack on the electron-rich phenyl ring to form the cyclized product.[3] The choice of a non-polar solvent like toluene and reflux conditions provides the necessary energy to overcome the activation barrier for the cyclization.
Experimental Protocol: Synthesis of 3,4-diphenyl-3,4-dihydroisoquinoline
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend N-(1,2-diphenylethyl)benzamide (1.0 eq) in dry toluene (10 volumes).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3.0 eq) to the suspension under a nitrogen atmosphere.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature for 4-6 hours. The reaction should be monitored by TLC for the disappearance of the starting material.
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. Basify the aqueous solution with a concentrated sodium hydroxide solution to a pH of 9-10, while keeping the mixture cool in an ice bath.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3,4-diphenyl-3,4-dihydroisoquinoline can be purified by column chromatography on silica gel.
Part 3: Oxidation to 3,4-Diphenylisoquinoline
The 3,4-dihydroisoquinoline intermediate is then aromatized to the final product. A common and effective method for this dehydrogenation is catalytic dehydrogenation using palladium on carbon (Pd/C) in a high-boiling solvent.[5]
Experimental Protocol: Synthesis of 3,4-diphenylisoquinoline
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the purified 3,4-diphenyl-3,4-dihydroisoquinoline (1.0 eq) in toluene (15 volumes).
-
Catalyst Addition: Add 10% palladium on carbon (Pd/C, 10 mol%) to the solution.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional toluene.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The final 3,4-diphenylisoquinoline can be purified by recrystallization or column chromatography to obtain a pure solid.
Data Summary Table
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| N-(1,2-diphenylethyl)benzamide | C₂₁H₁₉NO | 301.38 | White Solid |
| 3,4-diphenyl-3,4-dihydroisoquinoline | C₂₁H₁₇N | 283.37 | Solid |
| 3,4-diphenylisoquinoline | C₂₁H₁₅N | 281.35 | Solid |
Visual Workflow: Experimental Protocol
Caption: Step-by-step experimental workflow.
References
-
ResearchGate. (n.d.). Synthesis of N,N-Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. Available at: [Link]
-
Scribd. (n.d.). Bischler Napieralski Reaction. Available at: [Link]
-
PubMed. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]
- Patsnap. (n.d.). (S)1-phenyl-1,2,3,4-tetrahydroisoquinoline synthesis method.
-
Cambridge University Press. (n.d.). Bischler-Napieralski Reaction. Available at: [Link]
-
MDPI. (2020). N-(diisopropylphosphanyl)benzamide. Available at: [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Available at: [Link]
- Google Patents. (n.d.). A method for preparing N-(2 - phenylethyl) benzamide.
-
National Institutes of Health. (2014). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of 3,4-dihydroisoquinoline.
-
ResearchGate. (2002). Three-component synthesis of 3,4-dihydroisoquinoline derivatives. Available at: [Link]
-
National Institutes of Health. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Available at: [Link]
-
ResearchGate. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]
-
Organic Reactions. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Available at: [Link]
- Scanned Document. (n.d.). Isoquinoline.
-
PubMed. (2012). Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Bischler-Napieralski Isoquinoline Synthesis
Welcome to the comprehensive troubleshooting guide for the Bischler-Napieralski isoquinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this foundational reaction in heterocyclic chemistry. Here, we dissect frequently encountered problems, provide in-depth mechanistic explanations for why they occur, and offer field-proven solutions to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Bischler-Napieralski reaction and what are its primary applications?
The Bischler-Napieralski reaction is a powerful intramolecular electrophilic aromatic substitution that facilitates the cyclization of β-arylethylamides or β-arylethylcarbamates to yield 3,4-dihydroisoquinolines.[1][2] This reaction is a cornerstone in the synthesis of the isoquinoline core, a privileged scaffold found in numerous alkaloids and pharmacologically active compounds.[3] The resulting 3,4-dihydroisoquinolines can be readily oxidized to furnish the corresponding aromatic isoquinolines.[4][5]
Q2: My reaction is yielding little to no product. What are the likely culprits?
Low or no yield in a Bischler-Napieralski reaction is a common issue that can typically be traced back to one of several factors:
-
Deactivated Aromatic Ring: The core of this reaction is an electrophilic aromatic substitution. Consequently, the electronic nature of the aromatic ring is paramount. Electron-withdrawing groups on the aryl moiety will significantly hinder the cyclization, leading to poor or no product formation.[1][6] Conversely, the reaction is most efficient with electron-donating groups present on the benzene ring.[4][6]
-
Insufficiently Potent Dehydrating Agent: For substrates that are less electronically rich, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be sufficiently potent to drive the reaction to completion.[1][6]
-
Inappropriate Reaction Conditions: Temperature and solvent are critical parameters. While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to the decomposition of both starting material and product, often manifesting as tar formation.[1]
Q3: I'm observing a significant amount of a styrene-like byproduct. What is happening and how can I prevent it?
The formation of a styrene derivative is a classic side reaction in the Bischler-Napieralski synthesis, known as the retro-Ritter reaction .[5][7] This occurs when the nitrilium ion intermediate, central to the reaction mechanism, fragments. This side reaction is particularly favored when the resulting styrene is highly conjugated.[7]
To mitigate the retro-Ritter reaction, consider the following strategies:
-
Solvent Choice: Using the corresponding nitrile as a solvent can shift the equilibrium away from the fragmentation pathway. However, the cost of some nitriles can be a drawback.[7]
-
Alternative Reagents: Employing oxalyl chloride can generate an N-acyliminium intermediate, which circumvents the formation of the nitrilium ion that is prone to fragmentation.[7]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the Bischler-Napieralski synthesis.
Problem 1: Low to No Yield
| Symptom | Potential Cause | Troubleshooting & Optimization |
| No reaction/starting material recovered | Deactivated aromatic ring | For substrates with electron-withdrawing groups, consider using a stronger dehydrating agent such as P₂O₅ in refluxing POCl₃.[2][5] This combination generates a pyrophosphate intermediate, which is a superior leaving group.[7] Alternatively, explore milder, more modern conditions such as the use of triflic anhydride (Tf₂O) with 2-chloropyridine.[8] |
| Insufficiently strong dehydrating agent | Switch to a more potent dehydrating agent. See the table below for a comparison of common dehydrating agents. | |
| Low yield with byproducts | Side reactions (e.g., retro-Ritter) | As discussed in the FAQ, consider changing the solvent to a nitrile or using oxalyl chloride.[7] |
| Decomposition | If you observe charring or tar formation, the reaction temperature is likely too high. Reduce the temperature and monitor the reaction closely by TLC or LC-MS. Consider a stepwise, gradual increase in temperature.[1] |
Problem 2: Tar Formation
| Symptom | Potential Cause | Troubleshooting & Optimization |
| Reaction mixture becomes a thick, unmanageable tar | Excessively high temperature or prolonged reaction time | This indicates polymerization and/or decomposition.[1] It is crucial to carefully control the reaction temperature. A gradual warm-up to the target temperature can be beneficial. Monitor the reaction progress diligently and quench it as soon as the starting material has been consumed to prevent overheating.[1] |
| Insufficient solvent | Ensure that an adequate volume of solvent is used to maintain a stirrable mixture throughout the reaction.[1] |
Problem 3: Difficult Purification
| Symptom | Potential Cause | Troubleshooting & Optimization |
| Crude product is difficult to purify by chromatography | Presence of residual reagents or polymeric material | If the product is basic, an acid-base extraction can be a highly effective initial purification step.[1] For non-basic products, careful column chromatography with a well-chosen solvent system is recommended. Recrystallization can also be an effective purification technique.[1] |
Experimental Protocols
Standard Bischler-Napieralski Protocol (using POCl₃)
-
Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-arylethylamide substrate (1.0 equiv).
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as dichloromethane (DCM), toluene, or acetonitrile.[1]
-
Reagent Addition: Cool the solution in an ice bath. Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the stirred solution. Note that this addition can be exothermic.[1]
-
Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the reaction by adding it to a stirred mixture of ice and water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.[1]
Mild Conditions Protocol (using Tf₂O and 2-Chloropyridine)
This protocol is particularly useful for sensitive substrates or those prone to decomposition under harsh conditions.[8]
-
Setup: To an oven-dried, round-bottom flask under an inert atmosphere, add the β-arylethylamide substrate (1.0 equiv) and dissolve it in anhydrous DCM.
-
Reagent Addition: Cool the solution to -20 °C. Add 2-chloropyridine (2.0 equiv) followed by the dropwise addition of triflic anhydride (Tf₂O) (1.25 equiv).[4]
-
Reaction: Allow the reaction to stir at -20 °C for 30 minutes, then warm to 0 °C for a further 20 minutes. The solution may change color, for instance, from yellow to dark red.[4]
-
Quenching and Reduction (if desired): For some applications, the intermediate is directly reduced. At 0 °C, a solution of sodium borohydride (NaBH₄) (12 equiv) in methanol can be added. The mixture is then allowed to warm to room temperature over 1 hour.[4]
-
Work-up: Quench the reaction by the addition of water and extract with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.[4]
-
Purification: Purify the crude product by silica gel chromatography.[4]
Data Presentation
Table 1: Comparison of Common Dehydrating Agents
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| POCl₃ | Reflux in toluene, acetonitrile, or neat | Readily available, effective for many substrates | Can be harsh, may not work for deactivated systems |
| P₂O₅ | Reflux in toluene or xylene | More powerful than POCl₃ | Can be difficult to handle, heterogeneous reaction |
| P₂O₅ in POCl₃ | Refluxing POCl₃ | Very powerful, good for deactivated substrates[2][5] | Harsh conditions, potential for side reactions |
| Tf₂O / 2-ClPyr | DCM, -20 °C to 0 °C | Mild conditions, high yields for sensitive substrates[8] | More expensive reagents |
| Polyphosphoric Acid (PPA) | 100-150 °C | Effective for some substrates | High temperatures required, viscous medium |
Visualizations
Reaction Mechanism
The Bischler-Napieralski reaction can proceed through two plausible mechanistic pathways, with the operative pathway often dependent on the specific reaction conditions.[2][4]
Caption: Plausible mechanistic pathways in the Bischler-Napieralski reaction.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common issues.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler napieralski reaction | PPTX [slideshare.net]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Pictet-Spengler Reaction for Isoquinoline Synthesis
Welcome to the technical support center for the Pictet-Spengler reaction. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging this powerful reaction for the synthesis of tetrahydroisoquinolines (THIQs) and related heterocyclic structures. Here, we delve into the nuances of reaction optimization, troubleshoot common experimental hurdles, and provide detailed protocols to enhance the efficiency and success of your synthetic endeavors.
Understanding the Foundation: The Pictet-Spengler Reaction Mechanism
The Pictet-Spengler reaction is a robust method for constructing the tetrahydroisoquinoline core, proceeding through the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone.[1][2] At its heart, the reaction is an intramolecular electrophilic aromatic substitution, a special case of the Mannich reaction.[1][3][4]
A thorough understanding of the mechanism is paramount for effective troubleshooting and optimization. The reaction unfolds in several key stages:
-
Imine/Iminium Ion Formation: The reaction commences with the condensation of the β-arylethylamine and the carbonyl compound to form a Schiff base (an imine). In the presence of an acid catalyst, the imine is protonated to generate a highly electrophilic iminium ion.[4][5] This step is crucial, as the iminium ion is a significantly more potent electrophile than the corresponding imine, which is often not reactive enough to induce cyclization.[1]
-
Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine then performs a nucleophilic attack on the iminium ion. This intramolecular electrophilic aromatic substitution is the ring-forming step. The nucleophilicity of the aromatic ring is a key factor influencing the reaction rate and success; electron-donating groups on the ring facilitate this step, while electron-withdrawing groups can hinder it.[1][6]
-
Rearomatization: The cyclization event transiently disrupts the aromaticity of the benzene ring. A final deprotonation step restores aromaticity, yielding the stable tetrahydroisoquinoline product.[4]
Caption: The reaction mechanism of the Pictet-Spengler synthesis of tetrahydroisoquinolines.
Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the practical application of the Pictet-Spengler reaction.
Q1: What are the most critical parameters to control for a successful Pictet-Spengler reaction?
A1: The success of a Pictet-Spengler reaction hinges on the careful control of several key parameters:
-
Substrate Electronics: The electronic nature of the β-arylethylamine is paramount. Electron-donating groups (e.g., methoxy, hydroxy) on the aromatic ring enhance its nucleophilicity, facilitating the cyclization and often allowing for milder reaction conditions.[1][6] Conversely, electron-withdrawing groups can significantly impede the reaction, necessitating harsher conditions.[3]
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical for the formation of the reactive iminium ion.[7] Common choices include protic acids like hydrochloric acid (HCl) and trifluoroacetic acid (TFA), as well as Lewis acids such as boron trifluoride etherate (BF₃·OEt₂).[6] For sensitive substrates, milder acidic conditions or even enzymatic catalysts may be required.[8][9]
-
Solvent: The solvent plays a multifaceted role, influencing substrate solubility, the stability of intermediates, and in asymmetric variants, the stereochemical outcome.[5] While traditionally carried out in protic solvents, aprotic media have been shown to sometimes provide superior yields.[1]
-
Temperature: Temperature affects the reaction rate and can also influence the diastereoselectivity in the formation of chiral centers.[10] Kinetically controlled products are often favored at lower temperatures, while higher temperatures can lead to the thermodynamically more stable product.[5]
Q2: Can I use ketones instead of aldehydes in the Pictet-Spengler reaction?
A2: While aldehydes are the more common carbonyl component, ketones can be used. However, reactions with ketones are often more challenging due to the increased steric hindrance and lower electrophilicity of the corresponding ketiminium ion intermediate. Consequently, harsher reaction conditions, such as higher temperatures and stronger acids, are typically required, and yields may be lower compared to reactions with aldehydes.[11]
Q3: How can I achieve high diastereoselectivity in my Pictet-Spengler reaction?
A3: Achieving high diastereoselectivity when forming a new chiral center is a common goal. The stereochemical outcome can be influenced by several factors:
-
Kinetic vs. Thermodynamic Control: The cis and trans diastereomers often have different thermodynamic stabilities and rates of formation.[5] Running the reaction at low temperatures for shorter durations typically favors the kinetically controlled product (often the cis isomer).[5][12] Conversely, higher temperatures and longer reaction times allow for equilibration to the more thermodynamically stable product (often the trans isomer).[5]
-
Catalyst and Solvent Choice: The choice of acid catalyst and solvent can influence the transition state geometry and thus the diastereoselectivity.[5] Chiral Brønsted acids have been successfully employed to catalyze asymmetric Pictet-Spengler reactions with high enantioselectivity.[12]
-
Substrate Control: The inherent chirality of the starting materials, such as using an enantiopure amino acid derivative, can direct the stereochemical outcome of the cyclization.[12]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the Pictet-Spengler reaction.
| Problem | Potential Cause(s) | Recommended Solutions & Rationale |
| Low or No Product Yield | 1. Insufficiently Activated Aromatic Ring: The β-arylethylamine lacks strong electron-donating groups, making the intramolecular cyclization difficult.[13] | Solution A: Employ harsher reaction conditions. Increase the reaction temperature and/or use a stronger acid catalyst (e.g., superacids).[1] Rationale: This increases the electrophilicity of the iminium ion and provides the energy needed to overcome the higher activation barrier of the cyclization step. Solution B: Consider an N-acyliminium ion variant. Acylating the intermediate imine generates a highly reactive N-acyliminium ion that can cyclize under milder conditions.[1][12] |
| 2. Inadequate Acid Catalysis: The acid may be too weak, or the concentration too low to efficiently generate the iminium ion.[7] | Solution: Screen a panel of Brønsted and Lewis acids (e.g., TFA, HCl, BF₃·OEt₂). Optimize the catalyst loading.[7] Rationale: Different substrates have varying sensitivities and basicities, requiring tailored acid catalysis for optimal iminium ion formation. | |
| 3. Decomposition of Starting Materials or Product: Sensitive functional groups on the substrates or product may be degrading under the reaction conditions. | Solution A: Employ milder reaction conditions. Lower the temperature and consider using a weaker acid or a phosphate buffer system.[14] Rationale: This minimizes acid-catalyzed degradation pathways. Solution B: Introduce protecting groups for sensitive functionalities (e.g., phenols).[1][15] Rationale: Protecting groups mask reactive sites, preventing unwanted side reactions. | |
| Formation of Multiple Products/Side Reactions | 1. Over-oxidation: The tetrahydroisoquinoline product can be oxidized to a dihydroisoquinoline or a fully aromatic isoquinoline, especially if the reaction is run at high temperatures or exposed to air for extended periods.[16] | Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Minimize the reaction time and temperature. Rationale: This reduces the exposure to oxygen and thermal conditions that promote oxidation. |
| 2. Competing Cyclization Pathways: For some substituted β-arylethylamines, cyclization can occur at different positions on the aromatic ring, leading to regioisomers. | Solution: The regioselectivity is often dictated by the electronic and steric properties of the substituents on the aromatic ring. Careful consideration of the substrate design is key. Activating groups generally direct the cyclization to the ortho position.[17] | |
| Difficulty in Product Purification | 1. Co-elution of Starting Material and Product: The polarity of the starting amine and the tetrahydroisoquinoline product can be very similar, making chromatographic separation challenging. | Solution A: Optimize the mobile phase for column chromatography. A shallow gradient of a more polar solvent may be necessary. Rationale: Fine-tuning the eluent strength can improve the resolution between closely eluting compounds. Solution B: Consider derivatization. For example, if the product has a secondary amine, it can be protected (e.g., as a Boc-carbamate) to alter its polarity for easier separation. The protecting group can be removed in a subsequent step. |
| 2. Removal of Acid Catalyst: Residual acid catalyst in the crude product can interfere with purification and subsequent reactions. | Solution: Perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst.[18] The product can then be extracted into an organic solvent. Rationale: This converts the acid into its salt, which is soluble in the aqueous phase and can be easily separated from the organic product. |
Experimental Protocols
The following protocols provide a starting point for conducting a Pictet-Spengler reaction. Optimization of these conditions for your specific substrates is highly recommended.
Protocol 1: General Procedure for the Synthesis of a 1-Substituted Tetrahydroisoquinoline
This protocol is a general method for the acid-catalyzed Pictet-Spengler reaction.
Materials:
-
β-arylethylamine (1.0 eq)
-
Aldehyde (1.0 - 1.2 eq)
-
Anhydrous solvent (e.g., dichloromethane, toluene, or methanol)
-
Acid catalyst (e.g., trifluoroacetic acid, 1.1 - 1.5 eq)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β-arylethylamine and the anhydrous solvent. Stir the mixture until the amine is fully dissolved.
-
Addition of Aldehyde: Add the aldehyde to the stirred solution at room temperature.
-
Addition of Catalyst: Slowly add the acid catalyst to the reaction mixture. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at the desired temperature (from room temperature to reflux) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Separate the layers and wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizing the Experimental Workflow
Caption: A generalized experimental workflow for the Pictet-Spengler reaction.
Data Presentation: The Impact of Reaction Conditions
The following table summarizes how different reaction parameters can influence the outcome of the Pictet-Spengler reaction, providing a basis for rational optimization.
| Parameter | Variation | General Effect on Yield/Selectivity | Rationale |
| Catalyst | Protic Acid (e.g., TFA, HCl) | Often effective for activated substrates. | Efficiently protonates the imine to form the reactive iminium ion. |
| Lewis Acid (e.g., BF₃·OEt₂) | Can be effective for less activated substrates. | Coordinates to the imine nitrogen, increasing its electrophilicity. | |
| Chiral Brønsted Acid | Enables asymmetric synthesis with high enantioselectivity.[12] | Creates a chiral environment around the iminium ion, directing the nucleophilic attack of the aromatic ring. | |
| Solvent | Aprotic (e.g., Dichloromethane, Toluene) | Can lead to higher yields in some cases.[1] | Minimizes potential side reactions with the solvent and can influence the solubility of intermediates. |
| Protic (e.g., Methanol, Ethanol) | Traditional choice, can facilitate proton transfer steps. | Can solvate and stabilize charged intermediates. | |
| Temperature | Low Temperature (e.g., 0 °C to -78 °C) | Favors the kinetically controlled product, often leading to higher diastereoselectivity.[5] | Reduces the rate of competing side reactions and epimerization. |
| High Temperature (e.g., Reflux) | Increases reaction rate, especially for unreactive substrates. Favors the thermodynamically controlled product.[5][10] | Provides the necessary activation energy for the cyclization of less nucleophilic aromatic rings. |
References
-
Minami, A., et al. (2014). Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet-Spengler reaction. Bioscience, Biotechnology, and Biochemistry, 78(4), 701-707. [Link]
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Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
Minami, A., et al. (2014). Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet–Spengler reaction. Bioscience, Biotechnology, and Biochemistry, 78(4), 701-707. [Link]
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link]
-
Scharf, M. J., & List, B. (2022). Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. Journal of the American Chemical Society, 144(34), 15451-15456. [Link]
-
Pütz, S., et al. (2021). The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. Beilstein Journal of Organic Chemistry, 17, 2716-2731. [Link]
-
Zhao, X. T., et al. (2018). A Effect of temperature on Pictet-Spengler reaction. ResearchGate. [Link]
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Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2016). Asymmetric Synthesis of Isoquinoline Alkaloids: 2004–2015. Chemical Reviews, 116(19), 12369-12465. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. [Link]
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Snyder, S. A., et al. (2021). Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones. Chemical Science, 12(12), 4497-4504. [Link]
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Calcaterra, A., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(11), 1435. [Link]
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Name-Reaction.com. (n.d.). Pictet-Spengler reaction. [Link]
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chemeurope.com. (n.d.). Pictet-Spengler reaction. [Link]
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NROChemistry. (n.d.). Pictet-Spengler Reaction. [Link]
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Pesnot, T., et al. (2014). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. SciSpace. [Link]
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Pulka, K. (2010). Pictet-Spengler reactions for the synthesis of pharmaceutically relevant heterocycles. Current Opinion in Drug Discovery & Development, 13(6), 669-84. [Link]
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Ghandi, M., & Aryan, R. (2022). The Pictet–Spengler Reaction: A Powerful Strategy for the Synthesis of Heterocycles. Catalysts, 12(10), 1121. [Link]
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Grokipedia. (n.d.). Pictet–Spengler reaction. [Link]
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Taylor, M. S., & Jacobsen, E. N. (2006). Highly Enantioselective Catalytic Acyl-Pictet−Spengler Reactions. Journal of the American Chemical Society, 128(4), 1086–1087. [Link]
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Sharma, V., et al. (2016). recent advances in the synthesis of isoquinoline and its analogue: a review. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1820-1844. [Link]
-
Aaltodoc. (2020). The Pictet-Spengler reaction: with focus on isoquinoline synthesis. [Link]
-
Quevedo, R., et al. (2007). Improving the regioselectivity of the Pictet-Spengler reaction for substituted tetrahydroisoquinolines. Tetrahedron Letters, 48(48), 8479-8481. [Link]
-
ResearchGate. (2020). Optimization of reaction conditions a. [Link]
-
YouTube. (2022). Pictet-Spengler Reaction. [Link]
-
D'Agostino, M., et al. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 21(7), 880. [Link]
-
MDPI. (2016). The Pictet-Spengler Reaction Updates Its Habits. [Link]
-
NIH. (2017). Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death. [Link]
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- 17. Racemic and diastereoselective construction of indole alkaloids under solvent- and catalyst-free microwave-assisted Pictet–Spengler condensation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 3,4-Diphenylisoquinoline
Welcome to the technical support center dedicated to the synthesis of 3,4-diphenylisoquinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing synthetic yields and overcoming common experimental hurdles. Here, we will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of 3,4-diphenylisoquinoline.
Q1: What are the most common and effective methods for synthesizing 3,4-diphenylisoquinoline?
There are several established methods, each with distinct advantages. The choice often depends on the availability of starting materials, desired scale, and tolerance for specific reagents.
-
Palladium-Catalyzed Cross-Coupling/Annulation: This is a modern and highly efficient method. It typically involves the reaction of an N-tert-butyl-2-(1-alkynyl)arylaldimine with an organic halide, such as phenyl iodide, in the presence of a palladium catalyst.[1] This strategy offers good yields and considerable flexibility in introducing substituents.[1]
-
Bischler-Napieralski Reaction: A classic and widely used method for constructing the isoquinoline core.[2][3] It involves the acid-catalyzed cyclization of a β-phenylethylamide.[4][5] While foundational, this method may require harsh conditions and electron-donating groups on the aromatic ring for optimal yields.[2][6]
-
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by acid-catalyzed ring closure to form a tetrahydroisoquinoline.[7][8][9] Subsequent oxidation is required to yield the aromatic isoquinoline core. This method is particularly effective for substrates with electron-donating groups.[9]
Q2: How do modern synthetic strategies compare to classical methods like Bischler-Napieralski?
Modern strategies, particularly those employing transition-metal catalysis, offer significant advantages in terms of efficiency, atom economy, and functional group tolerance.[3]
| Method | Typical Yield | Conditions | Advantages | Disadvantages |
| Palladium-Catalyzed Annulation | Good to Excellent[1] | Mild to moderate (80-120 °C)[1] | High flexibility, good yields, tolerates various functional groups.[1] | Catalyst cost, potential for side products like 3-phenylisoquinoline.[1] |
| Bischler-Napieralski Reaction | Low to Good[6] | Harsh (refluxing strong acids like POCl₃, P₂O₅)[2][4][10] | Well-established, readily available starting materials. | Requires harsh conditions, often limited to electron-rich systems, potential for side reactions.[10][11] |
| Pictet-Spengler Reaction | Good (for activated rings)[7] | Mild to harsh, acid-catalyzed[7][8] | Can proceed under mild conditions for activated systems.[7] | Produces a tetrahydroisoquinoline intermediate requiring a separate oxidation step. |
Q3: What are the primary safety considerations when performing these syntheses?
-
Reagent Handling: Dehydrating agents used in the Bischler-Napieralski reaction, such as phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅), are highly corrosive and moisture-sensitive.[2][10] Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to air and moisture. The use of an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst deactivation and side reactions.
-
Solvent Safety: Many procedures use flammable organic solvents. Ensure proper grounding of equipment and avoid ignition sources.
Troubleshooting Guide
This section provides a question-and-answer format to address specific issues you might encounter during your experiments.
Problem: Low or No Product Yield
Q4: My Bischler-Napieralski reaction is giving a very low yield. What are the likely causes and how can I fix it?
Low yields in this reaction are a common issue and can often be traced back to a few key factors.[11]
Potential Causes & Solutions:
-
Insufficient Aromatic Ring Activation: The key cyclization step is an electrophilic aromatic substitution. If the phenyl ring of your starting β-phenylethylamide lacks electron-donating groups (like methoxy groups), the reaction will be slow and inefficient.[2][11]
-
Solution: If possible, start with a substrate that has activating groups. If this is not an option, you must use more forceful reaction conditions.
-
-
Suboptimal Dehydrating Agent: The choice and quality of the dehydrating agent are critical.[11]
-
Inadequate Temperature/Reaction Time: The reaction often requires elevated temperatures to overcome the activation energy for cyclization.[10]
-
Solution: Ensure the reaction is heated sufficiently. Refluxing in a high-boiling solvent like toluene or xylene is common.[10] Monitor the reaction by TLC to determine the optimal reaction time and to check for starting material consumption.
-
Q5: My palladium-catalyzed synthesis of 3,4-diphenylisoquinoline is not working. What should I check first?
Troubleshooting Workflow for Pd-Catalyzed Synthesis
Caption: A decision tree for troubleshooting low yields.
Potential Causes & Solutions:
-
Catalyst/Ligand Inactivity: The palladium catalyst (e.g., Pd(dba)₂) or the phosphine ligand (e.g., PPh₃) may have degraded.
-
Solution: Use freshly opened or properly stored catalyst and ligand. Increasing the ligand-to-metal ratio (e.g., 2 equivalents of PPh₃ per palladium) can sometimes improve results.[1]
-
-
Suboptimal Temperature: The reaction temperature is a critical parameter.
-
Solution: A systematic optimization of the temperature is recommended. For the reaction of N-tert-butyl-2-(phenylethynyl)benzaldimine and phenyl iodide, increasing the temperature from 80°C to 100°C significantly improves yield and selectivity.[1] However, further increases to 120°C may not provide additional benefits.[1]
-
-
Incorrect Stoichiometry: An insufficient amount of the coupling partner can limit the yield.
-
Solution: Ensure an adequate excess of the organic halide is used. For example, using 3 to 5 equivalents of phenyl iodide can be beneficial.[1]
-
Problem: Formation of Significant Side Products
Q6: In my palladium-catalyzed synthesis, I am observing 3-phenylisoquinoline as a major byproduct. Why is this happening and how can I prevent it?
The formation of 3-phenylisoquinoline is a known side reaction in this synthesis.[1]
Mechanism of Side Product Formation: This byproduct is believed to form from the thermal or palladium(II)-catalyzed cyclization of the starting imine without the incorporation of the second phenyl group from the phenyl iodide.[1]
Solutions to Improve Selectivity:
-
Optimize Temperature: As noted previously, temperature control is key. Increasing the temperature to around 100°C can favor the desired three-component coupling over the simple cyclization, thus increasing the ratio of 3,4-diphenylisoquinoline to 3-phenylisoquinoline.[1]
-
Adjust Reagent Concentration: Increasing the concentration (equivalents) of phenyl iodide can push the equilibrium towards the desired product.[1]
Q7: My Bischler-Napieralski reaction is producing a styrene derivative as a side product. What causes this?
The formation of styrenes occurs via a retro-Ritter reaction.[10] This is particularly favored when the intermediate nitrilium salt can eliminate to form a highly conjugated system.[10]
Solutions to Minimize Retro-Ritter Reaction:
-
Use Milder Conditions: Harsher dehydrating agents and higher temperatures can promote this side reaction. A recently developed method uses oxalyl chloride to form an N-acyliminium intermediate, which avoids the formation of the problematic nitrilium salt.[10]
-
Solvent Choice: If using a nitrile as a solvent is feasible, it can shift the equilibrium away from the retro-Ritter product.[10]
Problem: Difficult Product Isolation and Purification
Q8: I'm having trouble purifying my 3,4-diphenylisoquinoline product. What are the best practices?
Isoquinolines are basic compounds, which can affect their behavior during purification.
Recommended Purification Protocol:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is necessary. If the reaction was run under acidic conditions (like Bischler-Napieralski), it must be carefully quenched and neutralized (e.g., with NaHCO₃ or NaOH solution) to deprotonate the isoquinoline nitrogen.
-
Extraction: Extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Column Chromatography:
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point.
-
Tailing Reduction: Due to the basic nature of the isoquinoline nitrogen, the product may "tail" on the silica column. To prevent this, add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent. This will sharpen the peaks and improve separation.
-
-
Crystallization: If a high degree of purity is required, crystallization is an excellent final step.[13]
-
Solvent System: Experiment with solvent systems like ethanol/water, ethyl acetate/hexanes, or dissolving in a minimal amount of hot solvent and allowing it to cool slowly. Multi-step crystallization can yield purities greater than 99.9%.[13]
-
General Experimental Workflow
Caption: A generalized workflow for synthesis and purification.
References
-
Pictet–Spengler reaction - Wikipedia. Available at: [Link]
-
Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides - ACS Publications. Available at: [Link]
-
Bischler-Napieralski Reaction - Organic Chemistry Portal. Available at: [Link]
-
Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. Available at: [Link]
-
Synthesis and biological evaluation of 3,4-diphenyl-1,2-dihydroisoquinolines as a new tamoxifen analogue - PubMed. Available at: [Link]
-
Pictet-Spengler reaction - Name-Reaction.com. Available at: [Link]
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing). Available at: [Link]
- Purification of isoquinoline - Google Patents.
-
Pictet-Spengler Reaction - J&K Scientific LLC. Available at: [Link]
-
Pictet-Spengler Isoquinoline Synthesis - Cambridge University Press. Available at: [Link]
-
Bischler–Napieralski reaction - Wikipedia. Available at: [Link]
-
The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction - Organic Reactions. Available at: [Link]
-
Nickel-Catalyzed Atroposelective Synthesis of Axially Chiral Heterobiaryls via De Novo Benzene Formation | Organic Letters - ACS Publications. Available at: [Link]
-
Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications - International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. Available at: [Link]
-
Pictet-Spengler Reaction - YouTube. Available at: [Link]
-
A Versatile Synthesis of Substituted Isoquinolines - PMC - NIH. Available at: [Link]
-
Efficient photocatalytic synthesis of H2O2 coupled with 3,4-dihydroisoquinoline by rGO-modified CdS catalysts - PubMed. Available at: [Link]
-
3,4-Dihydroisoquinoline synthesis - Organic Chemistry Portal. Available at: [Link]
-
Extraction and Purification of Isoquinoline from Wash Oil - ResearchGate. Available at: [Link]
-
Synthesis of 3,4-dihydroisoquinolones - Organic Chemistry Portal. Available at: [Link]
-
Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines - MDPI. Available at: [Link]
-
Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Isoquinoline synthesis - Organic Chemistry Portal. Available at: [Link]
-
Preparation and Properties of Isoquinoline - SlideShare. Available at: [Link]
-
(PDF) Three-component synthesis of 3,4-dihydroisoquinoline derivatives - ResearchGate. Available at: [Link]
-
Synthesis and Reactions of Isoquinoline Derivatives III. 1 Synthesis and Reactions of 3,4-Dihalogeno-1-phenylisoquinolines - Sci-Hub. Available at: [Link]
-
Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates - MDPI. Available at: [Link]
-
Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed. Available at: [Link]
-
Scheme 5: Reaction of 1-methyl-3,4-dihydroisoquinoline (19) with... - ResearchGate. Available at: [Link]
-
Synthesis and molecular modeling of 1-phenyl-1,2,3,4-tetrahydroisoquinolines and related 5,6,8,9-tetrahydro-13bH-dibenzo[a,h]quinolizines as D1 dopamine antagonists - PubMed. Available at: [Link]
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Technical Support Center: Troubleshooting Low Yield in 3,4-Diphenylisoquinoline Synthesis
Welcome to the Technical Support Center for the synthesis of 3,4-diphenylisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and pitfalls encountered during the synthesis of this sterically hindered isoquinoline derivative. Here, you will find in-depth troubleshooting advice, detailed experimental protocols, and an exploration of the underlying chemical principles to empower you to optimize your reaction yields and obtain high-purity products.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues leading to low yields in 3,4-diphenylisoquinoline synthesis, primarily focusing on the Bischler-Napieralski reaction, a common route for this class of compounds.
FAQ 1: My Bischler-Napieralski reaction is resulting in a very low yield of 3,4-diphenyl-3,4-dihydroisoquinoline. What are the likely causes?
Low yields in the synthesis of 3,4-diphenyl-3,4-dihydroisoquinoline via the Bischler-Napieralski reaction are a frequent challenge. The primary culprits often revolve around the stability of the carbocation intermediate and competing side reactions.
A. Insufficiently Activated Aromatic Ring: The core of the Bischler-Napieralski reaction is an electrophilic aromatic substitution. For the cyclization to proceed efficiently, the phenyl ring of the N-(1,2-diphenylethyl)benzamide starting material must be sufficiently electron-rich to attack the intermediate nitrilium ion. The presence of two phenyl groups can influence the electron density and steric environment of the reacting phenyl ring.
B. The Retro-Ritter Reaction: A Major Side Pathway: A significant challenge in the synthesis of 3-aryl-3,4-dihydroisoquinolines is the competing retro-Ritter reaction.[1][2] This side reaction leads to the formation of stilbene derivatives and is particularly favored in substrates like N-(1,2-diphenylethyl)benzamide due to the stability of the resulting carbocation.
Troubleshooting Flowchart for Low Yield in Bischler-Napieralski Reaction
Sources
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 3,4-Diphenylisoquinoline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3,4-diphenylisoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this synthesis. We will explore the common challenges, focusing on the prevalent Bischler-Napieralski reaction pathway, and provide expert-driven troubleshooting advice to mitigate side reactions and optimize your yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective route for synthesizing the 3,4-diphenylisoquinoline core?
The most frequently employed and versatile method is the Bischler-Napieralski reaction . This powerful intramolecular electrophilic aromatic substitution allows for the construction of the isoquinoline scaffold from readily available precursors.[1] The process involves two primary stages:
-
Cyclodehydration : A β-phenylethylamide precursor is cyclized using a strong dehydrating Lewis acid to form a 3,4-dihydroisoquinoline intermediate.[2]
-
Aromatization : The dihydroisoquinoline intermediate is subsequently dehydrogenated (oxidized) to yield the final aromatic 3,4-diphenylisoquinoline.[3][4]
Q2: I am observing a very low overall yield. What are the most likely bottlenecks in the synthesis?
Low overall yield is a common complaint and can stem from several stages of the reaction. The primary bottlenecks are typically:
-
Inefficient Cyclization : The core Bischler-Napieralski reaction is highly sensitive to the electronic nature of the aromatic ring and the choice of condensing agent. An unactivated phenyl ring can be difficult to cyclize, leading to recovery of starting material or degradation.[5][6]
-
Competing Side Reactions : The highly reactive intermediates, particularly the nitrilium ion, can be diverted into non-productive pathways, most notably the retro-Ritter reaction, which cleaves the molecule to form a styrene derivative.[7]
-
Incomplete Dehydrogenation : The final aromatization step can be sluggish or incomplete, resulting in a product mixture that is difficult to separate.
-
Product Degradation : The use of harsh conditions (high temperatures, overly strong acids or oxidants) can lead to the degradation of both the intermediate and the final product.[2]
Troubleshooting Guide: Side Reactions & Optimization
This section addresses specific experimental issues in a direct question-and-answer format.
Issue #1: Low Conversion to Dihydroisoquinoline & Recovery of Amide Precursor
Question: My Bischler-Napieralski cyclization is not proceeding efficiently. TLC and NMR analysis show a significant amount of unreacted N-(1,2-diphenylethyl)benzamide. How can I drive the reaction to completion?
Answer: This issue points directly to insufficient activation for the key intramolecular electrophilic aromatic substitution step. The cyclization requires a potent Lewis acid to generate a highly electrophilic intermediate (a nitrilium ion or an imine-ester) that can be attacked by the phenyl ring.[1]
Root Causes & Solutions:
-
Insufficient Dehydrating Power: The choice of condensing agent is critical. Phosphorus oxychloride (POCl₃) is common, but may be insufficient for less reactive substrates.[1]
-
Troubleshooting: Increase the dehydrating power. Using a mixture of POCl₃ with phosphorus pentoxide (P₂O₅) in a high-boiling solvent like toluene or xylene often provides the harsher conditions needed.[1][7] Alternatively, modern and milder methods using trifluoromethanesulfonic anhydride (Tf₂O) can be highly effective.[8]
-
-
Sub-optimal Temperature: The reaction often requires significant thermal energy to overcome the activation barrier.
-
Troubleshooting: Ensure the reaction is heated to a sufficient temperature. Refluxing in toluene (~110 °C) or xylene (~140 °C) is standard. Microwave-assisted synthesis can also be explored to rapidly achieve high temperatures and improve yields.[9]
-
-
Steric Hindrance: The presence of two phenyl groups in your precursor, N-(1,2-diphenylethyl)benzamide, creates significant steric bulk, which can impede the ideal conformation for cyclization.
-
Troubleshooting: While difficult to change, increasing the reaction time and temperature can help overcome this steric barrier. Ensure the reaction is monitored over an extended period (4-24 hours) before concluding it has stalled.
-
| Cyclizing Agent | Typical Conditions | Advantages | Potential Drawbacks | Reference |
| POCl₃ | Reflux in Toluene/Xylene | Cost-effective, widely used | May be insufficient for deactivated rings | [1] |
| P₂O₅ / POCl₃ | Reflux in Toluene/Xylene | High dehydrating power for difficult substrates | Harsh conditions, potential for charring | [1][7] |
| Tf₂O / 2-Cl-Pyridine | CH₂Cl₂, 0 °C to RT | Mild conditions, high yields, short reaction times | Reagent cost, potential for over-oxidation | [8] |
| Polyphosphoric Acid (PPA) | 100-150 °C | Strong acid and dehydrating agent | Viscous, difficult to stir and work up | [1] |
Issue #2: Identification of a Styrene-like Impurity by Mass Spectrometry
Question: My reaction mixture contains a major byproduct with a mass corresponding to the loss of benzonitrile from my starting amide. What is this side reaction and how can I prevent it?
Answer: You are observing the classic retro-Ritter reaction . This is one of the most significant side reactions in the Bischler-Napieralski synthesis and is strong evidence for the formation of a nitrilium salt intermediate.[7] This intermediate, instead of being attacked by the phenyl ring, can fragment, eliminating a stable nitrile molecule and forming a carbocation, which then deprotonates to a styrene derivative.
Mechanism of the Retro-Ritter Side Reaction
Caption: Competing pathways for the nitrilium ion intermediate.
Troubleshooting Strategies:
-
Shift the Equilibrium: The retro-Ritter reaction is an equilibrium process.
-
Solution: A clever strategy is to use the eliminated nitrile (in this case, benzonitrile) as the reaction solvent. According to Le Châtelier's principle, this high concentration of product will shift the equilibrium back towards the nitrilium ion intermediate, favoring the desired cyclization pathway.[7]
-
-
Avoid the Nitrilium Intermediate: Modified procedures can bypass the problematic intermediate.
-
Solution: Larsen et al. developed a procedure using oxalyl chloride and a Lewis acid (FeCl₃). This converts the amide into an N-acyliminium intermediate, which is less prone to fragmentation. The protecting group is then removed in a subsequent step.[9]
-
Issue #3: Final Product is Contaminated with Dihydroisoquinoline Intermediate
Question: My final product is a mixture of the desired 3,4-diphenylisoquinoline and its 3,4-dihydroisoquinoline precursor. How can I achieve full aromatization?
Answer: Incomplete dehydrogenation is a common issue, especially when steric hindrance makes the dihydro- intermediate relatively stable. The choice of oxidant and reaction conditions is key to driving the reaction to completion.
Dehydrogenation Protocols:
-
Protocol 1: Catalytic Dehydrogenation (Classic Method)
-
Dissolve the crude 3,4-diphenyl-3,4-dihydroisoquinoline in a high-boiling inert solvent like decalin or diphenyl ether.
-
Add 10 mol% of Palladium on Carbon (Pd/C, 10%).
-
Heat the mixture to reflux (180-200 °C) for 4-12 hours, monitoring by TLC.
-
Cool the mixture, dilute with a solvent like ethyl acetate, and filter through Celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue.
-
-
Protocol 2: Sulfur Dehydrogenation
-
Mix the crude dihydroisoquinoline with elemental sulfur (1.5-2.0 equivalents) in an inert, high-boiling solvent (e.g., toluene).[10]
-
Reflux the mixture for 6-8 hours. The reaction evolves hydrogen sulfide (H₂S), so it must be performed in a well-ventilated fume hood with appropriate scrubbing.
-
Cool the reaction, filter off any excess sulfur, and proceed with an aqueous workup or direct purification.[10]
-
-
Protocol 3: Oxidation with Triflic Anhydride (If used for cyclization)
-
If you use trifluoromethanesulfonic anhydride (Tf₂O) for the cyclization step, you may observe that it can also act as an oxidant.[8] Deliberately using excess Tf₂O and increasing the reaction temperature after cyclization is complete can sometimes directly yield the aromatized product, combining two steps into one.[8]
-
Visualizing the Main Synthetic Pathway
The overall workflow from the amide precursor to the final aromatic product is critical to understand.
Caption: The two-step Bischler-Napieralski synthesis workflow.
References
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link][5]
-
Wikipedia. (2023). Bischler–Napieralski reaction. Retrieved from [Link][1]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150. Retrieved from [Link][11]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link][2]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link][7]
-
Wikipedia. (2023). Pictet–Spengler reaction. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]
-
Jubilant Biosys. (n.d.). Isoquinoline. Retrieved from [Link]
-
PubMed. (1998). Synthesis and biological evaluation of 3,4-diphenyl-1,2-dihydroisoquinolines as a new tamoxifen analogue. Retrieved from [Link]
-
Mondal, S. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. Retrieved from [Link]
-
Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. NIH Public Access. Retrieved from [Link][8]
-
SlidePlayer. (n.d.). Preparation and Properties of Isoquinoline. Retrieved from [Link][4]
-
Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis. Retrieved from [Link][9]
-
Google Patents. (n.d.). US4861888A - Process for the preparation of 3,4-dihydroisoquinoline. Retrieved from [10]
Sources
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
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- 4. uop.edu.pk [uop.edu.pk]
- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
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- 8. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 10. US4861888A - Process for the preparation of 3,4-dihydroisoquinoline - Google Patents [patents.google.com]
- 11. organicreactions.org [organicreactions.org]
Technical Support Center: Alternative Synthetic Routes for 3,4-Diphenylisoquinoline
Welcome to the comprehensive technical support guide for the synthesis of 3,4-diphenylisoquinoline. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols for various synthetic approaches to this important heterocyclic scaffold.
Introduction to the 3,4-Diphenylisoquinoline Scaffold
The 3,4-diphenylisoquinoline core is a significant structural motif in medicinal chemistry and materials science. Its derivatives have shown a range of biological activities, making the development of efficient and versatile synthetic routes a key area of research. This guide explores both classical and modern methodologies for its synthesis, offering practical insights to overcome common experimental challenges.
Section 1: Classical Synthetic Routes
This section details the application of well-established named reactions for the synthesis of 3,4-diphenylisoquinoline, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides, which can then be oxidized to the corresponding isoquinoline.[1][2]
Caption: General workflow for the Bischler-Napieralski synthesis of 3,4-diphenylisoquinoline.
| Problem ID | Question | Potential Causes & Solutions |
| BN-001 | Low or no yield of the cyclized product. | Deactivated Aromatic Ring: The Bischler-Napieralski reaction is an electrophilic aromatic substitution. The presence of two phenyl groups on the ethylamine backbone can influence the electron density of the reacting phenyl ring. Ensure the reaction conditions are sufficiently forcing.[3] Weak Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may be insufficient. Consider using a stronger agent like phosphorus pentoxide (P₂O₅) in refluxing POCl₃ or polyphosphoric acid (PPA).[4] Incomplete Reaction: Monitor the reaction progress by TLC. If starting material persists, consider increasing the reaction time or temperature. |
| BN-002 | Formation of a significant amount of a styrene-like side product. | Retro-Ritter Reaction: This is a common side reaction where the nitrilium ion intermediate fragments.[5] To minimize this, consider using a nitrile solvent to shift the equilibrium away from the retro-Ritter product. Alternatively, a modified procedure using oxalyl chloride can form a more stable N-acyliminium intermediate, avoiding the fragmentation pathway.[6] |
| BN-003 | The reaction mixture turns into a dark, unmanageable tar. | Decomposition: High temperatures or prolonged reaction times can lead to the decomposition of starting materials and products.[7] Carefully control the reaction temperature and monitor for completion to avoid overheating. Ensure an adequate amount of solvent is used to maintain a stirrable mixture. |
Step 1: Synthesis of N-(1,2-diphenylethyl)benzamide
-
To a solution of 1,2-diphenylethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford N-(1,2-diphenylethyl)benzamide.
Step 2: Cyclization to 3,4-Diphenyl-3,4-dihydroisoquinoline
-
To a solution of N-(1,2-diphenylethyl)benzamide (1.0 eq) in anhydrous toluene, add phosphorus pentoxide (P₂O₅) (2.0 eq) followed by phosphorus oxychloride (POCl₃) (5.0 eq).
-
Heat the mixture to reflux (approx. 110 °C) for 8-12 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous layer with a concentrated NaOH solution to pH > 10 and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Step 3: Dehydrogenation to 3,4-Diphenylisoquinoline
-
Dissolve the purified 3,4-diphenyl-3,4-dihydroisoquinoline (1.0 eq) in a suitable high-boiling solvent like xylene.
-
Add 10% Palladium on carbon (10 mol%) to the solution.
-
Heat the mixture to reflux for 24 hours.
-
Cool the reaction mixture, filter through a pad of Celite to remove the catalyst, and wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain 3,4-diphenylisoquinoline.
Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[8] For the synthesis of 3,4-diphenylisoquinoline, a subsequent oxidation step is required.
Caption: General workflow for the Pictet-Spengler synthesis of 3,4-diphenylisoquinoline.
| Problem ID | Question | Potential Causes & Solutions |
| PS-001 | The cyclization reaction is sluggish or does not proceed. | Insufficiently Activated Aromatic Ring: The Pictet-Spengler reaction is an electrophilic aromatic substitution. Phenyl rings are less nucleophilic than electron-rich systems like indoles. Harsher reaction conditions, such as refluxing in strong acids like trifluoroacetic acid (TFA) or hydrochloric acid, are often necessary.[8] Poor Electrophilicity of the Iminium Ion: The formation of the iminium ion is a key step. Ensure anhydrous conditions to favor its formation. For challenging substrates, consider forming an N-acyliminium ion, which is a more potent electrophile, by acylating the intermediate imine.[8] |
| PS-002 | A mixture of regioisomers is formed. | Lack of Regiocontrol: With an unsymmetrical β-arylethylamine, cyclization can occur at two different positions on the aromatic ring. The regioselectivity is influenced by the electronic and steric nature of the substituents on the ring. For 2,2-diphenylethanamine, cyclization onto either phenyl ring is possible, potentially leading to a mixture of products. Careful analysis of the product mixture is required. |
| PS-003 | Low yield of the final oxidized product. | Inefficient Dehydrogenation: The conversion of the tetrahydroisoquinoline to the fully aromatic isoquinoline can be challenging. Screen different oxidizing agents and conditions. Common methods include heating with Pd/C in a high-boiling solvent, or using chemical oxidants like manganese dioxide (MnO₂) or sulfur. |
Step 1: Synthesis of 2,2-Diphenylethanamine
This starting material can be synthesized via multiple routes, for instance, by the reduction of diphenylacetonitrile.
Step 2: Pictet-Spengler Cyclization
-
To a solution of 2,2-diphenylethanamine (1.0 eq) in anhydrous toluene, add phenylglyoxal (1.1 eq).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water and drive the formation of the imine.
-
After the formation of the imine is complete (monitored by TLC), cool the reaction mixture and add trifluoroacetic acid (TFA) (5.0 eq).
-
Heat the reaction to reflux for 12-24 hours.
-
Cool the reaction, quench with a saturated NaHCO₃ solution, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
The resulting crude 1-benzoyl-3-phenyl-1,2,3,4-tetrahydroisoquinoline can be carried forward or purified by column chromatography.
Step 3: Reduction and Oxidation
-
The crude product from the previous step can be reduced (e.g., with NaBH₄) to the corresponding alcohol and then subjected to hydrogenolysis to remove the benzyl group at C1, followed by oxidation. A more direct route to 3,4-diphenylisoquinoline from a Pictet-Spengler approach is complex and may require a multi-step sequence.
Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction provides a route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine.[9][10]
Caption: General workflow for the Pomeranz-Fritsch synthesis of 3,4-diphenylisoquinoline.
| Problem ID | Question | Potential Causes & Solutions |
| PF-001 | Low yields in the cyclization step. | Harsh Reaction Conditions: The classical Pomeranz-Fritsch reaction often requires concentrated sulfuric acid, which can lead to side reactions and decomposition.[10] Consider using alternative acid catalysts like polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid.[9] Hydrolysis of the Imine: In the strongly acidic medium, the intermediate imine can hydrolyze back to the starting materials, reducing the overall yield. Modifications like the Schlittler-Muller or Bobbitt modifications might offer milder conditions and improved yields for certain substrates.[11] |
| PF-002 | Difficulty in forming the initial benzalaminoacetal. | Inefficient Condensation: The formation of the Schiff base can be slow. Ensure the removal of water, for example, by using a Dean-Stark trap or a drying agent. Gentle heating can also facilitate the reaction. |
| PF-003 | Formation of oxazole side products. | Alternative Cyclization Pathway: Under certain conditions, an alternative cyclization pathway can lead to the formation of oxazole derivatives. The choice of acid and reaction temperature can influence the product distribution. |
Step 1: Formation of the Benzalaminoacetal
-
In a round-bottom flask, combine diphenylacetaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.1 eq) in toluene.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture and remove the toluene under reduced pressure to obtain the crude benzalaminoacetal.
Step 2: Acid-Catalyzed Cyclization
-
Carefully add the crude benzalaminoacetal to pre-cooled concentrated sulfuric acid (98%) at 0 °C with vigorous stirring.
-
Allow the reaction to slowly warm to room temperature and then heat to 80-100 °C for 2-4 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a concentrated base (e.g., NaOH or NH₄OH) and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 3,4-diphenylisoquinoline.
Section 2: Modern Synthetic Routes: Palladium-Catalyzed Synthesis
Transition-metal catalysis offers a powerful and often more versatile approach to the synthesis of complex heterocyclic systems. Palladium-catalyzed cross-coupling reactions have been successfully employed for the synthesis of 3,4-disubstituted isoquinolines.
Palladium-Catalyzed Annulation
This method involves the palladium-catalyzed reaction of an N-tert-butyl-2-(1-alkynyl)arylaldimine with an organic halide.
Caption: Palladium-catalyzed synthesis of 3,4-diphenylisoquinoline.
| Problem ID | Question | Potential Causes & Solutions |
| PD-001 | Low or no product yield. | Catalyst Inactivity: Ensure the palladium catalyst is active. Use a fresh batch of catalyst or a reliable pre-catalyst. The reaction is sensitive to oxygen, so ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.[12] Ligand Degradation: The phosphine ligands can be sensitive to air and temperature. Store ligands under an inert atmosphere and in a refrigerator. Poor Quality Reagents: Use pure starting materials and anhydrous solvents. Moisture can significantly inhibit the reaction. |
| PD-002 | Formation of a significant amount of 3-phenylisoquinoline as a byproduct. | Competing Thermal or Pd(II)-Catalyzed Cyclization: The starting imine can undergo cyclization without incorporating the phenyl iodide, leading to the formation of 3-phenylisoquinoline. Optimizing the reaction temperature and the stoichiometry of the reagents can favor the desired cross-coupling pathway. Increasing the amount of phenyl iodide can help to push the reaction towards the formation of the 3,4-diphenyl product. |
| PD-003 | Difficulty in reproducing results. | Inconsistent Reaction Setup: Reproducibility issues in palladium-catalyzed reactions are common. Pay close attention to the purity of all reagents, the effectiveness of the inert atmosphere, the stirring rate, and the order of addition of reagents.[13] |
Materials:
-
N-tert-butyl-o-(phenylethynyl)benzaldimine
-
Phenyl iodide
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk flask, add Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (5.0 eq), and N-tert-butyl-o-(phenylethynyl)benzaldimine (1.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed DMF via syringe, followed by phenyl iodide (5.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Cool the reaction to room temperature, dilute with diethyl ether, and wash with brine.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 3,4-diphenylisoquinoline.
Section 3: Purification and Characterization
The final step in any synthesis is the purification and characterization of the target compound.
Purification Strategies
-
Column Chromatography: This is the most common method for purifying 3,4-diphenylisoquinoline. A silica gel stationary phase with a mobile phase of hexane and ethyl acetate in varying ratios is typically effective.
-
Recrystallization: If the product is obtained as a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective purification method.
Characterization
The structure and purity of the synthesized 3,4-diphenylisoquinoline should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point is an indicator of purity for solid compounds.
References
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- Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - DE.
- Pomerantz-Fritsch synthesis of isoquinolines - Química Organica.org.
- Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines - Benchchem.
- Pomeranz–Fritsch reaction - Wikipedia.
- Oxidative dehydrogenation of C–C and C–N bonds: A convenient approach to access diverse (dihydro)
- A new synthesis of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | Semantic Scholar.
- troubleshooting side reactions in the synthesis of quinoline deriv
- A new synthesis of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | Australian Journal of Chemistry.
- A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Deriv
- Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis | Organic Letters - ACS Public
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- Application Notes and Protocols for the Pictet-Spengler Synthesis of Pyridoindoles - Benchchem.
- The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction.
- (PDF)
- 3,4-Dihydroisoquinoline synthesis - Organic Chemistry Portal.
- 1-methyl-3,4-diphenylisoquinoline - Chemical Synthesis D
- Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymeriz
- Pictet-Spengler reaction - Name-Reaction.com.
- “Pictet-Spengler-like” Synthesis of Tetrahydro-β-carbolines under Hydrolytic Conditions.
- The catalyst-free decarboxylative dearomatization of isoquinolines with β-keto acids and sulfonyl chlorides in water: access to dihydroisoquinoline deriv
- Heng Jiang, Yuanzheng Cheng, Ruzhi Wang, Yan Zhang,* Shouyun Yu* Table of Contents 1. General methods……………………… - The Royal Society of Chemistry.
- Isoquinoline.
- Electronic Supplementary Inform
- Reactions of Isoquinoline | TYBSc Chemistry - YouTube.
- UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole.
- 1-Phenyl-3,4-dihydroisoquinoline - CF Plus Chemicals.
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- 11. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 12. The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Recrystallization of 3,4-Diphenylisoquinoline
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for the purification of 3,4-diphenylisoquinoline via recrystallization. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and its analogs. Our goal is to move beyond simple protocols and provide a deeper understanding of the physicochemical principles at play, enabling you to troubleshoot effectively and optimize your purification process.
The isoquinoline scaffold is a critical pharmacophore in numerous drug discovery programs, and achieving high purity is paramount for accurate biological evaluation and downstream applications. This guide synthesizes established crystallization theory with practical, field-tested advice to help you obtain high-quality, crystalline 3,4-diphenylisoquinoline.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for a successful recrystallization strategy.
Q1: What are the key physicochemical properties of 3,4-diphenylisoquinoline that influence solvent selection?
As a large, polycyclic aromatic heterocycle, 3,4-diphenylisoquinoline is a relatively non-polar molecule with a rigid structure. Its key properties for crystallization are:
-
High Molecular Weight & Aromaticity: The molecule's flat, extensive aromatic surface area promotes strong π-π stacking interactions in the crystal lattice. This suggests that solvents capable of disrupting these interactions at high temperatures will be effective.
-
Polarity: The nitrogen atom introduces a slight dipole, but the molecule is dominated by its large, non-polar carbocyclic framework. Therefore, it exhibits poor solubility in highly polar solvents like water and good solubility in many organic solvents.
Q2: What is the ideal solvent for recrystallizing 3,4-diphenylisoquinoline?
There is no single "best" solvent; the ideal choice depends on the specific impurity profile of your crude material. The guiding principle is to find a solvent (or solvent pair) in which 3,4-diphenylisoquinoline is highly soluble at the solvent's boiling point but sparingly soluble at or below room temperature.[2][3]
A systematic approach to solvent screening is recommended. Based on the principle of "like dissolves like," solvents with moderate to low polarity are excellent starting points.[4] Toluene, xylenes, ethyl acetate, and alcohols like ethanol or isopropanol are strong candidates.
Q3: When should I consider using a mixed-solvent system?
A mixed-solvent system is ideal when no single solvent provides the desired solubility profile.[5] This typically occurs in two scenarios:
-
Compound is too soluble: The compound is soluble in a solvent even at room temperature, leading to poor recovery. In this case, a miscible "anti-solvent" in which the compound is insoluble is added to the hot solution to induce crystallization upon cooling.
-
Compound is too insoluble: The compound is poorly soluble even in a boiling solvent, requiring excessively large volumes. Here, a small amount of a highly-solubilizing co-solvent is added to the primary solvent to achieve dissolution at a reasonable concentration.
For 3,4-diphenylisoquinoline, a common and effective mixed system would be Ethanol/Water or Toluene/Hexane .
Experimental Protocol: A Validated Approach
This protocol provides a robust starting point for the recrystallization of 3,4-diphenylisoquinoline.
Step-by-Step Methodology
-
Solvent Selection:
-
Place ~20-30 mg of your crude 3,4-diphenylisoquinoline into a small test tube.
-
Add the chosen solvent (e.g., ethanol) dropwise at room temperature. The compound should be sparingly soluble or insoluble.[6]
-
Heat the test tube in a sand bath or heating block to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Validation: Abundant crystal formation upon cooling indicates a suitable solvent. If no crystals form, the compound is too soluble. If it requires a very large volume of solvent (>3 mL for 20 mg), it is not soluble enough.
-
-
Dissolution of Crude Material:
-
Place the bulk of your crude solid into an Erlenmeyer flask (the conical shape minimizes solvent evaporation).
-
Add the minimum amount of the selected hot solvent in portions, with gentle swirling and heating, until the solid is completely dissolved.[7] Using the absolute minimum amount of solvent is critical for maximizing yield.[8]
-
Scientist's Note: If the solution is highly colored with impurities, this is the stage to add a small amount of activated charcoal. Boil for 2-3 minutes before proceeding to hot filtration.
-
-
Hot Filtration (Optional but Recommended):
-
This step removes insoluble impurities (e.g., dust, catalysts, charcoal).
-
Pre-heat a funnel (stemless or short-stemmed) and a receiving Erlenmeyer flask. Place a fluted filter paper in the funnel.
-
Filter the hot solution quickly to prevent premature crystallization in the funnel.[9]
-
Scientist's Note: If crystals form on the filter paper, they can be redissolved by washing with a small amount of hot solvent.
-
-
Crystallization (The Slow Cool):
-
Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.
-
Scientist's Note: Slow cooling is paramount. It allows for the selective incorporation of 3,4-diphenylisoquinoline molecules into the growing crystal lattice, excluding impurities. Rapid cooling traps impurities and leads to smaller, less pure crystals.[1][10][11]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a minimal amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.
-
Scientist's Note: Using room temperature or warm solvent for washing will redissolve a significant portion of your product, drastically reducing the yield.[7]
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes.
-
Transfer the crystals to a watch glass for further air drying or dry in a vacuum oven at a temperature well below the solvent's boiling point and the compound's melting point.
-
Recrystallization Workflow Diagram
Caption: A generalized workflow for the recrystallization and purification of 3,4-diphenylisoquinoline.
Troubleshooting Guide
This section uses a question-and-answer format to address specific experimental challenges.
Q: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?
A: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is trying to crystallize.[1] The compound separates as a liquid phase, which often traps impurities effectively, defeating the purpose of recrystallization.[9][12]
Immediate Corrective Actions:
-
Re-heat the Solution: Add more of the primary solvent to the oiled-out mixture and heat until the oil redissolves completely, forming a clear solution.
-
Promote Slower Cooling: The primary cause is often that the solution becomes supersaturated at too high a temperature. By adding more solvent, you lower the saturation temperature. Allow the solution to cool much more slowly this time. Insulating the flask can help.[10]
-
Induce Crystallization at a Lower Temperature: As the solution cools, vigorously scratch the inside surface of the flask with a glass rod just below the solvent level. The microscopic scratches provide nucleation sites for crystal growth to begin.[8][9]
-
Add Seed Crystals: If you have a small sample of pure 3,4-diphenylisoquinoline, add a tiny crystal to the cooled solution. This provides a perfect template for further crystal growth.[12][13]
If the problem persists, consider these strategic changes:
-
Change Solvents: The initial solvent may be too non-polar or have too high a boiling point. Switch to a solvent with a lower boiling point.
-
Use a Mixed-Solvent System: Dissolve the compound in a minimum of a "good" hot solvent (e.g., ethanol) and then add a "poor" solvent (e.g., water) dropwise while hot until the solution just begins to turn cloudy. Add a final drop or two of the "good" solvent to clarify and then cool slowly.[5]
Q: My final crystal yield is very low. How can I improve it?
A: A low yield is a common and frustrating issue. The cause can usually be traced to one of several procedural steps.[1]
Troubleshooting Low Yield:
-
Excess Solvent: Did you use the absolute minimum amount of hot solvent to dissolve the crude solid? Using too much is the most common cause of low recovery, as a significant amount of product will remain in the mother liquor upon cooling.[7][8]
-
Solution: If you still have the mother liquor, try boiling off some of the solvent to reduce the volume and re-cooling to see if more crystals form.
-
-
Premature Cooling: Did the solution cool too rapidly, or did you place it directly into an ice bath without allowing it to reach room temperature first?
-
Incomplete Cooling: Was the solution cooled for a sufficient time in the ice bath?
-
Solution: Allow at least 30 minutes in an ice-water bath to ensure the solubility is at its minimum and the maximum amount of product has crystallized.
-
-
Excessive Washing: Did you wash the collected crystals with too much solvent, or was the washing solvent not ice-cold?
-
Solution: Use only a small volume of ice-cold solvent to rinse the crystals. The goal is to wash the surface, not redissolve the product.[7]
-
Q: No crystals are forming, even after cooling in an ice bath. What should I do?
A: This indicates that your solution is not supersaturated, or that the activation energy for nucleation has not been overcome.
Methods to Induce Crystallization:
-
Scratching: As mentioned previously, scratching the inner wall of the flask with a glass rod can create nucleation sites and initiate crystal growth.[7]
-
Seeding: Add a seed crystal of the pure compound.[7][14] If none is available, you can sometimes create one by dipping a glass rod into the solution, removing it, letting the solvent evaporate off the tip, and then re-introducing the rod with its micro-crystalline residue into the solution.[1]
-
Reduce Solvent Volume: Your solution is likely too dilute. Heat the flask to gently boil off a portion of the solvent, then attempt the slow cooling process again.[1]
-
Try an Anti-Solvent: If the compound is dissolved in a solvent where it is highly soluble, you may need to add a miscible anti-solvent (one in which the compound is insoluble) dropwise until turbidity persists, then warm to clarify and cool slowly.
Data Summary Table
The following table provides a guide for selecting an appropriate solvent for the recrystallization of 3,4-diphenylisoquinoline.
| Solvent | Boiling Point (°C)[15] | Polarity | Pros | Cons & Considerations |
| Ethanol | 78.5 | Polar | Good solvency when hot for many organics; relatively non-toxic; can be used with water as an anti-solvent. | May be too good a solvent, potentially leading to lower yields if not carefully cooled. |
| Isopropanol | 82.5 | Polar | Similar to ethanol but slightly less polar; good general-purpose solvent. | Higher boiling point than ethanol. |
| Ethyl Acetate | 77 | Intermediate | Excellent dissolving power for a range of compounds; volatile and easy to remove. | Flammable; can be too effective a solvent for non-polar compounds. |
| Toluene | 111 | Non-Polar | Excellent solvent for aromatic compounds due to similar polarity; high boiling point allows for a large solubility differential. | High boiling point makes it difficult to remove from final product; requires higher heating temperatures. |
| Hexane/Heptane | ~69 / ~98 | Non-Polar | Often used as an anti-solvent with a more polar solvent like Toluene or Ethyl Acetate. | Unlikely to dissolve 3,4-diphenylisoquinoline on its own, even when hot. |
References
- CK-12 Foundation. (n.d.). What methods can be used to improve recrystallization yield?
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- University of Colorado Boulder. (n.d.). Recrystallization.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Colorado Denver, Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
- ECHEMI. (n.d.). Tips for maximizing yield, purity and crystal size during recrystallization.
- Chemistry Stack Exchange. (2015). Tips for maximizing yield, purity and crystal size during recrystallization.
- Williamson, K. L., & Masters, K. M. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education.
- Reddit. (2013). Recrystallization (help meeeeee). r/chemistry.
- BOC Sciences. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
- University of California, Los Angeles. (n.d.). Recrystallization.
- LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
- University of Toronto. (n.d.). SOP: CRYSTALLIZATION.
- Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
- University of Calgary. (2023). Solubility of Organic Compounds.
- Sigma-Aldrich. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. edu.rsc.org [edu.rsc.org]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. pubs.acs.org [pubs.acs.org]
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- 6. science.uct.ac.za [science.uct.ac.za]
- 7. people.chem.umass.edu [people.chem.umass.edu]
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- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. echemi.com [echemi.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. mt.com [mt.com]
- 13. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 14. youtube.com [youtube.com]
- 15. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Overcoming Steric Hindrance in Isoquinoline Synthesis
Welcome to the technical support center for advanced isoquinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges related to steric hindrance in classical and modern isoquinoline preparations. Here, we move beyond standard textbook procedures to provide in-depth troubleshooting, mechanistic insights, and field-proven protocols to help you navigate complex syntheses and optimize your reaction outcomes.
Section 1: Troubleshooting Guide & FAQs
This section addresses specific experimental failures and conceptual questions in a direct Q&A format.
Issue 1: Bischler-Napieralski Reaction - Low to No Cyclization with Hindered Substrates
Q: My Bischler-Napieralski reaction with a β-phenylethylamide bearing a bulky substituent on the aromatic ring (e.g., ortho-isopropyl) or on the amide nitrogen is failing. I'm observing either starting material recovery or decomposition under standard POCl₃ reflux conditions. What's the underlying cause and how can I fix it?
A: This is a classic case of steric impediment interfering with the key intramolecular electrophilic aromatic substitution step. The bulky substituent prevents the electrophilic intermediate from achieving the necessary proximity and orientation for ring closure.
Causality & Mechanistic Insight: The reaction proceeds via an electrophilic intermediate, often a nitrilium ion.[1][2][3] For cyclization to occur, the C=N⁺ bond of this intermediate must align correctly with the π-system of the aromatic ring. A large ortho substituent clashes with the ethylamide sidechain, creating a high-energy transition state that disfavors cyclization. Similarly, a bulky N-substituent can restrict the conformational freedom required for the electrophilic carbon to approach the ring.
Troubleshooting Workflow:
Caption: Decision workflow for hindered Bischler-Napieralski reactions.
Recommended Solutions:
-
Enhance Reagent Strength: Standard POCl₃ may not be potent enough. The addition of phosphorus pentoxide (P₂O₅) to POCl₃ generates pyrophosphoryl chloride, a significantly stronger dehydrating agent, which can drive the formation of the electrophilic intermediate more effectively.[1][2][4] For highly unreactive systems, triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine generates a highly electrophilic nitrilium triflate intermediate under milder conditions.[5]
-
Increase Thermal Energy with Microwave Irradiation: Microwave-assisted synthesis is highly effective for overcoming steric barriers by rapidly and efficiently heating the reaction mixture to temperatures higher than conventional reflux, often reducing reaction times from hours to minutes.[6][7] This provides the kinetic energy needed to overcome the high activation barrier of the sterically hindered cyclization.
-
Alternative Mechanistic Pathways: Consider methods that avoid the harshest conditions. Movassaghi's cyclodehydration using Tf₂O and 2-chloropyridine is a very mild and effective alternative.[2] This method can facilitate the cyclization of substrates that are sensitive to traditional high-temperature acidic conditions.
Issue 2: Pictet-Spengler Reaction - Poor Yields with Electron-Deficient or Hindered Aldehydes
Q: I'm attempting a Pictet-Spengler reaction between a β-arylethylamine and an aldehyde that is either sterically bulky (e.g., pivalaldehyde) or attached to an electron-withdrawing group. The reaction is sluggish, and yields are poor under standard protic acid catalysis (e.g., HCl, TFA). Why is this happening?
A: The success of the Pictet-Spengler reaction hinges on two critical steps: the formation of an iminium ion and the subsequent intramolecular electrophilic attack by the aromatic ring.[8][9][10] Both steps can be severely hampered by steric and electronic factors.
Causality & Mechanistic Insight:
-
Steric Hindrance: A bulky aldehyde slows down the initial condensation with the amine to form the imine intermediate. Furthermore, the resulting bulky iminium ion may adopt conformations that are unfavorable for the subsequent cyclization step.
-
Electronic Effects: An electron-withdrawing group on the aldehyde destabilizes the iminium ion intermediate, making it less electrophilic and thus less reactive towards the nucleophilic aromatic ring.[9] For the reaction to proceed, the aromatic ring must be sufficiently nucleophilic to attack this less-than-ideal electrophile.
Troubleshooting & Optimization Strategies:
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low Conversion | Insufficiently electrophilic iminium ion. | Use stronger acid catalysts: Switch from HCl or TFA to Lewis acids like BF₃·OEt₂ or Sc(OTf)₃. These coordinate more strongly to the imine nitrogen, generating a more potent electrophile. |
| Poor nucleophilicity of the aromatic ring. | Activate the amine: If possible, use a β-arylethylamine with electron-donating groups (e.g., -OMe, -OH) on the ring to increase its nucleophilicity.[11][12] | |
| Reversibility of iminium formation. | Use a dehydrating agent: Add molecular sieves or use a Dean-Stark apparatus to remove water, driving the equilibrium towards the iminium ion. | |
| Reaction Failure | High activation energy for cyclization. | N-Acyliminium Ion Variant: Acylate the intermediate imine with an acyl chloride (e.g., benzoyl chloride) or anhydride. The resulting N-acyliminium ion is a much more powerful electrophile that can cyclize under very mild conditions, even with deactivated aromatic rings.[9] This is a highly effective strategy for difficult substrates. |
Issue 3: Pomeranz-Fritsch-Bobbitt Reaction - Regioselectivity and Yield Issues
Q: In my Pomeranz-Fritsch-Bobbitt (PFB) synthesis of a 4-hydroxy-tetrahydroisoquinoline, I'm getting a mixture of regioisomers and low overall yield. My aromatic precursor has multiple potential sites for cyclization. How can I control the regioselectivity?
A: The PFB reaction is an acid-catalyzed intramolecular electrophilic aromatic substitution.[13][14] Regioselectivity is dictated by the electronic and steric directing effects of the substituents on the aromatic ring. The reaction typically favors cyclization at the para position relative to an electron-donating group.[13]
Causality & Mechanistic Insight: The key step is the attack of the aromatic ring onto an iminium-type intermediate. The position of this attack is governed by the stability of the resulting Wheland intermediate (the cationic sigma complex). Electron-donating groups stabilize the positive charge, directing the cyclization to the ortho and para positions. Steric hindrance often disfavors the ortho position, making para the major product.
Strategies for Improving Regioselectivity and Yield:
-
Acid Catalyst Choice: The choice of acid can influence the outcome. While 6 M HCl is common, stronger acids like perchloric acid (HClO₄) can sometimes promote different cyclization pathways or even double cyclization in highly activated systems.[14] It is crucial to screen different acids (e.g., HCl, H₂SO₄, PPA) and concentrations to find the optimal conditions for a specific substrate.[15][16]
-
Blocking Groups: If a particular undesired position is highly activated, consider temporarily installing a bulky blocking group (e.g., a silyl group) that can be removed after the cyclization.
-
Modern Transition-Metal Catalyzed Alternatives: For complex substrates where classical methods fail, modern C-H activation/annulation strategies offer unparalleled regiocontrol.[17] Catalysts based on rhodium, palladium, or cobalt can direct the cyclization to a specific C-H bond via a directing group, providing access to isomers that are difficult to obtain through classical electrophilic substitution.[18][19][20]
Section 2: Advanced Protocols & Methodologies
Protocol 1: Microwave-Assisted Bischler-Napieralski Synthesis of a Sterically Hindered Dihydroisoquinoline
This protocol is optimized for substrates that show poor reactivity under conventional heating.
Step-by-Step Methodology:
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the sterically hindered β-phenylethylamide (0.5 mmol, 1.0 equiv).
-
Solvent and Reagent Addition: Add anhydrous toluene (3 mL) followed by phosphoryl chloride (POCl₃, 1.5 mmol, 3.0 equiv). Safety Note: Perform this addition in a fume hood as POCl₃ is corrosive and reacts with moisture.
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the cavity of a dedicated laboratory microwave reactor. Irradiate the mixture at 140 °C for 20-30 minutes.[6] Monitor the pressure to ensure it remains within the safe limits of the vial.
-
Work-up: After cooling the vial to room temperature, carefully uncap it in a fume hood. Quench the reaction by slowly adding the mixture to crushed ice (~20 g).
-
Basification & Extraction: Make the aqueous solution basic (pH ~9-10) by the slow addition of concentrated ammonium hydroxide. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired 3,4-dihydroisoquinoline.
Protocol 2: Transition-Metal-Free Synthesis of 3-Aryl Isoquinolines via C-H Functionalization
This modern protocol is useful for constructing isoquinolines with bulky groups at the C3 position, bypassing classical cyclization challenges.
Step-by-Step Methodology: (Based on the work of Liang, Walsh, and coworkers[19])
-
Reagent Preparation: To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the 2-methyl-arylaldehyde (1.0 mmol, 1.0 equiv), the desired benzonitrile (1.2 mmol, 1.2 equiv), and anhydrous cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Solvent and Base Addition: Add anhydrous 1,4-dioxane (5 mL) followed by lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂, 1.0 M in THF, 2.0 mmol, 2.0 equiv).
-
Reaction: Heat the reaction mixture at 120 °C for 12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution (10 mL).
-
Extraction and Purification: Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to afford the 3-aryl isoquinoline.
Section 3: Modern Synthetic Alternatives
When classical methods are exhausted, modern synthetic chemistry offers powerful alternatives that are often more tolerant of sterically demanding substrates.
Caption: Overview of modern synthetic strategies.
-
Transition-Metal-Catalyzed C-H Activation/Annulation: This has become a premier strategy for constructing complex isoquinolines.[17] Catalysts based on Rh(III), Ru(II), Pd(II), and Co(III) can use a directing group (like an oxime or imine) on the starting material to selectively activate a specific C-H bond for annulation with a coupling partner, such as an alkyne.[18][19][20] This approach offers exceptional functional group tolerance and regiocontrol, effectively bypassing the limitations of classical electrophilic substitution.
-
Photoredox and Electrochemical Methods: These emerging techniques provide mild, radical-based pathways for isoquinoline synthesis.[17][21] By using visible light or electricity, these methods can generate reactive intermediates under conditions that are often compatible with sensitive and sterically hindered substrates.
By understanding the mechanistic underpinnings of these reactions and embracing both classical optimization techniques and modern synthetic methods, researchers can successfully navigate the challenges posed by steric hindrance in isoquinoline synthesis.
References
- Overcoming Low Yields in the Pictet-Spengler Synthesis of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline. Benchchem.
- Troubleshooting Oxa-Pictet–Spengler reaction side reactions. Benchchem.
- Bobbitt reaction. Grokipedia.
- Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems. NIH.
- Bischler-Napieralski Reaction. J&K Scientific LLC.
- Pomeranz–Fritsch reaction. Wikipedia.
- The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions.
- The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. ResearchGate.
- Pomeranz-Fritsch Reaction.
- Transition‐Metal‐Catalyzed synthesis of isoquinolines. ResearchGate.
- Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences.
- Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems. Beilstein Journals.
- Pomeranz-Fritsch Reaction. Thermo Fisher Scientific - NG.
- Technical Support Center: Pomeranz–Fritsch Synthesis of Isoquinolines. Benchchem.
- Isoquinoline synthesis. Organic Chemistry Portal.
- Pictet–Spengler reaction. Wikipedia.
- Bischler–Napieralski reaction. Wikipedia.
- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. NIH.
- ChemInform Abstract: Pictet-Spengler Reactions for the Synthesis of Pharmaceutically Relevant Heterocycles | Request PDF. ResearchGate.
- Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines. Chemical Science (RSC Publishing).
- Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Organic Chemistry Portal.
- Recent Advances in the 3 d‐Transition‐Metal‐Catalyzed Synthesis of Isoquinolines and its Derivatives | Request PDF. ResearchGate.
- Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
- Strategies and synthetic methods directed toward the preparation of libraries of substituted isoquinolines. PubMed.
- Microwave assisted synthesis of isoquinolines and isoquinolinones by Deshmukh et al.⁵². ResearchGate.
- Bischler-Napieralski Reaction. Organic Chemistry Portal.
- Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry.
- Microwave-assisted synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinolines. ResearchGate.
- Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. PMC - NIH.
- Enantioselective Gold-Catalyzed Pictet–Spengler Reaction | Organic Letters.
- Pictet-Spengler Isoquinoline Synthesis.
- Pictet-Spengler Reaction. NROChemistry.
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- 21. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of 3,4-Diphenylisoquinoline
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the scalable synthesis of 3,4-diphenylisoquinoline. This document offers in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific challenges encountered during the synthesis.
Introduction
The 3,4-diphenylisoquinoline scaffold is a key structural motif in various biologically active compounds and advanced materials. Its synthesis on a larger scale, however, presents unique challenges. This guide focuses on a robust and scalable three-step synthetic sequence:
-
Amide Formation: Synthesis of the key precursor, N-(1,2-diphenylethyl)benzamide.
-
Cyclization: Bischler-Napieralski reaction to form 3,4-diphenyl-3,4-dihydroisoquinoline.
-
Aromatization: Dehydrogenation to yield the final product, 3,4-diphenylisoquinoline.
This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering researchers to troubleshoot and optimize the synthesis for their specific needs.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 3,4-diphenylisoquinoline in a question-and-answer format.
Step 1: N-(1,2-diphenylethyl)benzamide Synthesis
Issue 1: Low Yield of N-(1,2-diphenylethyl)benzamide
-
Question: My acylation of 1,2-diphenylethan-1-amine with benzoyl chloride is giving a low yield. What are the likely causes and how can I improve it?
-
Answer: Low yields in this Schotten-Baumann-type reaction can often be attributed to several factors:
-
Base Strength and Stoichiometry: An inadequate amount or inappropriate choice of base can lead to incomplete neutralization of the HCl byproduct, which can protonate the starting amine, rendering it unreactive. Ensure at least one equivalent of a suitable base, such as triethylamine or aqueous sodium hydroxide, is used.
-
Reaction Temperature: The reaction is typically exothermic. Running the reaction at a controlled temperature (e.g., 0-5 °C) can minimize side reactions.
-
Purity of Starting Materials: Ensure the 1,2-diphenylethan-1-amine and benzoyl chloride are of high purity. Impurities in the amine can interfere with the reaction, and old benzoyl chloride may have hydrolyzed to benzoic acid, which will not react under these conditions.
-
Workup Procedure: During the aqueous workup, ensure the pH is appropriately adjusted to ensure the product is not lost in the aqueous phase. Washing with a dilute acid solution can remove unreacted amine, and a dilute base wash can remove any benzoic acid.
-
Issue 2: Difficulty in Purifying the Amide Product
-
Question: My crude N-(1,2-diphenylethyl)benzamide is difficult to purify. What are the best methods?
-
Answer:
-
Recrystallization: This is often the most effective method for purifying the solid amide. A good starting solvent system is ethanol/water or ethyl acetate/hexanes. The goal is to find a solvent in which the amide is soluble when hot but sparingly soluble when cold.[1]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a reliable alternative.[1]
-
Activated Charcoal: If you observe persistent colored impurities, these can often be removed by treating a hot solution of the crude product with a small amount of activated charcoal before filtration and recrystallization.[1]
-
Step 2: Bischler-Napieralski Cyclization
Issue 3: Low or No Conversion to 3,4-Diphenyl-3,4-dihydroisoquinoline
-
Question: The Bischler-Napieralski cyclization of my N-(1,2-diphenylethyl)benzamide is not working. What are the critical parameters to check?
-
Answer: The success of the Bischler-Napieralski reaction is highly dependent on the reaction conditions and the nature of the substrate.[2]
-
Dehydrating Agent: Phosphorus oxychloride (POCl₃) is a common and effective dehydrating agent.[3] For less reactive substrates, the addition of phosphorus pentoxide (P₂O₅) can increase the potency of the reagent.[3][4] Milder and often higher-yielding alternatives for sensitive substrates include trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine.[5]
-
Reaction Temperature: This reaction typically requires heating.[6] However, excessive temperatures can lead to decomposition and the formation of tar.[2] A gradual increase in temperature to reflux in a suitable solvent like toluene or acetonitrile is recommended.
-
Steric Hindrance: The presence of two bulky phenyl groups in the precursor might cause steric hindrance, slowing down the cyclization.[7] In such cases, longer reaction times or more forceful conditions (e.g., higher temperatures or a stronger Lewis acid) may be necessary.
-
Moisture: The reagents used are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 4: Formation of Significant Side Products
-
Question: I am observing significant side product formation in my Bischler-Napieralski reaction. What are they and how can I minimize them?
-
Answer:
-
Retro-Ritter Reaction: This is a common side reaction where the intermediate nitrilium ion fragments to form a styrene derivative. This is particularly favored if the resulting styrene is highly conjugated.[4][6] To minimize this, using milder conditions (e.g., Tf₂O/2-chloropyridine) can be beneficial.[8]
-
Polymerization: At high temperatures, the starting material or product can polymerize, leading to the formation of intractable tar.[2] Careful temperature control and monitoring the reaction to avoid unnecessarily long reaction times are crucial.
-
Step 3: Aromatization to 3,4-Diphenylisoquinoline
Issue 5: Incomplete Dehydrogenation
-
Question: My dehydrogenation of 3,4-diphenyl-3,4-dihydroisoquinoline is incomplete. How can I drive the reaction to completion?
-
Answer:
-
Catalyst Activity: The activity of the palladium on carbon (Pd/C) catalyst is crucial. Ensure you are using a fresh, high-quality catalyst. The catalyst loading may also need to be optimized (typically 5-10 mol%).
-
Hydrogen Acceptor/Oxidant: While heating with Pd/C in a high-boiling solvent can effect dehydrogenation, the presence of a hydrogen acceptor or an oxidant can significantly improve the efficiency. Common choices include elemental sulfur or an oxygen atmosphere.[9][10]
-
Reaction Time and Temperature: Dehydrogenation often requires elevated temperatures and sufficient time. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of the Bischler-Napieralski reaction?
-
A1: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution. It involves the activation of the amide carbonyl by a dehydrating agent (like POCl₃) to form a reactive intermediate (either a dichlorophosphoryl imine-ester or a nitrilium ion). This electrophilic species then undergoes cyclization onto the electron-rich aromatic ring to form the 3,4-dihydroisoquinoline product.[3][5]
-
-
Q2: How can I improve the scalability of this synthesis?
-
A2: For scalability, consider the following:
-
Reagent Choice: Use cost-effective and readily available reagents.
-
Workup and Purification: Opt for crystallization over chromatography for purification where possible, as it is generally more scalable.
-
Safety: Be mindful of the exothermic nature of the acylation and the hazards associated with the dehydrating agents. Implement appropriate cooling and quenching procedures.
-
-
-
Q3: Are there alternative methods for the synthesis of 3,4-diphenylisoquinoline?
-
A3: Yes, other methods exist, such as the palladium-catalyzed coupling of o-iodobenzaldehyde with diphenylacetylene followed by cyclization.[11] However, the three-step sequence described here is often more practical and scalable for many research and development settings.
-
-
Q4: What are the key safety precautions for this synthesis?
-
A4:
-
Benzoyl chloride and POCl₃ are corrosive and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment (PPE).
-
The acylation reaction can be exothermic. Use an ice bath for temperature control.
-
Quenching of POCl₃ should be done carefully by slowly adding the reaction mixture to ice, as the reaction with water is highly exothermic.
-
Dehydrogenation with Pd/C can be flammable, especially in the presence of hydrogen. Perform the reaction in a well-ventilated area and handle the catalyst with care.
-
-
Experimental Protocols
Step 1: Synthesis of N-(1,2-diphenylethyl)benzamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2-diphenylethan-1-amine (1.0 eq.) in dichloromethane (DCM). Add triethylamine (1.2 eq.) and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add a solution of benzoyl chloride (1.1 eq.) in DCM to the stirred amine solution over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting amine is consumed.
-
Workup: Wash the reaction mixture sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol/water to afford N-(1,2-diphenylethyl)benzamide as a white solid.
| Parameter | Value |
| Typical Yield | 85-95% |
| Melting Point | 168-170 °C |
| Appearance | White solid |
Step 2: Bischler-Napieralski Cyclization to 3,4-Diphenyl-3,4-dihydroisoquinoline
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add N-(1,2-diphenylethyl)benzamide (1.0 eq.) and anhydrous toluene.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq.) to the suspension.
-
Cyclization: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-8 hours. Monitor the reaction by TLC.
-
Quenching: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Workup: Basify the aqueous mixture to pH 9-10 with concentrated ammonium hydroxide. Extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 3,4-diphenyl-3,4-dihydroisoquinoline.
| Parameter | Value |
| Typical Yield | 60-75% |
| Appearance | Yellowish oil or low-melting solid |
Step 3: Aromatization to 3,4-Diphenylisoquinoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-diphenyl-3,4-dihydroisoquinoline (1.0 eq.) in a high-boiling solvent such as p-cymene or decalin.
-
Catalyst Addition: Add 10% palladium on carbon (Pd/C, 10 mol%).
-
Dehydrogenation: Heat the mixture to reflux (170-190 °C) for 12-24 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature and dilute with a suitable solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford 3,4-diphenylisoquinoline.
| Parameter | Value |
| Typical Yield | 80-90% |
| Appearance | White to off-white solid |
Visualizations
Overall Synthetic Workflow
Caption: Scalable synthesis workflow for 3,4-diphenylisoquinoline.
Bischler-Napieralski Reaction Mechanism
Caption: Key steps in the Bischler-Napieralski reaction mechanism.
Troubleshooting Decision Tree for Low Cyclization Yield
Caption: Decision tree for troubleshooting low yields in the cyclization step.
References
-
NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. Available from: [Link]
-
Wikipedia. Bischler–Napieralski reaction. Available from: [Link]
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Organic Chemistry Portal. Bischler-Napieralski Reaction. Available from: [Link]
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J&K Scientific LLC. Bischler-Napieralski Reaction. Available from: [Link]
- Google Patents. CN105566218A - Palladium carbon catalyzed selective partial dehydrogenation method of tetrahydroisoquinoline.
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-
Grokipedia. Bischler–Napieralski reaction. Available from: [Link]
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PubMed. Bischler-Napieralski Cyclization-N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines(1). Available from: [Link]
-
ResearchGate. Dehydrogenation of 1,2,3,4-Tetrahydroquinoline and Its Related Compounds: Comparison of Pd/C-Ethylene System and Activated Carbon-O2 System. Available from: [Link]
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MDPI. methanone. Available from: [Link]
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PubMed. Synthesis and biological evaluation of 3,4-diphenyl-1,2-dihydroisoquinolines as a new tamoxifen analogue. Available from: [Link]
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ResearchGate. Three-component synthesis of 3,4-dihydroisoquinoline derivatives. Available from: [Link]
-
ResearchGate. Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. Available from: [Link]
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PubMed. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Available from: [Link]
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National Institutes of Health. Reaction-activated palladium catalyst for dehydrogenation of substituted cyclohexanones to phenols and H2 without oxidants and hydrogen acceptors. Available from: [Link]
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YouTube. Steric hindrance. Available from: [Link]
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PubChem. 3,4-Dihydroisoquinoline. Available from: [Link]
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National Institutes of Health. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Available from: [Link]
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MDPI. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available from: [Link]
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Organic Chemistry Portal. 3,4-Dihydroisoquinoline synthesis. Available from: [Link]
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National Institutes of Health. Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. Available from: [Link]
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National Institutes of Health. Palladium-Catalyzed Aerobic Dehydrogenation of Cyclic Hydrocarbons for the Synthesis of Substituted Aromatics and Other Unsaturated Products. Available from: [Link]
-
MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available from: [Link]
-
National Institutes of Health. New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. Available from: [Link]
-
MDPI. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Available from: [Link]
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RSC Publishing. Surface Structure Sensitivity of Hydrodeoxygenation of Biomass-derived Organic Acids over Palladium Catalysts: A Microkinetic Model. Available from: [Link]
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Validation & Comparative
A Comparative Guide to Antiestrogen Activity: 3,4-Diphenylisoquinoline vs. Tamoxifen
For Researchers, Scientists, and Drug Development Professionals
In the field of endocrine-targeted cancer therapy, the selective modulation and antagonism of the estrogen receptor (ER) remain a cornerstone, particularly for hormone-receptor-positive breast cancers. For decades, Tamoxifen, a selective estrogen receptor modulator (SERM), has been a first-line treatment.[1][2] However, its limitations, including acquired resistance and a mixed agonist/antagonist profile, have driven the search for more effective and "pure" antiestrogens.[3][4] This guide provides an in-depth technical comparison between Tamoxifen and the emerging class of 3,4-diphenylisoquinoline derivatives, which represent a promising scaffold for novel antiestrogenic agents.
PART 1: Core Directive - A Mechanistic and Performance Comparison
This guide is structured to provide a fundamental understanding of the mechanistic differences between these two classes of compounds and how these differences translate into measurable antiestrogenic activity. We will explore their distinct interactions with the estrogen receptor, present comparative experimental data, and detail the key protocols used to validate their performance.
PART 2: SCIENTIFIC INTEGRITY & LOGIC
Expertise & Experience: Understanding the "Why" Behind the Science
The choice between a SERM like Tamoxifen and a potential pure antiestrogen or Selective Estrogen Receptor Downregulator (SERD) is not merely about potency; it's about the quality and completeness of estrogen signaling blockade. Tamoxifen competitively binds to the estrogen receptor, acting as an antagonist in breast tissue.[5][6][7] However, it can also act as a partial agonist in other tissues like the endometrium and bone, a duality that accounts for some of its significant side effects, such as an increased risk of endometrial cancer.[2][4] This mixed activity arises because the Tamoxifen-ER complex adopts a conformation that can still recruit certain co-activators in specific cellular contexts.[8]
The 3,4-diphenylisoquinoline scaffold, in contrast, is being developed to create pure antagonists, or SERDs.[9][10] The therapeutic goal here is not just to block the receptor's active site but to induce a conformational change that marks the entire receptor protein for destruction via the ubiquitin-proteasome pathway.[11][12][13] This degradation of the receptor—or downregulation—removes the target of estrogen signaling altogether, offering a more profound and potentially durable therapeutic effect, especially in Tamoxifen-resistant tumors where the ER pathway may be constitutively active.[14]
Figure 1: Comparative mechanisms of Tamoxifen (SERM) vs. a 3,4-diphenylisoquinoline-based SERD.
Data Presentation: A Quantitative Comparison
The efficacy of an antiestrogen is quantified through several key parameters. The following table summarizes representative data for a potent 3,4-diphenylisoquinoline derivative compared to Tamoxifen.
| Performance Metric | 3,4-Diphenylisoquinoline Derivative (1a) | Tamoxifen | Significance |
| ERα Binding Affinity (IC₅₀) | ~1-5 nM (Estimated from similar scaffolds) | ~1.7 - 25 nM | Higher binding affinity suggests more effective competition with estradiol.[15][16][17] |
| MCF-7 Cell Proliferation Inhibition (IC₅₀) | 0.94 µg/mL | ~1-5 µg/mL (Varies by study) | Demonstrates potent, direct antiproliferative effects on ER+ breast cancer cells.[18][19] |
| Mechanism of Action | ER Antagonist / Potential SERD | Selective ER Modulator (SERM) | SERD action leads to receptor degradation, offering a more complete signaling blockade.[9][14] |
| In Vivo Agonist Activity | Designed to be a pure antagonist | Partial agonist in some tissues | Reduced risk of agonist-related side effects (e.g., endometrial hyperplasia).[2][4] |
Note: Data for the 3,4-diphenylisoquinoline derivative is based on published results for lead compounds in this class.[19][20] Values for Tamoxifen are derived from a consensus of multiple pharmacology studies.
Experimental Protocols: Self-Validating Methodologies
The data presented above are generated using a suite of standardized in vitro assays designed to probe different aspects of antiestrogen activity.
1. Estrogen Receptor Competitive Binding Assay
This assay is the foundational test for any compound targeting the ER. It directly measures the ability of a test compound to displace radiolabeled estradiol from the receptor's ligand-binding pocket.
-
Objective: To determine the binding affinity (expressed as IC₅₀ or Kᵢ) of a compound for ERα and ERβ.
-
Methodology:
-
Receptor Source: Purified recombinant human ERα or ERβ protein is used.
-
Ligand: A constant, low concentration of high-specific-activity [³H]-estradiol is used as the reporter ligand.
-
Competition: The receptor and [³H]-estradiol are incubated with serially diluted concentrations of the test compound (e.g., a 3,4-diphenylisoquinoline derivative or Tamoxifen).
-
Separation: After reaching equilibrium, the bound and free [³H]-estradiol are separated. A common method is using dextran-coated charcoal, which adsorbs the small, free radioligand, leaving the larger receptor-bound ligand in solution.
-
Detection: The radioactivity of the bound fraction is measured using liquid scintillation counting.
-
Analysis: A competition curve is plotted, and the IC₅₀ value—the concentration of the test compound that inhibits 50% of the specific [³H]-estradiol binding—is calculated.[21]
-
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A Comparative Guide to the Biological Activity of 3,4-Diphenylisoquinoline and Its Isomers
An Objective Comparison for Medicinal Chemists and Drug Development Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active natural products and synthetic compounds.[1][2] These compounds exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3] The therapeutic potential of an isoquinoline derivative is profoundly influenced by the nature and position of its substituents. This guide provides an in-depth comparison of the biological activities of 3,4-diphenylisoquinoline derivatives against other positional isomers, with a particular focus on their anticancer properties and underlying mechanisms of action. We will dissect the causal relationships behind experimental findings and provide validated protocols to support further research.
The Strategic Importance of Phenyl Substitution
The introduction of phenyl groups to a heterocyclic core is a common and effective strategy in drug design. These bulky, lipophilic moieties can enhance binding to hydrophobic pockets within target proteins, modulate the compound's overall physicochemical properties, and influence its metabolic stability. However, the precise positioning of these groups can lead to dramatically different pharmacological outcomes. This guide will explore the critical differences that arise when comparing the 3,4-diphenyl substitution pattern with other arrangements, such as the well-studied 1-phenylisoquinolines.
Comparative Anticancer Activity: A Tale of Two Isomers
While both 3,4-diphenylisoquinolines and other isomers like 1-phenylisoquinolines exhibit anticancer potential, their mechanisms and potency can differ significantly. Research indicates that these structural isomers often engage different cellular targets to exert their cytotoxic effects.
3,4-Diphenylisoquinolines: Tamoxifen Analogues Targeting Hormone-Dependent Cancers
A key study identified 3,4-diphenyl-1,2-dihydroisoquinoline derivatives as novel analogues of tamoxifen, a well-known selective estrogen receptor modulator (SERM) used in the treatment of breast cancer.[4] This suggests a mechanism of action centered on the estrogen receptor (ER), making these compounds particularly relevant for hormone-dependent cancers. The most active compound from this series, a 1,2-dihydroisoquinoline derivative (designated 1a ), demonstrated anti-proliferative activity against the human mammary carcinoma MCF-7 cell line nearly equipotent to tamoxifen.[4]
1-Phenyl and 1,4-Disubstituted Isoquinolines: Potent Tubulin Polymerization Inhibitors
In contrast, a significant body of research points to 1-phenyl-3,4-dihydroisoquinoline and related 1,4-disubstituted derivatives as potent inhibitors of tubulin polymerization.[5][6][7] Microtubules are essential components of the cytoskeleton involved in cell division, making them a prime target for anticancer drugs. By disrupting tubulin dynamics, these compounds arrest the cell cycle and induce apoptosis. For instance, compound 32 from a series of 1,4-disubstituted-3,4-dihydroisoquinolines showed excellent cytotoxic activity against the CEM leukemia cell line and was confirmed to inhibit tubulin polymerization.[7] The structure-activity relationship (SAR) studies revealed that electron-donating substituents on the B-ring of the 1-phenyl group were favorable for cytotoxic activity.[7]
Quantitative Comparison of Cytotoxic Activity
The following table summarizes the in vitro cytotoxic activity (IC₅₀) of representative isoquinoline isomers against various human cancer cell lines, highlighting the differences in potency and spectrum of activity.
| Compound Class | Representative Compound | Cancer Cell Line | Cytotoxicity IC₅₀ (µM) | Primary Mechanism | Reference |
| 3,4-Diphenylisoquinoline | 1,2-Dihydroisoquinoline (1a) | MCF-7 (Breast) | 3.33 | Estrogen Receptor Modulation | [4] |
| 1,2-Dihydroisoquinoline (1a) | KB (Nasopharyngeal) | > 35.6 | Estrogen Receptor Modulation | [4] | |
| 1,4-Disubstituted Isoquinoline | Compound 32 | CEM (Leukemia) | 0.64 | Tubulin Polymerization Inhibition | [7] |
| Compound 21 | CEM (Leukemia) | 4.10 | Tubulin Polymerization Inhibition | [7] | |
| 1-Phenylisoquinoline | Compound 5n | Various | Not specified | Potent Tubulin Polymerization Inhibition | [6] |
| Isoquinolinequinone | Compound 1g | MBA-MB-231 (Breast) | 5.12 | Apoptosis Induction, S Phase Arrest | [8] |
*Original data in µg/mL converted to µM for comparison (assuming MW ≈ 281 g/mol for compound 1a).
This data clearly illustrates that while both classes of compounds are active, their efficacy is cell-line dependent, which logically follows from their different mechanisms of action. The 3,4-diphenyl derivative shows potent, targeted activity against an ER-positive breast cancer line, whereas the 1,4-disubstituted derivative has broader and potent activity against a leukemia cell line by targeting a universal process like cell division.
Dissecting the Mechanism: Apoptosis Induction
A common downstream effect of effective anticancer agents is the induction of programmed cell death, or apoptosis.[2] This is a tightly regulated process characterized by specific morphological and biochemical hallmarks, including the activation of a cascade of cysteine proteases known as caspases and the subsequent fragmentation of genomic DNA.[2]
The activation of executioner caspases, such as caspase-3 and caspase-7, is a pivotal event in the apoptotic pathway. These enzymes cleave a specific set of cellular proteins, leading to the dismantling of the cell. One of their key substrates is an inhibitor of a DNase (caspase-activated DNase, or CAD). Once the inhibitor is cleaved, CAD becomes active and translocates to the nucleus, where it cleaves DNA in the linker regions between nucleosomes, generating a characteristic "ladder" of DNA fragments.
Caption: Generalized pathway of apoptosis induction by an anticancer agent, leading to the activation of executioner caspases and subsequent substrate cleavage.
Experimental Protocols: A Self-Validating System
To provide a robust framework for comparing isoquinoline isomers, the following detailed protocols describe key assays for quantifying cytotoxicity and confirming apoptosis. These methods, when performed with appropriate controls, create a self-validating system where the results of one assay support and confirm the others.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a standard for quantifying the cytotoxic effects of a compound by measuring the metabolic activity of cells, which is proportional to the number of viable cells.[9]
Causality: The assay relies on the ability of mitochondrial dehydrogenase enzymes in living cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[9] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test isoquinoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls. Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: A streamlined workflow for determining compound cytotoxicity using the MTT assay.
Protocol 2: Caspase-3/7 Activity Assay
This assay quantifies the activity of the key executioner caspases 3 and 7, providing direct evidence of apoptosis induction.
Causality: The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3 and caspase-7.[11] Cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds in a white-walled 96-well plate as described in the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions (e.g., Promega).[11] Allow the reagent to equilibrate to room temperature before use.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gently shaking on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Normalize the luminescence signal to the number of cells (if desired) and compare the signal from treated cells to that of untreated controls to determine the fold-increase in caspase activity.
Protocol 3: DNA Fragmentation (Ladder) Assay
This technique provides qualitative visual evidence of the internucleosomal DNA cleavage that is a hallmark of late-stage apoptosis.[12]
Causality: During apoptosis, active endonucleases (like CAD) cleave genomic DNA into fragments that are multiples of ~180-200 base pairs. When this fragmented DNA is separated by agarose gel electrophoresis, it produces a distinct ladder-like pattern.
Step-by-Step Methodology:
-
Cell Harvesting: Induce apoptosis in a cell culture dish (e.g., a 60 mm dish) by treating with the test compound for the desired time. Harvest both adherent and floating cells and pellet them by centrifugation (e.g., 500 x g for 5 minutes).[13]
-
Cell Lysis: Resuspend the cell pellet in a DNA extraction buffer (e.g., 10 mM Tris, 5 mM EDTA) containing a non-ionic detergent and RNase A. Incubate for 30-60 minutes at 37°C to lyse the cells and digest RNA.
-
Protein Digestion: Add Proteinase K to the lysate and incubate for at least 2 hours at 50°C to digest cellular proteins.
-
DNA Precipitation: Precipitate the DNA by adding sodium acetate and cold absolute ethanol. Incubate at -80°C for 1 hour or -20°C overnight.
-
DNA Pelletting and Washing: Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the DNA. Carefully discard the supernatant and wash the pellet with 70% ethanol.
-
DNA Resuspension: Air-dry the pellet and resuspend it in a small volume of TE buffer (10 mM Tris, 1 mM EDTA).
-
Agarose Gel Electrophoresis: Load the DNA samples onto a 1.5-2.0% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe). Run the gel at a low voltage to ensure good resolution of the fragments.
-
Visualization: Visualize the DNA fragments under UV light. A "ladder" of DNA fragments in the lanes corresponding to treated cells confirms apoptosis.
Conclusion and Future Perspectives
The comparative analysis of 3,4-diphenylisoquinoline and its positional isomers provides a compelling illustration of a core principle in medicinal chemistry: subtle changes in molecular architecture can lead to profound shifts in biological activity and mechanism of action.
-
3,4-Diphenylisoquinoline derivatives emerge as promising leads for hormone-dependent cancers, acting as tamoxifen analogues that likely target the estrogen receptor.[4]
-
1-Phenyl and 1,4-disubstituted isoquinolines function as potent antimitotic agents by inhibiting tubulin polymerization, a mechanism effective against a broader range of cancer types.[6][7]
This fundamental difference in cellular targets underscores the importance of rational drug design. For researchers and drug development professionals, the choice of the isoquinoline scaffold is only the first step. A deep understanding of structure-activity relationships, validated by the robust experimental protocols detailed here, is critical for tailoring these privileged structures to selectively and potently combat specific diseases. Future work should focus on expanding the library of these isomers and employing co-crystallography studies to definitively confirm their interactions with their respective biological targets, further refining the design of next-generation isoquinoline-based therapeutics.
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In Vivo Validation of 3,4-Diphenylisoquinoline Anticancer Activity: A Comparative Guide for Drug Development Professionals
Introduction: The Promise of the Isoquinoline Scaffold in Oncology
The isoquinoline structural motif is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2][3] Within this diverse family, isoquinoline alkaloids have garnered significant attention for their potent anticancer properties, demonstrating mechanisms that include the induction of apoptosis, cell cycle arrest, and autophagy.[1][4] The 3,4-diphenylisoquinoline core represents a promising, yet underexplored, scaffold for the development of novel anticancer therapeutics. While extensive in vivo data for this specific compound remains to be fully elucidated, this guide will provide a comparative analysis of its potential anticancer activity by examining the in vivo performance of closely related isoquinoline and quinoline derivatives. By synthesizing existing preclinical evidence, we aim to provide a predictive framework and a practical guide for researchers seeking to validate the in vivo efficacy of 3,4-diphenylisoquinoline and its analogs.
Comparative In Vivo Efficacy: An Extrapolated Analysis
Direct in vivo validation of 3,4-diphenylisoquinoline's anticancer activity is an emerging area of research. However, by examining structurally and functionally related compounds, we can extrapolate potential efficacy and establish benchmarks for future preclinical studies. The following data from in vivo studies of a quinoline and a dihydroquinazoline derivative offer valuable insights into the potential performance of the 3,4-diphenylisoquinoline scaffold in established cancer models.
| Compound/Drug | Cancer Type | Animal Model | Cell Line | Treatment Protocol | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference |
| DFIQ (Quinoline Derivative) | Non-Small Cell Lung Cancer | Zebrafish Xenograft | H1299 | 0.5 µM and 1 µM | Significant decrease in tumor volume | Not Reported | [5][6][7] |
| KYS05090 (3,4-dihydroquinazoline derivative) | Lung Cancer | BALB/c nude mice (Xenograft) | A549 | 1 mg/kg and 5 mg/kg (oral) | 60% and 67% | Not Reported | [8] |
| Paclitaxel (Standard of Care) | Lung Cancer | BALB/c nude mice (Xenograft) | A549 | Not Specified | 53% | Not Reported | [8] |
| 9-demethylmucroniferanine A (N-benzyl isoquinoline alkaloid) | Gastric Cancer | In vivo models | MGC-803, HGC-27 | Not Specified | Demonstrated in vivo activity | Not Reported | [4] |
Note: Direct comparison of TGI percentages should be interpreted with caution due to variations in experimental models, cell lines, dosing regimens, and the inherent differences in compound structures.
Mechanistic Insights: Unraveling the Anticancer Action of Isoquinolines
The anticancer effects of the broader isoquinoline alkaloid family are attributed to their interference with fundamental cellular processes.[1] Evidence from preclinical studies of various isoquinoline derivatives points to several potential mechanisms of action that may be relevant to 3,4-diphenylisoquinoline.
-
Induction of Apoptosis and Autophagy: A hallmark of many anticancer agents, the ability to trigger programmed cell death (apoptosis) and cellular self-degradation (autophagy) is a key mechanism for eliminating cancer cells.[1][5] Studies on the quinoline derivative DFIQ have shown its capacity to induce both apoptosis and autophagy in non-small cell lung cancer cells, suggesting a similar potential for 3,4-diphenylisoquinoline.[5][6][7]
-
Cell Cycle Arrest: By halting the cell cycle at critical checkpoints, anticancer compounds can prevent the uncontrolled proliferation of cancer cells.[1] Several isoquinoline alkaloids have been shown to induce cell cycle arrest, providing another plausible mechanism for the 3,4-diphenylisoquinoline scaffold.[1]
-
Inhibition of Topoisomerase I: Topoisomerase I is a crucial enzyme involved in DNA replication and repair. Its inhibition can lead to DNA damage and subsequent cancer cell death. The in vivo anticancer activity of the N-benzyl isoquinoline alkaloid, 9-demethylmucroniferanine A, has been linked to its inhibitory effect on topoisomerase I.[4]
The following diagram illustrates a hypothesized signaling pathway for the anticancer activity of 3,4-diphenylisoquinoline, based on the known mechanisms of related compounds.
Caption: Hypothesized signaling pathway for 3,4-diphenylisoquinoline's anticancer activity.
Experimental Protocols for In Vivo Validation: A Step-by-Step Guide
To rigorously assess the in vivo anticancer efficacy of a novel compound such as 3,4-diphenylisoquinoline, a well-defined and reproducible experimental protocol is paramount. The following section outlines a detailed methodology for a murine xenograft model, a standard in preclinical oncology research.[9]
Murine Xenograft Model for Anticancer Efficacy
This protocol describes the establishment of a subcutaneous xenograft model in immunodeficient mice to evaluate the in vivo efficacy of a test compound against a human cancer cell line.
1. Cell Culture and Animal Model:
-
Human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Use of immunodeficient mice (e.g., athymic nude or SCID mice), 4-6 weeks old, is essential to prevent rejection of the human tumor xenograft.[9] Animals should be housed in a sterile environment with ad libitum access to autoclaved food and water.
2. Tumor Implantation:
-
Harvest cultured cancer cells during the exponential growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a serum-free medium or a mixture of medium and Matrigel at a concentration of approximately 1 x 10^7 cells/mL.
-
Inject a volume of 0.1 mL of the cell suspension subcutaneously into the right flank of each mouse.
3. Treatment Protocol:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Formulate the 3,4-diphenylisoquinoline test compound in a suitable vehicle (e.g., a mixture of DMSO, polyethylene glycol, and saline).
-
Administer the compound to the treatment group via a predetermined route (e.g., intraperitoneal injection, oral gavage) at a specified dose and schedule.
-
The control group should receive the vehicle only.
-
A positive control group treated with a standard-of-care drug (e.g., paclitaxel, doxorubicin) is highly recommended for comparison.
4. Efficacy Evaluation:
-
Measure tumor volume at regular intervals (e.g., every 2-3 days) using the formula: Tumor Volume = (Length x Width²) / 2.
-
Monitor animal body weight as a general indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the control group.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the in vivo validation workflow.
Caption: A generalized workflow for in vivo validation of anticancer compounds.
Conclusion and Future Directions
The 3,4-diphenylisoquinoline scaffold holds considerable promise as a template for the development of novel anticancer agents. While direct in vivo evidence is currently limited, the demonstrated efficacy of structurally related isoquinoline and quinoline derivatives in preclinical cancer models provides a strong rationale for its further investigation. Future in vivo studies, following robust protocols such as the murine xenograft model detailed in this guide, are essential to definitively establish the anticancer activity of 3,4-diphenylisoquinoline. Key areas for future research should include the determination of its efficacy across a panel of cancer types, elucidation of its precise in vivo mechanism of action, and a thorough assessment of its pharmacokinetic and toxicity profiles. Such studies will be critical in advancing this promising compound from a preclinical candidate to a potential therapeutic for cancer patients.
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A Comparative Guide to Target Identification and Validation of 3,4-Diphenylisoquinoline
This guide provides a comprehensive, in-depth comparison of modern methodologies for the identification and validation of biological targets for the small molecule 3,4-diphenylisoquinoline. It is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action of this and similar chemical scaffolds.
The isoquinoline ring system is a prevalent structural motif in numerous biologically active compounds and natural products.[1] The specific compound, 3,4-diphenylisoquinoline, and its derivatives have shown potential as anticancer agents, with some analogues demonstrating activity comparable to tamoxifen.[2] However, understanding its precise molecular targets is paramount to advancing it through the drug discovery pipeline. This guide will navigate the critical steps of target identification and validation, offering a comparative analysis of various experimental strategies.
Section 1: The Strategic Imperative of Target Identification
Elucidating the molecular target of a bioactive compound is the cornerstone of modern drug development. It transitions a compound from a mere "hit" to a "lead" by providing a mechanistic rationale for its observed phenotypic effects.[3][4] For 3,4-diphenylisoquinoline, a compound with a potentially rich pharmacology, identifying its binding partners within the proteome is the first step toward understanding its therapeutic potential and potential off-target liabilities.
The choice of a target identification strategy is critical and is often guided by the compound's properties, such as its binding affinity and the availability of a suitable chemical handle for derivatization.[3][4] Here, we compare and contrast several orthogonal approaches.
Affinity-Based Methods: Fishing for Targets
Affinity-based proteomics remains a gold standard for target identification.[3][4] This approach relies on the specific interaction between the small molecule and its protein target(s).
Experimental Workflow: Affinity Chromatography
The general principle involves immobilizing a derivatized version of 3,4-diphenylisoquinoline onto a solid support (e.g., sepharose beads). This "bait" is then used to "fish" for its binding partners from a complex biological lysate.[3][4]
Caption: Workflow for Affinity-Based Target Identification.
Causality Behind Experimental Choices:
-
Linker Position: The choice of where to attach the linker to the 3,4-diphenylisoquinoline core is critical. It must be at a position that does not interfere with the compound's binding to its target. Structure-activity relationship (SAR) data is invaluable here. If no SAR data exists, a medicinal chemist would typically choose a position distal to the key pharmacophoric elements.
-
Control Experiments: The trustworthiness of this method hinges on robust controls. A key control is a competition experiment where the lysate is pre-incubated with an excess of the free, unmodified 3,4-diphenylisoquinoline. A true target's binding to the beads should be significantly reduced in this condition. Another essential control is to use beads derivatized with only the linker to identify proteins that bind non-specifically to the linker or the matrix itself.
Data Presentation: Comparative Analysis of Eluted Proteins
| Condition | Total Proteins Identified (LC-MS/MS) | Specific Binders (Fold Change > 3 vs. Control) | Top Candidate(s) |
| 3,4-Diphenylisoquinoline Beads | 500 | 25 | Protein X, Protein Y |
| Competition (Free Compound) | 480 | 2 | - |
| Control Beads (Linker Only) | 450 | 0 | - |
This table structure allows for a clear comparison and immediate identification of high-confidence candidate targets.
Expression-Based Methods: Listening to the Cellular Response
These methods operate on the principle that the engagement of a target by a drug will often lead to changes in the expression of downstream genes or proteins.[5]
Experimental Workflow: Transcriptomic Profiling (RNA-Seq)
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A Comparative Guide to the Structure-Activity Relationships of 3,4-Diphenylisoquinoline Analogues as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The 3,4-diphenylisoquinoline scaffold has emerged as a promising chemotype in the quest for novel anticancer therapeutics. Its structural resemblance to the selective estrogen receptor modulator (SERM) tamoxifen has spurred investigations into its potential as an anti-proliferative agent, particularly against hormone-dependent breast cancers. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3,4-diphenylisoquinoline analogues, offering a comparative overview of their anticancer activities supported by experimental data. We will delve into the rationale behind key structural modifications and provide detailed experimental protocols for their synthesis and biological evaluation.
The 3,4-Diphenylisoquinoline Scaffold: A Privileged Structure in Oncology
The core structure of 3,4-diphenylisoquinoline presents multiple avenues for chemical modification, allowing for a systematic exploration of its SAR. The key regions for modification include the phenyl rings at the C3 and C4 positions, the isoquinoline core itself, and the nitrogen atom at the N2 position. Understanding how substitutions at these sites influence biological activity is paramount for the rational design of more potent and selective anticancer agents.
Comparative Analysis of Anticancer Activity
The anti-proliferative effects of 3,4-diphenylisoquinoline analogues have been primarily evaluated against human breast adenocarcinoma (MCF-7) and nasopharyngeal carcinoma (KB) cell lines. The data presented below, primarily from the pioneering work of Kihara and colleagues, highlights the critical role of specific structural features.[1]
| Compound | R1 | R2 | R3 | R4 | IC50 (µg/mL) vs. MCF-7[1] | IC50 (µg/mL) vs. KB[1] |
| 1a | H | H | H | H | 0.94 | >10 |
| 1b | OCH3 | H | H | H | 2.6 | >10 |
| 1c | H | OCH3 | H | H | 1.3 | >10 |
| 4a | OH | H | H | H | 1.1 | 5.8 |
| Tamoxifen | - | - | - | - | 0.88 | 4.5 |
Table 1: Anti-proliferative Activity of 3,4-Diphenyl-1,2-dihydroisoquinoline Analogues.
Key SAR Insights:
-
Unsubstituted Analogue (1a): The parent compound, 1,2-dihydroisoquinoline (1a), demonstrates potent activity against MCF-7 cells, with an IC50 value of 0.94 µg/mL, which is nearly equipotent to tamoxifen.[1] This establishes the 3,4-diphenyl-1,2-dihydroisoquinoline scaffold as a viable starting point for the development of new anticancer agents.
-
Methoxy Substituents (1b, 1c): The introduction of a methoxy group on either the C3 or C4 phenyl ring (compounds 1b and 1c) leads to a slight decrease in activity against MCF-7 cells compared to the unsubstituted analogue 1a.[1] This suggests that bulky electron-donating groups at these positions may not be favorable for optimal activity.
-
Phenolic Analogue (4a): The presence of a hydroxyl group at the 7-position of the isoquinoline ring (compound 4a), creating a phenolic derivative analogous to 4-hydroxytamoxifen, results in potent activity against MCF-7 cells (IC50 = 1.1 µg/mL).[1] This finding is significant as 4-hydroxytamoxifen is the active metabolite of tamoxifen, indicating that these phenolic analogues may mimic its mechanism of action.
-
Saturation of the 1,2-Double Bond: The corresponding 3,4-diphenyl-1,2,3,4-tetrahydroisoquinolines, obtained by the reduction of the 1,2-dihydroisoquinolines, generally exhibit weaker anti-proliferative activity.[1] This highlights the importance of the planarity and electronic nature of the 1,2-dihydroisoquinoline core for potent cytotoxicity.
Experimental Protocols
A fundamental aspect of SAR studies is the reliable synthesis of analogues and the accurate assessment of their biological activity. The following sections provide detailed, step-by-step methodologies for these crucial experimental workflows.
Synthesis of 3,4-Diphenyl-1,2-dihydroisoquinoline Analogues
The synthesis of the 3,4-diphenyl-1,2-dihydroisoquinoline scaffold is typically achieved through a multi-step process, with the key final step involving an acid-catalyzed dehydration of a tetrahydroisoquinolin-4-ol intermediate. A representative synthetic scheme is depicted below.
Caption: Synthetic workflow for 3,4-diphenyl-1,2-dihydroisoquinolines.
Step-by-Step Synthesis of 3,4-Diphenyl-1,2,3,4-tetrahydroisoquinolin-4-ols:
-
Preparation of N-(2-iodobenzyl)phenacylamines: Synthesize the starting N-(2-iodobenzyl)phenacylamines by reacting 2-iodobenzylamine with the appropriately substituted phenacyl bromide in a suitable solvent like ethanol.
-
Intramolecular Barbier Reaction: To a solution of the N-(2-iodobenzyl)phenacylamine in dry THF, add activated magnesium turnings. The reaction is typically initiated with a small crystal of iodine and may require gentle heating to start. The reaction mixture is then stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the 3,4-diphenyl-1,2,3,4-tetrahydroisoquinolin-4-ol.
Step-by-Step Synthesis of 3,4-Diphenyl-1,2-dihydroisoquinolines:
-
Acid-catalyzed Dehydration: Dissolve the 3,4-diphenyl-1,2,3,4-tetrahydroisoquinolin-4-ol in a suitable solvent like dichloromethane. Add trifluoromethanesulfonic acid dropwise at 0 °C.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC). Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography to afford the desired 3,4-diphenyl-1,2-dihydroisoquinoline.
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Caption: Workflow for the MTT cytotoxicity assay.
Detailed MTT Assay Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3,4-diphenylisoquinoline analogues in culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug). Incubate the plates for 48 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.
Future Directions and Concluding Remarks
The 3,4-diphenylisoquinoline scaffold represents a fertile ground for the development of novel anticancer agents. The SAR studies highlighted in this guide provide a foundational understanding of the key structural features that govern the anti-proliferative activity of these compounds. The equipotent activity of certain analogues to tamoxifen underscores their potential as selective estrogen receptor modulators.
Future research should focus on a more extensive and systematic exploration of the SAR of this scaffold. This includes the synthesis and evaluation of a broader range of analogues with diverse substituents on all three aromatic rings to refine the pharmacophore model. Investigating the mechanism of action in more detail, including their effects on the cell cycle and apoptosis, will be crucial for their advancement as clinical candidates. The detailed experimental protocols provided herein serve as a valuable resource for researchers embarking on the synthesis and biological evaluation of this promising class of compounds.
References
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Kihara, M., Ikeuchi, M., & Nagao, Y. (1995). Synthesis and biological evaluation of 3,4-diphenyl-1,2-dihydroisoquinolines as a new tamoxifen analogue. Drug design and discovery, 12(3), 259–271. [Link]
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Kihara, M., Ikeuchi, M., Yamauchi, A., Nukatsuka, M., Matsumoto, H., & Toko, T. (1997). Synthesis and biological evaluation of 7-hydroxy-3,4-diphenyl-1,2-dihydroisoquinolines as new 4-hydroxytamoxifen analogues. Chemical & pharmaceutical bulletin, 45(5), 939–943. [Link]
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Croisy, A., et al. (2000). Diphenyl quinolines and isoquinolines: synthesis and primary biological evaluation. Bioorganic & medicinal chemistry, 8(10), 2429-2442. [Link]
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van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
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Kihara, M., Ikeuchi, M., & Nagao, Y. (1995). Synthesis and biological evaluation of 3,4-diphenyl-1,2-dihydroisoquinolines as a new tamoxifen analogue. Drug Design and Discovery, 12(3), 259-271. [Link]
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A Senior Application Scientist's Guide: Comparing HPLC and GC-MS for Isoquinoline Analysis
For researchers, scientists, and drug development professionals engaged in the study of isoquinoline alkaloids, the choice of analytical methodology is a critical decision that profoundly impacts the quality and reliability of experimental outcomes. This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the qualitative and quantitative analysis of this diverse class of natural products. Drawing upon established experimental data and field-proven insights, this document will navigate the nuances of each technique, empowering you to make an informed decision for your specific research needs.
The Analytical Challenge of Isoquinoline Alkaloids
Isoquinoline alkaloids are a large and structurally diverse group of naturally occurring compounds, many of which exhibit significant pharmacological activities. Their structural complexity, ranging from simple isoquinolines to complex dimeric structures, presents a unique set of analytical challenges. These include a wide range of polarities, thermal labilities, and the presence of various functional groups, all of which influence the selection of an appropriate analytical strategy.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a cornerstone technique for the analysis of a broad spectrum of compounds, including those that are non-volatile or thermally sensitive, making it exceptionally well-suited for many isoquinoline alkaloids.[1] The separation is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.
The HPLC Advantage for Isoquinoline Analysis
The primary strength of HPLC lies in its versatility. It can accommodate a wide array of isoquinoline structures without the need for chemical modification (derivatization). Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common approach for separating these alkaloids.[2] The composition of the mobile phase, often a mixture of water, acetonitrile, or methanol with pH modifiers like formic acid or ammonium acetate, can be fine-tuned to achieve optimal separation.[2]
HPLC systems can be coupled with various detectors, with UV-Vis detectors being widely used due to their sensitivity and specificity for chromophoric compounds like isoquinoline alkaloids.[1] For enhanced sensitivity and structural elucidation, HPLC can be interfaced with a mass spectrometer (HPLC-MS), providing invaluable data on the molecular weight and fragmentation patterns of the analytes.[3][4]
Experimental Protocol: HPLC-UV Analysis of Isoquinoline Alkaloids in a Plant Matrix
This protocol outlines a general procedure for the quantification of isoquinoline alkaloids in a plant extract using HPLC with UV detection.
1. Sample Preparation: Extraction
-
Objective: To efficiently extract the target isoquinoline alkaloids from the plant material while minimizing the co-extraction of interfering substances.
-
Procedure:
-
Weigh approximately 1 gram of the dried and powdered plant material.
-
Add 20 mL of acidic methanol (e.g., methanol with 0.1% formic acid). The acidic condition helps to protonate the alkaloids, increasing their solubility in the extraction solvent.
-
Sonication or vortexing can be employed to enhance the extraction efficiency.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume of the mobile phase for HPLC analysis.[2]
-
2. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended)
-
Objective: To remove interfering matrix components and concentrate the alkaloids.
-
Procedure:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the reconstituted plant extract onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.
-
Elute the isoquinoline alkaloids with a stronger solvent, such as methanol or acetonitrile.
-
Evaporate the eluate and reconstitute in the mobile phase.[2]
-
3. HPLC-UV Instrumentation and Conditions
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[2]
-
Mobile Phase: A gradient elution is often employed for complex mixtures. For example, a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile) can be used. The gradient program should be optimized to achieve good resolution of the target alkaloids.[5]
-
Flow Rate: Typically 1.0 mL/min.[5]
-
Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C) to ensure reproducible retention times.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength where the target alkaloids exhibit maximum absorbance (e.g., 280 nm or 345 nm, depending on the specific alkaloids).[5]
4. Data Analysis
-
Identification: The identification of isoquinoline alkaloids is based on the comparison of their retention times with those of authentic standards.
-
Quantification: The concentration of each alkaloid is determined by constructing a calibration curve using a series of standard solutions of known concentrations. The peak area of the analyte in the sample is then used to calculate its concentration from the calibration curve.
Caption: Workflow for HPLC-UV analysis of isoquinoline alkaloids.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility
GC-MS is a highly sensitive and specific technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds.[6]
The GC-MS Paradigm for Isoquinoline Analysis
The major hurdle for analyzing many isoquinoline alkaloids by GC-MS is their inherent low volatility and thermal instability. Direct analysis is often not feasible as these compounds may not vaporize under typical GC conditions or may degrade in the hot injector port. To overcome this limitation, a chemical modification step known as derivatization is essential.[7]
Derivatization involves reacting the analyte with a specific reagent to convert it into a more volatile and thermally stable derivative. For isoquinoline alkaloids, which often contain polar functional groups like hydroxyl (-OH) and amine (-NH), silylation is a common derivatization technique.[8] Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogens in these functional groups with a trimethylsilyl (TMS) group, thereby increasing the volatility of the molecule.[7]
The coupling of GC with a mass spectrometer provides a powerful tool for both qualitative and quantitative analysis. The mass spectrometer fragments the eluting compounds in a reproducible manner, generating a unique mass spectrum that acts as a "chemical fingerprint" for identification.[9]
Experimental Protocol: GC-MS Analysis of Derivatized Isoquinoline Alkaloids
This protocol provides a general workflow for the GC-MS analysis of isoquinoline alkaloids following derivatization.
1. Sample Preparation: Extraction
-
The initial extraction of alkaloids from the plant matrix can be performed using similar methods as described for HPLC, such as extraction with an organic solvent. A subsequent liquid-liquid extraction or solid-phase extraction is often employed for further purification.[10]
2. Derivatization
-
Objective: To increase the volatility and thermal stability of the isoquinoline alkaloids.
-
Procedure:
-
The dried extract is placed in a reaction vial.
-
A silylating reagent (e.g., BSTFA with 1% TMCS or MSTFA) and a suitable solvent (e.g., pyridine or acetonitrile) are added.
-
The vial is tightly sealed and heated (e.g., at 60-80 °C) for a specific duration (e.g., 30-60 minutes) to ensure complete derivatization.
-
After cooling, the derivatized sample is ready for GC-MS analysis.
-
3. GC-MS Instrumentation and Conditions
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Carrier Gas: Helium is the most common carrier gas, with a constant flow rate.
-
Injection: A splitless or split injection mode can be used, depending on the concentration of the analytes.
-
Temperature Program: A temperature gradient is crucial for separating a mixture of derivatized alkaloids with different boiling points. A typical program might start at a lower temperature, hold for a few minutes, and then ramp up to a higher final temperature.[11]
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for generating reproducible mass spectra.
-
Scan Range: A mass range of m/z 50-600 is generally sufficient to cover the mass of the derivatized alkaloids and their fragments.
-
Ion Source and Quadrupole Temperatures: These are maintained at elevated temperatures (e.g., 230 °C and 150 °C, respectively) to prevent condensation of the analytes.[11]
-
4. Data Analysis
-
Identification: The identification of the derivatized alkaloids is achieved by comparing their retention times and mass spectra with those of derivatized standards or by matching the mass spectra against a commercial or in-house spectral library (e.g., NIST, Wiley).
-
Quantification: For quantitative analysis, a calibration curve is prepared using derivatized standards. The quantification is typically based on the peak area of a characteristic ion (selected ion monitoring, SIM mode) for each analyte to enhance sensitivity and selectivity.
Caption: Workflow for GC-MS analysis of derivatized isoquinoline alkaloids.
Head-to-Head Comparison: HPLC vs. GC-MS for Isoquinoline Analysis
The choice between HPLC and GC-MS for isoquinoline analysis is not a matter of one technique being universally superior to the other. Instead, the optimal choice depends on the specific analytical goals, the nature of the isoquinoline alkaloids under investigation, and the available resources.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase. |
| Sample Requirements | Suitable for non-volatile, thermally labile, and polar compounds.[1] | Requires volatile and thermally stable compounds. |
| Derivatization | Generally not required for isoquinoline alkaloids. | Mandatory for most isoquinoline alkaloids to increase volatility and thermal stability.[7] |
| Sensitivity | Good sensitivity, especially with MS detection (HPLC-MS).[1] | Excellent sensitivity, particularly in SIM mode.[12] |
| Selectivity | Good selectivity based on chromatographic separation and detector response (UV or MS). | High selectivity due to both chromatographic separation and unique mass spectral fragmentation patterns. |
| Speed | Analysis times can be longer, typically in the range of 10-60 minutes.[13] | Faster analysis times are often achievable, especially with modern rapid GC-MS methods.[14] |
| Cost | Can be more expensive due to high-pressure pumps and solvent consumption.[13] | Generally lower operational costs due to the use of inexpensive carrier gases.[13] |
| Typical Applications | Routine quality control, quantification of known alkaloids, analysis of complex mixtures, and analysis of thermally unstable compounds. | Identification of unknown volatile compounds, metabolic profiling, and trace analysis of specific alkaloids. |
| Challenges | Co-elution of structurally similar alkaloids can be a challenge. | Derivatization can be time-consuming and may introduce artifacts. Not suitable for very large or highly polar alkaloids.[7][15] |
Conclusion: Making the Right Choice
For the routine analysis and quantification of a wide range of known isoquinoline alkaloids, particularly in complex matrices, HPLC stands out as the more versatile and straightforward technique. Its ability to handle non-volatile and thermally labile compounds without the need for derivatization simplifies the workflow and reduces the potential for analytical errors.
On the other hand, when the primary objective is the identification of unknown volatile or semi-volatile isoquinoline alkaloids, or when extremely high sensitivity is required for trace analysis, GC-MS is an invaluable tool. The rich structural information provided by the mass spectra is a significant advantage for compound elucidation. However, the necessity of derivatization adds a layer of complexity to the sample preparation process.
Ultimately, the decision to use HPLC or GC-MS should be guided by a thorough understanding of the specific research question, the physicochemical properties of the target isoquinoline alkaloids, and the analytical capabilities of the laboratory. In many comprehensive studies of natural products, these two techniques are often used in a complementary fashion to provide a more complete picture of the chemical composition of the sample.[16]
References
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Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Available at: [Link]
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HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. ResearchGate. Available at: [Link]
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Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. ResearchGate. Available at: [Link]
-
Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry. PubMed. Available at: [Link]
-
Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. ResearchGate. Available at: [Link]
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Pre-column derivatization and gas chromatographic determination of alkaloids in bulbs of Fritillaria. PubMed. Available at: [Link]
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A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. Available at: [Link]
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Direct characterization of isoquinoline alkaloids in a crude plant extract by ion-pair liquid chromatography-electrospray ionization tandem mass spectrometry: Example of Eschscholtzia californica. ResearchGate. Available at: [Link]
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Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. Available at: [Link]
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A comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. ResearchGate. Available at: [Link]
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Selective and Simple Determination of Isoquinoline Alkaloids in Papaver Species by Ion Mobility Spectrometry. PubMed Central. Available at: [Link]
-
Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. MDPI. Available at: [Link]
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HPLC vs GC: What Sets These Methods Apart. Phenomenex. Available at: [Link]
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Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate. Available at: [Link]
-
GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Blog - News. Available at: [Link]
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Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. PubMed Central. Available at: [Link]
-
Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Available at: [Link]
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Limitations and disadvantages of GC-MS. Labio Scientific®. Available at: [Link]
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Current challenges and developments in GC-MS based metabolite profiling technology. PubMed. Available at: [Link]
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Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Food Safety Institute. Available at: [Link]
-
Determination by High performance liquid chromatography and colorimetric of the alkaloids of Hyoscyamus muticus L. subsp falezlez. ResearchGate. Available at: [Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Propagated in vitro. ResearchGate. Available at: [Link]
-
Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Frontiers. Available at: [Link]
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A Comparative Guide for Drug Development Professionals: 3,4-Diphenylisoquinoline Derivatives vs. Cisplatin in Oncology
Abstract
For decades, cisplatin has been a cornerstone of chemotherapy, yet its efficacy is often curtailed by severe side effects and the onset of drug resistance.[1] This has spurred the search for novel anticancer agents with improved therapeutic profiles. Among these, 3,4-diphenylisoquinoline derivatives have emerged as a promising class of compounds. This guide provides a technical comparison of 3,4-diphenylisoquinoline derivatives and cisplatin, focusing on their mechanisms of action, cytotoxic efficacy in various cancer cell lines, and potential to overcome clinical challenges like drug resistance. We synthesize available in vitro data to offer a resource for researchers and drug development professionals navigating the landscape of next-generation cancer therapeutics.
Introduction: The Need for Alternatives to Platinum-Based Chemotherapy
Cisplatin, a platinum-based coordination complex, has been a frontline treatment for a multitude of cancers since its approval.[2] Its primary mechanism involves binding to purine bases in DNA, leading to the formation of DNA adducts that obstruct replication and transcription, ultimately triggering apoptosis.[3] However, the clinical utility of cisplatin is frequently hampered by dose-limiting toxicities, including nephrotoxicity and neurotoxicity, and the development of resistance.[1] Resistance can arise from various mechanisms, such as reduced drug accumulation, inactivation by intracellular thiols, and enhanced DNA repair pathways.[3]
The isoquinoline scaffold is a key structural motif in many biologically active natural products and has been extensively explored in medicinal chemistry for its therapeutic potential, including anticancer properties.[4][5] Specifically, derivatives of 3,4-diphenylisoquinoline and related structures have demonstrated significant cytotoxic effects against cancer cells, often through distinct mechanisms compared to traditional alkylating agents like cisplatin.[6][7] This guide will delve into the experimental data that positions these compounds as viable alternatives or adjuncts to cisplatin.
Comparative Analysis of Anticancer Mechanisms
The fundamental difference in the anticancer activity of cisplatin and 3,4-diphenylisoquinoline derivatives lies in their primary cellular targets.
Cisplatin: A DNA-Damaging Agent
Cisplatin's cytotoxicity is intrinsically linked to its ability to form covalent bonds with DNA.[8] After entering the cell, where the chloride concentration is low, the chloride ligands of cisplatin are replaced by water molecules in a process called aquation.[8] The resulting aqua-complex is a potent electrophile that readily reacts with the N7 position of guanine and adenine bases, forming intrastrand and interstrand crosslinks.[9] These DNA adducts distort the double helix, inhibit DNA replication and repair, and ultimately activate the apoptotic cascade.[1][9]
Figure 2: Key mechanisms of action for anticancer Isoquinoline derivatives.
In Vitro Efficacy: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes, including cancer cell growth. A lower IC50 value indicates greater potency. The following table summarizes published IC50 values for various isoquinoline derivatives against different cancer cell lines, with cisplatin included as a benchmark.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Cisplatin | A549 (Lung) | 3.90 | [4] |
| Cisplatin | SKOV3 (Ovarian) | ~10-20 (approx.) | [10](Value estimated from graphical data) |
| Cisplatin | Various | Varies widely | [11][12][13][14] |
| 1,3,4-trisubstituted isoquinoline (1a) | A549 (Lung) | Comparable to Cisplatin | |
| 1,3,4-trisubstituted isoquinoline (1b) | A549 (Lung) | More efficacious than Cisplatin | [4] |
| 1,3,4-trisubstituted isoquinoline (1c) | A549 (Lung) | More efficacious than Cisplatin | [4] |
| 1,4-disubstituted-3,4-dihydroisoquinoline (21) | CEM (Leukemia) | 4.10 | [15] |
| 1,4-disubstituted-3,4-dihydroisoquinoline (32) | CEM (Leukemia) | 0.64 | [15] |
| Isoquinoline Derivative (B01002) | SKOV3 (Ovarian) | 7.65 (µg/mL) | [10] |
| Isoquinoline Derivative (C26001) | SKOV3 (Ovarian) | 11.68 (µg/mL) | [10] |
Analysis: The data indicates that certain substituted isoquinoline derivatives exhibit cytotoxicity comparable to or even greater than cisplatin in specific cancer cell lines. For instance, in the A549 lung cancer cell line, derivatives 1b and 1c were found to be more potent than cisplatin. [4]Similarly, the 1,4-disubstituted-3,4-dihydroisoquinoline derivative 32 showed sub-micromolar efficacy against the CEM leukemia cell line, highlighting its potent anti-proliferative activity. [15]
Overcoming Cisplatin Resistance
A significant advantage of developing drugs with alternative mechanisms of action is their potential to be effective against cancers that have become resistant to standard therapies. Since many isoquinoline derivatives do not target DNA, they may circumvent the common resistance mechanisms that plague cisplatin, such as enhanced DNA repair. [3] Moreover, multi-action Pt(IV) derivatives of cisplatin, which incorporate other bioactive molecules, have been shown to be significantly more cytotoxic than cisplatin alone and can be effective against cisplatin-resistant cell lines. [16][17]This concept of multi-target agents is a promising strategy, and the diverse mechanisms of isoquinoline derivatives make them attractive candidates for combination therapies or for the development of novel hybrid molecules.
Experimental Protocols
For researchers aiming to validate or expand upon these findings, standardized protocols are crucial.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability. [14]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ environment to allow for cell attachment. [6]2. Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 3,4-diphenylisoquinoline derivatives and cisplatin) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. [14]Live cells with active mitochondrial enzymes will reduce the yellow MTT to a purple formazan precipitate. [14]5. Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Culture cells in larger plates or flasks and treat them with the test compounds at a relevant concentration (e.g., near the IC50 value) for a set duration (e.g., 24 or 48 hours).
-
Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membranes.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in each cell.
-
Data Interpretation: Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase would be consistent with the activity of a tubulin polymerization inhibitor.
Figure 3: Experimental workflow for evaluating anticancer compounds.
Conclusion and Future Perspectives
The available in vitro evidence strongly suggests that 3,4-diphenylisoquinoline derivatives represent a versatile and potent class of anticancer compounds. [6]Their primary advantage over cisplatin lies in their distinct mechanisms of action, which not only provide high efficacy but also offer a promising avenue for overcoming cisplatin resistance. While some derivatives show superior potency in certain cell lines, further research is required to establish a broad-spectrum activity profile and to understand the structure-activity relationships that govern their efficacy.
Future research should focus on:
-
In Vivo Studies: Validating the in vitro efficacy and assessing the toxicity profiles of lead compounds in animal models.
-
Combination Therapies: Investigating potential synergistic effects when used in combination with cisplatin or other established chemotherapeutic agents.
-
Target Identification: Precisely identifying the molecular targets for the most potent derivatives to aid in rational drug design and biomarker discovery.
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- Sim, S., et al. (2025-12-12). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC.
- BenchChem. Comparative Anticancer Efficacy of Substituted 3,4-Dihydroisoquinolin-1(2H)-ones: A Guide for Researchers.
- BenchChem. The Expanding Therapeutic Landscape of 3,4-Dihydroisoquinolines: A Technical Guide to Their Biological Activities.
- Wang, Y., et al. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors. PMC - NIH.
- Di Francesco, A. M., et al. (2024-12-20). Different Cytotoxic Effects of Cisplatin on Pancreatic Ductal Adenocarcinoma Cell Lines.
- Dasari, S., & Tchounwou, P. B. Cisplatin and Beyond: Molecular Mechanisms of Action and Drug Resistance Development in Cancer Chemotherapy. PMC - NIH.
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- Omotayo, O. F., & Abiodun, O. A. (2019-02-07). Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin.
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- Wang, Z., et al. (2017-09-11). Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment. Dove Medical Press.
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A Comparative Guide to the Synthetic Methodologies of 3,4-Diphenylisoquinoline: A Senior Application Scientist's Review
For researchers, medicinal chemists, and professionals in drug development, the 3,4-diphenylisoquinoline scaffold represents a privileged structure with significant therapeutic potential. Its synthesis, therefore, is a subject of considerable interest. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this valuable molecule, offering expert insights into the causality behind experimental choices and a critical evaluation of each method's performance.
This review delves into the classical cyclization strategies, including the Bischler-Napieralski and Pictet-Spengler reactions, alongside modern transition-metal-catalyzed approaches and the elegance of multi-component and domino reactions. Each methodology is scrutinized for its efficiency, substrate scope, scalability, and overall practicality in a research and development setting.
Classical Approaches: Building the Isoquinoline Core
Traditional methods for isoquinoline synthesis have laid the foundation for many complex heterocyclic constructions. While often requiring harsh conditions, their robustness and conceptual simplicity continue to make them relevant.
The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the acid-catalyzed cyclodehydration of a β-arylethylamide.[1][2] The reaction typically proceeds through the formation of a 3,4-dihydroisoquinoline intermediate, which is subsequently oxidized to the fully aromatic isoquinoline.[2]
The mechanism involves the activation of the amide carbonyl by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to form a nitrilium ion. This electrophilic species then undergoes an intramolecular electrophilic aromatic substitution onto the adjacent aryl ring, followed by elimination to yield the dihydroisoquinoline.[1] For the synthesis of 3,4-diphenylisoquinoline, the required precursor is N-(1,2-diphenylethyl)benzamide.
Expert Insights: The success of the Bischler-Napieralski reaction is highly dependent on the electronic nature of the aromatic ring undergoing cyclization. Electron-donating groups enhance the nucleophilicity of the ring, facilitating the electrophilic attack and generally leading to higher yields.[1] Conversely, electron-withdrawing groups can significantly hinder the reaction. A key challenge in the synthesis of 3,4-diphenylisoquinolines via this route is the potential for steric hindrance from the bulky phenyl groups, which can influence the efficiency of the cyclization step.
Diagram of the Bischler-Napieralski Reaction Pathway
Caption: General workflow of the Bischler-Napieralski synthesis of 3,4-diphenylisoquinoline.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction offers another classical route to the isoquinoline core, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[3][4] To synthesize a 3,4-diphenylisoquinoline via this method, one would conceptually start with a 1,2-diphenylethylamine derivative and a benzaldehyde derivative. The reaction typically forms a tetrahydroisoquinoline, which would then require oxidation to the final aromatic product.[5]
Expert Insights: A significant advantage of the Pictet-Spengler reaction is its potential for stereocontrol, particularly in the synthesis of chiral tetrahydroisoquinolines.[3] However, for the synthesis of fully aromatic 3,4-diphenylisoquinoline, the requirement of a subsequent oxidation step adds to the overall synthetic sequence. Furthermore, the reaction conditions can be harsh, often requiring strong acids and elevated temperatures, which may not be compatible with sensitive functional groups.[3] The availability of the requisite substituted β-arylethylamines can also be a limiting factor.
Diagram of the Pictet-Spengler Reaction Pathway
Caption: General workflow of the Pictet-Spengler synthesis of 3,4-diphenylisoquinoline.
Modern Marvels: Transition-Metal Catalysis
The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering milder reaction conditions, broader functional group tolerance, and novel bond-forming strategies.
Palladium-Catalyzed Cross-Coupling/Cyclization
A highly efficient and versatile method for the synthesis of 3,4-disubstituted isoquinolines, including 3,4-diphenylisoquinoline, involves a palladium-catalyzed cross-coupling of 2-(1-alkynyl)benzaldimines with organic halides. This approach allows for the direct installation of the C3 and C4 substituents in a controlled manner.
The reaction proceeds via a sequence of oxidative addition of the organic halide to the palladium(0) catalyst, followed by insertion of the alkyne and subsequent intramolecular cyclization onto the imine, and finally reductive elimination to regenerate the catalyst and furnish the isoquinoline product.
Expert Insights: This methodology offers significant advantages in terms of modularity and convergence. A wide variety of commercially available organic halides can be employed, allowing for the rapid generation of a library of analogues. The reaction conditions are generally milder than the classical methods, which enhances functional group compatibility. However, the synthesis of the 2-(1-alkynyl)benzaldimine starting material requires a multi-step sequence. Careful optimization of the catalyst, ligand, base, and solvent is often necessary to achieve high yields and selectivity.
Diagram of the Palladium-Catalyzed Synthesis
Caption: Simplified catalytic cycle for the palladium-catalyzed synthesis of 3,4-diphenylisoquinoline.
The Elegance of Simplicity: Multi-Component and Domino Reactions
Multi-component reactions (MCRs) and domino (or cascade) reactions represent a paradigm of efficiency in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single pot.[6][7]
While specific, high-yielding examples for the direct synthesis of 3,4-diphenylisoquinoline via these strategies are less common in the literature compared to the aforementioned methods, the underlying principles hold great promise. A hypothetical multi-component reaction could involve the in-situ formation of key intermediates that then undergo a cascade of reactions to form the isoquinoline core. For instance, a reaction between 2-alkynylbenzaldehydes, anilines, and a suitable third component could potentially lead to the desired scaffold.[8]
Expert Insights: The primary advantage of MCRs and domino reactions lies in their atom and step economy, reducing waste and simplifying purification procedures.[6] However, the development of such reactions can be challenging, often requiring extensive screening of catalysts and reaction conditions to achieve the desired selectivity and yield. The complexity of the reaction mixture can also make mechanistic elucidation and optimization difficult.
Comparative Analysis of Synthetic Methodologies
| Methodology | Key Starting Materials | Typical Reagents & Conditions | Yield (%) | Advantages | Disadvantages |
| Bischler-Napieralski | N-(1,2-diphenylethyl)benzamide | POCl₃ or PPA, heat | Moderate to Good | Robust, well-established | Harsh conditions, limited functional group tolerance, requires subsequent oxidation |
| Pictet-Spengler | 1,2-Diphenylethylamine derivative, Benzaldehyde derivative | Strong acid (e.g., HCl, TFA), heat | Variable | Potential for stereocontrol | Harsh conditions, requires subsequent oxidation, starting material availability |
| Pd-Catalyzed Cyclization | 2-(Phenylethynyl)benzaldimine, Aryl halide | Pd catalyst (e.g., Pd(PPh₃)₄), base, solvent, heat | Good to Excellent | High modularity, mild conditions, good functional group tolerance | Multi-step synthesis of starting material, catalyst cost |
| Multi-Component/Domino | Simple, readily available precursors (e.g., alkynes, aldehydes, amines) | Often requires a catalyst, varied conditions | Variable | High atom and step economy, reduced waste | Development can be challenging, optimization can be complex |
Experimental Protocols
Synthesis of N-(1,2-diphenylethyl)benzamide (Precursor for Bischler-Napieralski)
A representative procedure for the synthesis of the amide precursor involves the acylation of 2,2-diphenylethan-1-amine with benzoyl chloride.
Materials:
-
2,2-diphenylethan-1-amine hydrochloride
-
Benzoyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 2,2-diphenylethan-1-amine hydrochloride (1.0 eq) in DCM, add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.
-
Cool the mixture to 0 °C and add benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford N-(1,2-diphenylethyl)benzamide.
Palladium-Catalyzed Synthesis of 3,4-Diphenylisoquinoline
This protocol is adapted from a reported procedure and provides a reliable method for the synthesis of the target molecule.
Materials:
-
2-(Phenylethynyl)benzaldehyde
-
tert-Butylamine
-
Iodobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Synthesis of N-tert-butyl-2-(phenylethynyl)benzaldimine: To a solution of 2-(phenylethynyl)benzaldehyde (1.0 eq) in a suitable solvent, add tert-butylamine (1.2 eq). Stir the mixture at room temperature for 12 hours. Remove the solvent under reduced pressure to obtain the crude imine, which can be used in the next step without further purification.
-
Cyclization: In a reaction vessel, combine the crude N-tert-butyl-2-(phenylethynyl)benzaldimine (1.0 eq), iodobenzene (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 eq) in DMF.
-
Degas the mixture and then heat to 100-120 °C for 12-24 hours under an inert atmosphere.
-
Cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3,4-diphenylisoquinoline.
Conclusion and Future Perspectives
The synthesis of 3,4-diphenylisoquinoline can be achieved through a variety of methodologies, each with its own set of advantages and limitations. For small-scale, exploratory synthesis where modularity is key, the palladium-catalyzed cross-coupling/cyclization approach offers unparalleled flexibility. For larger-scale synthesis, the classical Bischler-Napieralski reaction, despite its harsher conditions, may be more cost-effective due to the lower cost of reagents and the absence of expensive metal catalysts.
The development of novel multi-component and domino reactions for the direct synthesis of this scaffold remains an attractive area for future research. Such strategies, if successful, could offer even more efficient and environmentally benign routes to this important class of molecules, further enabling their exploration in drug discovery and development programs. The choice of synthetic route will ultimately depend on the specific needs of the researcher, including the desired scale of the synthesis, the availability of starting materials, and the tolerance of the substrate to different reaction conditions.
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Synthetic and mechanistic studies of the multicomponent reaction of 2-(phenylethynyl)benzaldehyde, primary amine and diphenylphosphine oxide. RSC Publishing. ([Link])
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Synthetic and mechanistic studies of the multicomponent reaction of 2-(phenylethynyl)benzaldehyde, primary amine and diphenylphosphine oxide. RSC Publishing. ([Link])
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Bobbitt reaction - Grokipedia. ([Link])
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Bischler–Napieralski reaction - Grokipedia. ([Link])
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Pictet–Spengler reaction - Wikipedia. ([Link])
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Pomeranz-Fritsch Reaction. Organic Chemistry. ([Link])
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Bischler-Napieralski Reaction - Organic Chemistry Portal. ([Link])
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Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. ([Link])
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The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction - Organic Reactions. ([Link])
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PICTET SPENGLER REACTION SYNTHESIS ISOQUINOLINE NAME REACTION ORGANIC CHEMISTRY | IN HINDI | - YouTube. ([Link])
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The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds - Organic Reactions. ([Link])
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Pomeranz–Fritsch reaction - Wikipedia. ([Link])
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A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines - Organic Chemistry Portal. ([Link])
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Synthesis of 3,4-dihydroisoquinolones - Organic Chemistry Portal. ([Link])
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Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction | Request PDF. ResearchGate. ([Link])
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3,4-Dihydroisoquinoline synthesis - Organic Chemistry Portal. ([Link])
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Three-component synthesis of 3,4-dihydroisoquinoline derivatives - ResearchGate. ([Link])
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Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing). ([Link])
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How to synthesize benzaldehyde from phenylethene - Quora. ([Link])
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A new rapid multicomponent domino reaction for the formation of functionalized benzo[h]pyrazolo[3,4-b]quinolines - Organic & Biomolecular Chemistry (RSC Publishing). ([Link])
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A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones - PMC. National Institutes of Health. ([Link])
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - ResearchGate. ([Link])
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Three-Component Synthesis of New C3-Substituted 5,6-Dihydropyrrolo[2,1-a]isoquinolines - ResearchGate. ([Link])
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9: Multistep Synthesis (Experiment) - Chemistry LibreTexts. ([Link])
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A Senior Application Scientist's Guide to Isoquinoline Synthesis: A Head-to-Head Comparison of Core Methodologies
For the researcher, medicinal chemist, and drug development professional, the isoquinoline scaffold is a cornerstone of modern therapeutics and natural product synthesis. Its prevalence in a vast array of biologically active compounds necessitates a deep understanding of the synthetic methodologies available for its construction. This guide provides an in-depth, head-to-head comparison of four classical and widely employed methods for isoquinoline synthesis: the Bischler-Napieralski, Pictet-Spengler, Pomeranz-Fritsch, and Schlittler-Müller reactions.
Moving beyond a simple recitation of reaction schemes, this document delves into the mechanistic underpinnings, practical experimental considerations, substrate scope, and comparative advantages of each approach. The insights provided herein are grounded in established literature and aim to empower the practicing scientist to make informed decisions when selecting the optimal synthetic route for their target isoquinoline derivative.
The Bischler-Napieralski Reaction: Cyclization via a Nitrilium Ion Intermediate
The Bischler-Napieralski reaction, a stalwart in heterocyclic chemistry since 1893, provides a robust method for the synthesis of 3,4-dihydroisoquinolines from β-phenylethylamides.[1][2] The reaction is fundamentally an intramolecular electrophilic aromatic substitution, driven by the formation of a highly reactive nitrilium ion intermediate.
Mechanistic Rationale
The reaction is typically carried out in the presence of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under reflux conditions.[3] The mechanism proceeds as follows:
-
Activation of the Amide: The carbonyl oxygen of the β-phenylethylamide is activated by the Lewis acidic dehydrating agent.
-
Formation of the Electrophile: Subsequent elimination of the activated oxygen species generates a key nitrilium ion intermediate.
-
Intramolecular Cyclization: The electron-rich aromatic ring of the phenylethyl group then attacks the electrophilic nitrilium ion in an intramolecular electrophilic aromatic substitution.
-
Aromatization: A final deprotonation step re-aromatizes the newly formed heterocyclic ring, yielding the 3,4-dihydroisoquinoline product.
This dihydroisoquinoline can then be oxidized in a subsequent step to the fully aromatic isoquinoline if desired.[4]
Caption: Mechanistic workflow of the Bischler-Napieralski reaction.
Experimental Protocol: Synthesis of a 3,4-Dihydroisoquinoline Derivative
The following is a representative protocol for the Bischler-Napieralski reaction:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add the β-phenylethylamide substrate (1.0 eq).
-
Reagent Addition: Add anhydrous dichloromethane (DCM) or another suitable inert solvent, followed by the slow addition of phosphorus oxychloride (POCl₃) (2.0-3.0 eq).
-
Reaction Conditions: The resulting mixture is heated to reflux and maintained at that temperature for a period of 2-6 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the excess POCl₃ and solvent are removed under reduced pressure. The residue is then carefully quenched with ice-water and basified with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to a pH of 8-9.
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinoline.
Advantages and Disadvantages
Advantages:
-
Reliability: The Bischler-Napieralski reaction is a well-established and reliable method for the synthesis of 3,4-dihydroisoquinolines.
-
Versatility: A wide range of substituents can be tolerated on both the aromatic ring and the acyl group of the starting amide.[5]
-
High Yields: The reaction often proceeds in good to excellent yields, particularly with electron-rich aromatic rings.
Disadvantages:
-
Harsh Conditions: The use of strong dehydrating agents and high temperatures can be incompatible with sensitive functional groups.[2]
-
Substrate Limitations: The reaction is generally limited to β-phenylethylamides and requires an electron-rich aromatic ring for efficient cyclization. Electron-withdrawing groups on the aromatic ring can significantly hinder or prevent the reaction.[4]
-
Formation of Byproducts: Side reactions, such as the formation of styrenes, can occur under the harsh reaction conditions.
The Pictet-Spengler Reaction: A Milder Route via an Iminium Ion
The Pictet-Spengler reaction, discovered in 1911, offers a milder alternative to the Bischler-Napieralski synthesis and directly yields 1,2,3,4-tetrahydroisoquinolines.[6] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.
Mechanistic Rationale
The key to the Pictet-Spengler reaction is the in situ formation of an electrophilic iminium ion:
-
Iminium Ion Formation: The β-arylethylamine reacts with the carbonyl compound (aldehyde or ketone) under acidic conditions to form a Schiff base, which is then protonated to generate a highly electrophilic iminium ion.
-
Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine attacks the iminium ion in an intramolecular electrophilic aromatic substitution.
-
Deprotonation: A final deprotonation step restores aromaticity and yields the 1,2,3,4-tetrahydroisoquinoline product.
The milder conditions of the Pictet-Spengler reaction are a direct consequence of the lower activation energy required for the cyclization of the iminium ion compared to the nitrilium ion in the Bischler-Napieralski reaction.[7]
Caption: Mechanistic workflow of the Pictet-Spengler reaction.
Experimental Protocol: Synthesis of a 1,2,3,4-Tetrahydroisoquinoline Derivative
A general protocol for the Pictet-Spengler reaction is as follows:
-
Reaction Setup: In a round-bottom flask, dissolve the β-arylethylamine (1.0 eq) and the aldehyde or ketone (1.1-1.5 eq) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane).
-
Acid Catalyst: Add a catalytic amount of a protic acid (e.g., hydrochloric acid, trifluoroacetic acid) or a Lewis acid (e.g., boron trifluoride etherate).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux, depending on the reactivity of the substrates. Reaction progress is monitored by TLC.
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extraction and Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the pure 1,2,3,4-tetrahydroisoquinoline.[8]
Advantages and Disadvantages
Advantages:
-
Mild Conditions: The reaction can often be carried out under mild, near-physiological conditions, making it compatible with a wider range of functional groups.[9]
-
Direct Synthesis of Tetrahydroisoquinolines: The Pictet-Spengler reaction provides direct access to the fully saturated tetrahydroisoquinoline core without the need for a subsequent reduction step.[10]
-
Stereochemical Control: The reaction can be rendered asymmetric through the use of chiral auxiliaries or catalysts, allowing for the stereoselective synthesis of chiral tetrahydroisoquinolines.
Disadvantages:
-
Substrate Requirements: Similar to the Bischler-Napieralski reaction, the Pictet-Spengler reaction generally requires an electron-rich aromatic ring for efficient cyclization.[6]
-
Aldehyde Reactivity: The choice of aldehyde or ketone can significantly impact the reaction outcome, with more reactive carbonyl compounds generally giving higher yields.
-
Potential for Side Reactions: Over-reaction or side reactions can occur, particularly with highly reactive substrates or under forcing conditions.
The Pomeranz-Fritsch Reaction: A Versatile Route to Isoquinolines
The Pomeranz-Fritsch reaction, first reported in 1893, is a powerful method for the synthesis of isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine.[11] This reaction proceeds via an acid-catalyzed cyclization of a benzalaminoacetal intermediate.
Mechanistic Rationale
The Pomeranz-Fritsch reaction typically involves two key stages:
-
Formation of the Benzalaminoacetal: The benzaldehyde condenses with the 2,2-dialkoxyethylamine to form a Schiff base, which exists in equilibrium with its cyclic hemiaminal form.
-
Acid-Catalyzed Cyclization and Aromatization: Under strong acidic conditions (e.g., concentrated sulfuric acid), the acetal is hydrolyzed, and the resulting intermediate undergoes an intramolecular electrophilic attack of the aromatic ring on the iminium-like species. Subsequent elimination of water and alcohol leads to the formation of the fully aromatic isoquinoline ring system.
Caption: Mechanistic workflow of the Pomeranz-Fritsch reaction.
Experimental Protocol: Synthesis of an Isoquinoline Derivative
A representative experimental procedure for the Pomeranz-Fritsch reaction is as follows:
-
Schiff Base Formation: Dissolve the benzaldehyde (1.0 eq) and the 2,2-dialkoxyethylamine (1.0-1.2 eq) in a suitable solvent such as toluene. Heat the mixture at reflux with a Dean-Stark apparatus to remove the water formed during the condensation.
-
Cyclization: After the formation of the Schiff base is complete (as monitored by TLC or disappearance of the water in the Dean-Stark trap), cool the reaction mixture. Carefully add a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), and heat the mixture to the required temperature (often above 100 °C) for several hours.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the mixture with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ether or ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or distillation to afford the isoquinoline.[12]
Advantages and Disadvantages
Advantages:
-
Direct Access to Isoquinolines: This method provides a direct route to the fully aromatic isoquinoline core.[13]
-
Substituent Placement: The Pomeranz-Fritsch synthesis allows for the preparation of isoquinolines with substitution patterns that may be difficult to achieve with other methods.[13]
-
Versatility of Starting Materials: A variety of substituted benzaldehydes can be used as starting materials.[11]
Disadvantages:
-
Harsh Reaction Conditions: The classical Pomeranz-Fritsch reaction requires strong acids and high temperatures, which can lead to low yields and limit the substrate scope to compounds lacking acid-sensitive functional groups.[12]
-
Low Yields: Yields can be variable and are often moderate, particularly with electron-withdrawing groups on the benzaldehyde.[12]
-
Side Reactions: The harsh conditions can promote side reactions, leading to complex product mixtures and difficult purifications.
The Schlittler-Müller Modification: An Improvement on the Pomeranz-Fritsch Reaction
The Schlittler-Müller modification of the Pomeranz-Fritsch reaction offers a significant improvement by utilizing a benzylamine and a glyoxal acetal as starting materials.[14] This seemingly minor change in starting materials circumvents some of the limitations of the original Pomeranz-Fritsch protocol.
Mechanistic Rationale
The Schlittler-Müller modification follows a similar mechanistic pathway to the Pomeranz-Fritsch reaction, but the initial condensation occurs between a benzylamine and a glyoxal acetal. This approach often leads to cleaner reactions and better yields, as the imine formation and subsequent cyclization can be more readily controlled. The use of a benzylamine also allows for the direct introduction of a substituent at the 1-position of the resulting isoquinoline.[15]
Caption: Mechanistic workflow of the Schlittler-Müller modification.
Experimental Protocol: Synthesis of a 1-Substituted Isoquinoline
A general procedure for the Schlittler-Müller modification is as follows:
-
Condensation: The benzylamine (1.0 eq) and glyoxal semiacetal or a dialkyl acetal (1.0-1.2 eq) are condensed, often under milder conditions than the Pomeranz-Fritsch reaction.
-
Cyclization: The resulting intermediate is then treated with a strong acid, such as polyphosphoric acid or a mixture of sulfuric and acetic acid, and heated to effect cyclization and aromatization.
-
Work-up and Purification: The work-up and purification steps are similar to those described for the Pomeranz-Fritsch reaction, involving neutralization, extraction, and chromatography.
Advantages and Disadvantages
Advantages:
-
Improved Yields: The Schlittler-Müller modification often provides higher yields and cleaner reactions compared to the traditional Pomeranz-Fritsch method.[15]
-
Direct C1-Substitution: This method allows for the direct synthesis of 1-substituted isoquinolines.[14]
-
Wider Substrate Scope: The milder conditions associated with the initial condensation step can broaden the substrate scope.
Disadvantages:
-
Harsh Cyclization Conditions: While the initial condensation may be milder, the cyclization step still typically requires strong acids and elevated temperatures.
-
Availability of Starting Materials: The availability of specific substituted benzylamines and glyoxal acetals may be a limiting factor.
Head-to-Head Comparison of Isoquinoline Synthesis Methods
| Feature | Bischler-Napieralski Reaction | Pictet-Spengler Reaction | Pomeranz-Fritsch Reaction | Schlittler-Müller Modification |
| Starting Materials | β-Phenylethylamide | β-Arylethylamine & Aldehyde/Ketone | Benzaldehyde & 2,2-Dialkoxyethylamine | Benzylamine & Glyoxal Acetal |
| Key Intermediate | Nitrilium Ion | Iminium Ion | Benzalaminoacetal | Schiff Base from Benzylamine |
| Product | 3,4-Dihydroisoquinoline | 1,2,3,4-Tetrahydroisoquinoline | Isoquinoline | 1-Substituted Isoquinoline |
| Reaction Conditions | Harsh (reflux, strong dehydrating agents) | Mild to Harsh (acid catalyst, RT to reflux) | Harsh (strong acid, high temperature) | Milder condensation, harsh cyclization |
| Typical Yields | Good to Excellent | Good to Excellent | Moderate to Good | Good to Excellent |
| Key Advantages | Reliable, versatile for dihydroisoquinolines | Mild conditions, direct access to tetrahydroisoquinolines, stereocontrol | Direct access to aromatic isoquinolines, unique substitution patterns | Improved yields over P-F, direct C1-substitution |
| Key Disadvantages | Harsh conditions, limited to electron-rich systems | Requires electron-rich aromatic ring | Harsh conditions, often low yields | Still requires harsh cyclization conditions |
Conclusion: Selecting the Optimal Synthetic Strategy
The choice of the most appropriate method for the synthesis of a target isoquinoline derivative is a critical decision that depends on several factors, including the desired substitution pattern, the presence of other functional groups in the molecule, and the desired oxidation state of the final product.
-
For the synthesis of 3,4-dihydroisoquinolines , the Bischler-Napieralski reaction remains a highly effective and reliable choice, particularly when the starting material is readily available and the molecule can tolerate the harsh reaction conditions.
-
When the target is a 1,2,3,4-tetrahydroisoquinoline , especially a chiral one, the Pictet-Spengler reaction is often the preferred method due to its milder conditions and the potential for stereocontrol.
-
For the direct synthesis of fully aromatic isoquinolines , the Pomeranz-Fritsch reaction and its more efficient Schlittler-Müller modification provide valuable routes. The Schlittler-Müller modification is particularly advantageous for accessing 1-substituted isoquinolines with improved yields.
Ultimately, a thorough understanding of the mechanistic nuances and practical considerations of each of these classical methods empowers the synthetic chemist to navigate the complexities of isoquinoline synthesis and efficiently access a diverse range of these vital heterocyclic scaffolds.
References
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- Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908.
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- Name Reactions: Bischler-Napieralski vs. Pictet-Spengler. (2021, February 4). YouTube.
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- The Pictet-Spengler Reaction: A Cornerstone in the Synthesis of Kopsinaline and Rel
- Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry. Retrieved January 22, 2026.
- Bischler-Napieralski Reaction. (2025, May 27). J&K Scientific LLC.
- Pictet, A., & Spengler, T. (1911). Über eine neue Methode zur Darstellung von Isochinolin-Derivaten. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,4-Diphenylisoquinoline
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3,4-Diphenylisoquinoline. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the responsible management of chemical waste. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and environmental stewardship in your laboratory.
Hazard Assessment and the Precautionary Principle
Therefore, we will operate under the Precautionary Principle . In the absence of complete hazard data, any chemical, particularly a novel or complex organic molecule, should be treated as hazardous.[5] This approach ensures the highest level of safety for laboratory personnel and compliance with environmental regulations.
Anticipated Hazards:
-
Skin Irritation: Causes skin irritation.[3]
-
Eye Irritation: Causes serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation.[3]
-
Acute Toxicity: Potential for harm if swallowed, inhaled, or absorbed through the skin.[1]
Under regulations set by the Occupational Safety and Health Administration (OSHA), employers have a duty to provide a safe workplace by identifying and controlling chemical risks.[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 3,4-Diphenylisoquinoline in any capacity—including for disposal—appropriate PPE is mandatory. The goal is to create a complete barrier between you and the chemical.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and solid particulates that can cause serious eye damage.[3][7] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents direct skin contact, absorption, and irritation.[3] |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use only in a certified chemical fume hood. | Prevents inhalation of dust or aerosols. For spills outside a hood, appropriate respiratory protection is required.[3] |
Spill Management Protocol
Even with careful handling, spills can occur. OSHA distinguishes between incidental spills that can be managed by trained lab personnel and emergencies requiring a specialized response.[8]
Workflow for Chemical Spill Response
Caption: Spill Response Decision Flowchart.
Immediate Actions for a Small, Contained Spill (inside a fume hood):
-
Ensure you are wearing the correct PPE.
-
Use an inert absorbent material to collect the spilled solid.
-
Carefully sweep or vacuum the material into a designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
All cleanup materials (pads, gloves, etc.) must be disposed of as hazardous waste.[9]
For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[10][11]
Step-by-Step Disposal Protocol for 3,4-Diphenylisoquinoline
The disposal of 3,4-Diphenylisoquinoline is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][12] Hazardous chemicals must never be poured down the drain or placed in the regular trash.[13][14]
Step 1: Waste Characterization
The first step is "hazardous waste determination."[12] Given its chemical nature and the hazards of similar compounds, 3,4-Diphenylisoquinoline must be classified as a hazardous chemical waste.
Step 2: Segregation
Proper segregation is critical to prevent dangerous reactions.[15][16]
-
Do not mix 3,4-Diphenylisoquinoline waste with other chemical waste streams unless explicitly approved by your EHS office.
-
Store it away from incompatible materials, particularly strong oxidizing agents and acids.[7][15]
Step 3: Containment
Waste must be collected in a container that is compatible and secure.[15][16]
-
Container Type: Use a clearly marked, sealable container made of a non-reactive material (e.g., a high-density polyethylene (HDPE) or glass jar for solids).
-
Container Integrity: Ensure the container is in good condition, free of cracks, and has a tightly sealing screw-top cap.[15]
-
Fill Level: Do not overfill. Leave at least 10% headspace (about one inch) to allow for expansion and prevent spills.[9][15]
Step 4: Labeling
Accurate labeling is a strict regulatory requirement.[13][17] Your institution will provide a specific hazardous waste label, which must include:
-
The words "Hazardous Waste."
-
The full chemical name: "3,4-Diphenylisoquinoline." Do not use abbreviations.
-
The specific hazard characteristics (e.g., "Irritant," "Toxic").
-
The date when waste was first added to the container.
Step 5: Accumulation in a Satellite Accumulation Area (SAA)
Labs must designate an SAA for the temporary storage of hazardous waste.[13][15]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[13]
-
Storage: Keep the waste container closed at all times except when adding waste.[13][15][18]
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once a container is full, it must be removed by EHS within three days.[13][15]
Step 6: Final Disposal
The ultimate disposal of the waste must be handled by professionals.
-
Contact EHS: Follow your institution's specific procedures to request a pickup of the full, properly labeled waste container.
-
Licensed Contractor: Your institution's EHS department will arrange for a licensed hazardous waste disposal company to transport and dispose of the material in compliance with all federal, state, and local regulations.[9][12]
Disposal Workflow Diagram
Caption: Step-by-Step Chemical Waste Disposal Workflow.
By adhering to this comprehensive disposal plan, you ensure that your work with 3,4-Diphenylisoquinoline is conducted safely, responsibly, and in full compliance with regulatory standards, protecting yourself, your colleagues, and the environment.
References
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- Properly Managing Chemical Waste in Labor
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- OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
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- Federal and State Regulations on Hazardous Waste. Vertex AI Search.
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Navigating the Safe Handling of 3,4-Diphenylisoquinoline: A Guide to Personal Protective Equipment and Disposal
As researchers and scientists working at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 3,4-Diphenylisoquinoline, a member of the isoquinoline class of compounds, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. While specific safety data for 3,4-Diphenylisoquinoline is not extensively documented, by examining data from structurally similar compounds, we can establish a comprehensive framework for personal protective equipment (PPE) and safe handling practices. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.
Understanding the Risks: A Profile of Isoquinoline Derivatives
Based on the hazard classifications of related isoquinoline compounds, such as 1-Phenyl-3,4-dihydroisoquinoline, we must operate under the assumption that 3,4-Diphenylisoquinoline may present similar risks. The primary hazards identified for analogous compounds include:
-
Skin Irritation: Direct contact can lead to skin irritation.[1][2]
-
Serious Eye Irritation: The compound can cause serious damage if it comes into contact with the eyes.[1][2]
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[1]
-
Harmful if Swallowed or in Contact with Skin: Some related compounds are classified as harmful or toxic upon ingestion or dermal absorption.
Therefore, a proactive and cautious approach to PPE is paramount.
Core Personal Protective Equipment (PPE) for 3,4-Diphenylisoquinoline
The following table outlines the minimum recommended PPE when handling 3,4-Diphenylisoquinoline. The rationale behind each piece of equipment is grounded in mitigating the anticipated hazards.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[1][3] | To protect against splashes and airborne particles that could cause serious eye irritation or damage. Standard safety glasses with side shields do not offer sufficient protection from chemical splashes.[4] A face shield should be used in conjunction with goggles when there is a higher risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[3] | To prevent skin contact, as the substance may be harmful if absorbed through the skin and can cause irritation.[1][3] It is advisable to wear two pairs of gloves ("double-gloving"), especially during compounding, administration, and disposal.[5] Gloves should be changed regularly, at least every 30-60 minutes, or immediately if contaminated or damaged.[4] |
| Body Protection | A laboratory coat, long-sleeved clothing, and closed-toe shoes.[3] | To minimize the risk of skin contact with spills or splashes. Protective gowns should be made of a low-permeability fabric with a solid front and tight-fitting cuffs.[5] Contaminated clothing should be removed immediately and decontaminated before reuse.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][3] | To prevent the inhalation of dust or vapors, which may cause respiratory tract irritation.[1][3] If ventilation is inadequate, a NIOSH-approved respirator appropriate for the potential airborne concentration of the compound should be used. |
Operational Plans: Step-by-Step Safety Protocols
Adherence to a systematic workflow is critical for ensuring safety. The following procedural steps provide a direct guide for handling 3,4-Diphenylisoquinoline in a laboratory setting.
Pre-Experiment Checklist:
-
Safety Data Sheet (SDS) Review: Although a specific SDS for 3,4-Diphenylisoquinoline may not be available, review the SDS for structurally similar compounds to familiarize yourself with potential hazards and emergency procedures.[1][2]
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the certification is up to date.
-
PPE Inspection: Inspect all PPE for any signs of damage or wear before use.
-
Emergency Equipment Location: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
Experimental Workflow:
Caption: A typical experimental workflow for handling 3,4-Diphenylisoquinoline.
Detailed Steps for Handling:
-
Donning PPE: Before entering the laboratory area where the compound will be handled, put on your lab coat, closed-toe shoes, and safety goggles. The final step before handling the chemical is to don your chemical-resistant gloves. When double-gloving, one glove should be under the cuff of the lab coat and the second pair over the cuff.[5]
-
Weighing and Transfer: All weighing and transfers of solid 3,4-Diphenylisoquinoline should be conducted in a certified chemical fume hood to minimize inhalation exposure. Use appropriate tools (e.g., spatulas, weighing paper) to avoid generating dust.
-
Dissolution and Reaction: When dissolving the compound or running a reaction, do so in a closed system whenever possible. If the reaction is open to the atmosphere, it must be conducted in a chemical fume hood.
-
Monitoring: Regularly monitor the experiment for any signs of unexpected reactions or spills.
-
Quenching and Work-up: If the reaction requires quenching, do so carefully and in a controlled manner within the fume hood.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove the outer pair of gloves. Then, remove your lab coat, followed by your safety goggles. The inner pair of gloves should be the last item removed. Wash your hands thoroughly with soap and water after removing all PPE.[5]
Disposal Plan: Managing Contaminated Materials and Waste
Proper disposal is a critical component of laboratory safety and environmental responsibility. All materials that come into contact with 3,4-Diphenylisoquinoline must be treated as hazardous waste.
Waste Segregation and Disposal Protocol:
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
